3-(3-Hydroxyphenyl)propionic acid
描述
Structure
2D Structure
3D Structure
属性
IUPAC Name |
3-(3-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,4-5H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVWAEZJXDYOKEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00211154 | |
| Record name | Dihydro-3-coumaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3-(3-Hydroxyphenyl)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
621-54-5 | |
| Record name | 3-(3′-Hydroxyphenyl)propionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=621-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dihydro-3-coumaric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000621545 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 621-54-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39468 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 621-54-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dihydro-3-coumaric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00211154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(m-hydroxyphenyl)propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.722 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-HYDROXYBENZENEPROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FJ68OF1P7C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-(3-Hydroxyphenyl)propanoic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000375 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-(3-Hydroxyphenyl)propionic Acid from Phloretin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 3-(3-Hydroxyphenyl)propionic acid, a significant bioactive metabolite derived from phloretin (B1677691). The primary route of synthesis is not a conventional chemical pathway but rather a biotransformation process mediated by the intestinal microbiota. This document details the metabolic pathway, provides representative experimental protocols for its in vitro production, summarizes key quantitative data, and explores the significant signaling pathways modulated by this metabolite, offering valuable insights for research and drug development.
Introduction: The Biotransformation Pathway
Phloretin, a dihydrochalcone (B1670589) flavonoid abundant in apples and other fruits, undergoes extensive metabolism within the gastrointestinal tract.[1][2] It is not directly synthesized into this compound through standard organic chemistry techniques. Instead, this conversion is the result of enzymatic activity by specific bacteria residing in the human gut.[3][4] Enzymes produced by gut microorganisms can transform complex polyphenols, which are often poorly absorbed, into smaller, more bioavailable, and often more bioactive, phenolic acids.[3][5]
The key step in this process is the cleavage of the phloretin molecule. Phloretin hydrolase, an enzyme identified in gut bacteria such as Eubacterium ramulus, catalyzes the hydrolytic C-C bond cleavage of phloretin.[3][6] This reaction yields two primary products: phloroglucinol (B13840) and 3-(4-hydroxyphenyl)propionic acid (also known as phloretic acid).[3][7] Subsequently, gut microbes can perform further modifications, such as dehydroxylation, to produce a variety of phenolic acids, including the target compound, this compound.[8] This microbial metabolite has garnered significant attention for its potential therapeutic effects, including anti-inflammatory and antihypertensive properties.[9][10][11]
Metabolic Conversion Pathway
The conversion of phloretin is a multi-step process involving several key enzymatic reactions performed by the gut microbiota. The initial and most critical step is the hydrolysis of the phloretin structure.
Experimental Protocols: In Vitro Microbial Synthesis
While no standard chemical synthesis exists, this compound can be produced from phloretin in vitro using a batch fermentation model with a human fecal inoculum. This method simulates the conditions of the human colon to facilitate microbial biotransformation.
Objective: To produce and quantify this compound from phloretin using an in vitro anaerobic fermentation model.
Materials:
-
Phloretin (substrate)
-
Fresh human fecal samples from healthy donors
-
Anaerobic phosphate-buffered saline (PBS)
-
Resazurin (anaerobic indicator)
-
Sterile, anaerobic culture vessels or serum bottles
-
Anaerobic chamber or gas flushing system (N₂/CO₂/H₂ mixture)
-
Incubator shaker
-
Centrifuge
-
Analytical equipment: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for metabolite analysis.
Methodology:
-
Preparation of Fecal Slurry (Inoculum):
-
All procedures must be conducted under strict anaerobic conditions.
-
Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least three months.
-
Immediately transfer the samples into an anaerobic chamber.
-
Prepare a 10% (w/v) fecal slurry by homogenizing the fecal matter in anaerobic PBS.
-
Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
-
-
Fermentation Setup:
-
Prepare a sterile fermentation medium in the anaerobic vessels.
-
Add phloretin to the medium to achieve the desired starting concentration (e.g., 50-200 µM). A stock solution of phloretin in a suitable solvent like DMSO can be used, ensuring the final solvent concentration is non-inhibitory to microbes (<0.1%).
-
Inoculate the medium with the prepared fecal slurry (e.g., 10% v/v).
-
Include a control vessel containing the fecal slurry and medium but no phloretin to account for background metabolite production.
-
Seal the vessels tightly with anaerobic stoppers and aluminum crimps.
-
-
Incubation:
-
Incubate the vessels at 37°C in a shaker (e.g., at 120 rpm) to ensure continuous mixing.
-
The incubation period can range from 24 to 72 hours, depending on the desired conversion.[12]
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 0, 12, 24, 48, 72 hours), withdraw aliquots from the fermentation vessels using a sterile syringe under anaerobic conditions.
-
Immediately centrifuge the samples (e.g., 10,000 x g for 10 minutes at 4°C) to pellet bacteria and solid matter.
-
Collect the supernatant for analysis. The supernatant can be stored at -80°C until analysis.
-
Analyze the supernatant using HPLC or LC-MS to identify and quantify phloretin and its metabolites, including this compound and 3-(4-hydroxyphenyl)propionic acid. Use authentic standards for calibration and quantification.
-
-
Product Isolation (Optional):
-
For preparative scale, the final fermentation broth can be subjected to extraction (e.g., with ethyl acetate) and subsequent chromatographic purification (e.g., column chromatography or preparative HPLC) to isolate the target compound.
-
Quantitative Data
Quantitative data on the direct synthetic yield from phloretin to this compound is scarce in the literature, as most studies focus on identifying metabolites rather than optimizing production. The data available is typically presented as the concentration of metabolites detected over time in in vitro fermentation systems.
Table 1: Metabolite Concentrations in a Dynamic In Vitro Colonic Fermentation System
Data adapted from in vitro studies simulating digestion of apple products.[12]
| Metabolite | Colon Region | Concentration Range (µmol/L) after 14 days |
| This compound | Ascending Colon | 10 - 50 |
| Transverse Colon | 50 - 150 | |
| Descending Colon | 150 - 300+ | |
| 3-(4-Hydroxyphenyl)propionic acid | Ascending Colon | 20 - 80 |
| Transverse Colon | 80 - 200 | |
| Descending Colon | 200 - 400+ | |
| Phloroglucinol | Ascending Colon | 5 - 25 |
| Transverse Colon | 25 - 100 | |
| Descending Colon | 100 - 250+ |
Note: These values are illustrative and can vary significantly based on the initial substrate concentration, the specific composition of the gut microbiota (i.e., the fecal donor), and the fermentation system used.[8]
Biological Activity and Signaling Pathways
For drug development professionals, the biological activity of the synthesized metabolite is of paramount importance. This compound (3HPPA) has been shown to possess significant therapeutic potential, particularly in the context of cardiovascular health and inflammation.[10][13]
One of the key mechanisms of action is its ability to mitigate the adhesion of monocytes to endothelial cells, a critical initiating step in the development of atherosclerosis.[10] This effect is achieved by suppressing the expression of the cell adhesion molecule E-selectin. The underlying signaling pathway involves the inhibition of the nuclear factor κB (NF-κB) pathway, a central regulator of inflammation.[10]
Studies have shown that 3HPPA inhibits the tumor necrosis factor α (TNFα)-induced phosphorylation and nuclear translocation of the p65 subunit of NF-κB.[10] This prevents the transcription of NF-κB target genes, including E-selectin, thereby reducing the inflammatory response at the vascular wall. Furthermore, 3HPPA has been demonstrated to induce vasodilation by activating endothelial nitric oxide synthase (eNOS), highlighting its multifaceted role in promoting cardiovascular health.[13]
Conclusion
The synthesis of this compound from phloretin is a prime example of microbial biotransformation, converting a dietary flavonoid into a metabolite with enhanced bioavailability and potent biological activity. While not achievable through conventional chemical synthesis, in vitro fermentation models provide a viable method for its production for research purposes. The significant anti-inflammatory and vasorelaxant properties of this compound, mediated through pathways like NF-κB inhibition and eNOS activation, make it a compelling molecule for further investigation in the development of novel therapeutics for cardiovascular and inflammatory diseases. This guide provides the foundational knowledge for researchers to explore the production and application of this promising natural compound.
References
- 1. Interplay between the Gut Microbiome and Metabolism in Ulcerative Colitis Mice Treated with the Dietary Ingredient Phloretin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Potential roles of gut microbes in biotransformation of natural products: An overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A gut microbial metabolite of dietary polyphenols reverses obesity-driven hepatic steatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phloretic acid - Wikipedia [en.wikipedia.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. This compound, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Flavonoid metabolite this compound formed by human microflora decreases arterial blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. medchemexpress.com [medchemexpress.com]
3-(3-Hydroxyphenyl)propionic Acid: A Microbial Metabolite at the Crossroads of Host-Gut Axis Signaling
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-(3-Hydroxyphenyl)propionic acid (3-HPP), a significant microbial metabolite derived from the colonic breakdown of dietary polyphenols. 3-HPP has emerged as a molecule of interest for the scientific and drug development communities due to its notable biological activities, including potent vasodilatory, antioxidant, and anti-inflammatory effects. This document synthesizes the current understanding of its microbial production, pharmacokinetic profile, and mechanisms of action. Detailed experimental protocols for its quantification and functional assessment are provided, alongside quantitative data and visual representations of its metabolic and signaling pathways to facilitate further research and development.
Introduction
This compound (3-HPP), also known as m-hydroxyphenylpropionic acid, is a phenolic acid produced in the human colon by the gut microbiota. It is a key metabolite resulting from the degradation of various dietary polyphenols, particularly flavonoids like quercetin (B1663063) and flavan-3-ols found in fruits, vegetables, tea, and wine. While the parent polyphenols often have low bioavailability, their microbial metabolites, such as 3-HPP, are readily absorbed into systemic circulation and are believed to be responsible for many of the health benefits attributed to polyphenol-rich diets. Emerging evidence highlights 3-HPP's potential therapeutic applications, ranging from cardiovascular health to anti-inflammatory interventions. This guide serves as a technical resource for researchers exploring the multifaceted roles of this microbial metabolite.
Microbial Production of this compound
The generation of 3-HPP is a multi-step process undertaken by specific commensal bacteria in the large intestine.
2.1. Precursors and Microbial Species The primary dietary precursors for 3-HPP are complex flavonoids, such as quercetin, catechins, and proanthocyanidins. Following ingestion, these compounds pass largely unabsorbed through the small intestine and reach the colon. Here, resident gut bacteria, including species from the genera Clostridium and Eubacterium, possess the enzymatic machinery to metabolize them.[1]
2.2. Metabolic Pathway The biotransformation of flavonoids into 3-HPP involves several key enzymatic reactions. The process typically begins with the cleavage of the C-ring of the flavonoid structure. For instance, the metabolism of quercetin by bacteria such as Eubacterium ramulus and Clostridium perfringens leads to the formation of intermediate phenolic acids, which are subsequently dehydroxylated to yield 3-HPP.
Biological Activities and Quantitative Data
3-HPP exhibits a range of biological effects, with its vasodilatory properties being the most extensively characterized.
3.1. Vasodilatory and Antihypertensive Effects One of the most significant activities of 3-HPP is its ability to induce vasodilation and lower arterial blood pressure. Studies on isolated rat aortic rings have shown that 3-HPP is a potent vasodilator, with an efficacy that is approximately one order of magnitude greater than its parent compound, quercetin.[1] This effect is endothelium-dependent and is mediated by the activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production.[2][3]
3.2. Antioxidant and Anti-inflammatory Potential While specific IC50 values for 3-HPP in standard antioxidant assays like DPPH and ABTS are not extensively reported in the literature, its structural similarity to other phenolic acids suggests inherent antioxidant potential through free radical scavenging. Furthermore, 3-HPP has been shown to inhibit the adhesion of monocytes to endothelial cells by suppressing the expression of the cell adhesion molecule E-selectin via inhibition of the NF-κB pathway, indicating a clear anti-inflammatory mechanism relevant to atherosclerosis.
Table 1: Summary of Quantitative Biological Data for 3-HPP
| Biological Activity | Assay/Model | Key Parameter | Value | Reference |
|---|---|---|---|---|
| Vasodilation | Norepinephrine-precontracted rat aortic rings | EC50 | 0.1 µM | --INVALID-LINK--[2] |
| Blood Pressure | Spontaneously Hypertensive Rats (SHR) | Effect | Dose-dependent reduction in systolic and diastolic blood pressure | --INVALID-LINK--[2][3] |
| Anti-inflammatory | Monocyte adhesion to Human Aortic Endothelial Cells (HAECs) | Mechanism | Inhibition of TNFα-induced E-selectin expression via NF-κB pathway | --INVALID-LINK-- |
Pharmacokinetic Profile
The absorption and metabolism of 3-HPP are crucial for its systemic effects. While detailed pharmacokinetic studies for 3-HPP are limited, data from related microbial metabolites provide valuable insights. For instance, a study on 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA) in Sprague-Dawley rats after oral administration showed rapid absorption and metabolism.
Table 2: Representative Pharmacokinetic Parameters of a Related Metabolite (HMPA) in Rats
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| Tmax (Time to Peak Concentration) | 15 min | 10 mg/kg oral dose | --INVALID-LINK-- |
| Cmax (Peak Plasma Concentration) | 2.6 ± 0.4 nmol/mL | 10 mg/kg oral dose | --INVALID-LINK-- |
| Metabolism | Rapid conversion to sulfated and glucuronidated conjugates | 10 mg/kg oral dose | --INVALID-LINK-- |
| Distribution | Wide tissue distribution (kidneys, liver, aorta, heart) | 6 hours post-administration | --INVALID-LINK-- |
(Note: These parameters are for HMPA and serve as an estimate for the pharmacokinetic behavior of 3-HPP.)
Molecular Mechanisms and Signaling Pathways
5.1. eNOS Activation Pathway The primary mechanism for 3-HPP-induced vasodilation is the activation of the eNOS pathway in endothelial cells. This leads to the conversion of L-arginine to L-citrulline and nitric oxide (NO). NO then diffuses to adjacent vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent vasorelaxation.
5.2. Nrf2 and Aryl Hydrocarbon Receptor (AhR) Signaling The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is the master regulator of the antioxidant response, while the Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor involved in xenobiotic metabolism and immune regulation. Many microbial metabolites, particularly tryptophan derivatives, are known AhR ligands. While direct evidence demonstrating that 3-HPP activates the Nrf2 pathway or binds to AhR is currently lacking in the scientific literature, the interplay between these pathways and their activation by other gut microbial metabolites makes this an important area for future investigation.
Key Experimental Protocols
6.1. Protocol 1: Quantification of 3-HPP in Human Plasma by UHPLC-MS/MS
This protocol is adapted from a validated method for analyzing phenolic metabolites in human plasma.
-
1. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 200 µL of ice-cold acetonitrile (B52724) (containing an appropriate internal standard, e.g., a deuterated 3-HPP analog).
-
Vortex the mixture for 2 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., water with 0.1% formic acid).
-
-
2. UHPLC-MS/MS Conditions:
-
Column: A reversed-phase C18 column (e.g., BEH C18, 1.7 µm, 2.1 mm x 100 mm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% B to 95% B over approximately 10-15 minutes.
-
Flow Rate: 0.3 - 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for 3-HPP (e.g., m/z 165 -> 121) and the internal standard.
-
-
3. Quantification:
-
Construct a calibration curve using known concentrations of 3-HPP standard.
-
Quantify the concentration of 3-HPP in plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
6.2. Protocol 2: Ex Vivo Vasodilation Assay Using Rat Aortic Rings
This protocol assesses the direct vasodilatory effect of 3-HPP on vascular tissue.
-
1. Aortic Ring Preparation:
-
Humanely euthanize a male Wistar rat and excise the thoracic aorta.
-
Immediately place the aorta in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11).
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
2. Organ Bath Setup:
-
Suspend each aortic ring between two stainless-steel hooks in an organ bath chamber filled with 10 mL of Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O2 / 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
-
3. Experimental Procedure:
-
After equilibration, pre-contract the aortic rings with a submaximal concentration of Norepinephrine (NE) or Phenylephrine (PE) (e.g., 1 µM).
-
Once the contraction has reached a stable plateau, add cumulative concentrations of 3-HPP (e.g., 10 nM to 100 µM) to the organ bath at regular intervals.
-
Record the relaxation response as a percentage decrease from the pre-contracted tension.
-
To confirm endothelium-dependency, the experiment can be repeated on rings where the endothelium has been mechanically removed.
-
-
4. Data Analysis:
-
Calculate the relaxation response as a percentage of the maximal contraction induced by NE/PE.
-
Plot the concentration-response curve and determine the EC50 value (the concentration of 3-HPP that produces 50% of the maximal relaxation).
-
Conclusion and Future Directions
This compound is a key microbial metabolite that translates the benefits of dietary polyphenols into tangible physiological effects, most notably vasodilation and blood pressure reduction. Its well-defined mechanism of action through eNOS activation presents a promising avenue for the development of novel therapeutics for cardiovascular diseases.
Future research should focus on several key areas:
-
Quantitative Bioactivity: A thorough characterization of the antioxidant and anti-inflammatory potency of 3-HPP using standardized assays is needed to establish definitive IC50 values.
-
Pharmacokinetics in Humans: Detailed pharmacokinetic studies in human subjects are required to understand its absorption, distribution, metabolism, and excretion profile.
-
Signaling Pathways: Investigating the direct effects of 3-HPP on the Nrf2 and AhR signaling pathways could uncover novel mechanisms of action related to cellular defense and immune modulation.
-
Clinical Relevance: Ultimately, clinical trials are necessary to validate the therapeutic efficacy of 3-HPP in managing hypertension and other inflammatory conditions.
The continued exploration of 3-HPP and other microbial metabolites will undoubtedly deepen our understanding of the intricate host-gut microbiota relationship and pave the way for innovative, microbiota-targeted therapeutic strategies.
References
A Technical Guide to the Natural Sources of 3-(3-Hydroxyphenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-Hydroxyphenyl)propionic acid (3-HPP) is a significant microbial metabolite of dietary polyphenols, recognized for its potential bioactivity and role as a biomarker for the consumption of polyphenol-rich foods. This technical guide provides an in-depth overview of the natural origins of 3-HPP, focusing on its dietary precursors rather than its direct presence in food sources. It details the metabolic pathways involving gut microbiota, presents quantitative data on 3-HPP levels in biological matrices post-consumption of precursor-rich foods, and outlines the experimental protocols for its quantification.
Introduction: The Microbial Origin of 3-HPP
This compound (3-HPP), also known as m-hydroxyphenylpropionic acid, is a phenolic acid not typically found in significant quantities in natural food sources. Instead, it is a prominent catabolite produced by the human gut microbiota through the biotransformation of complex dietary polyphenols that are poorly absorbed in the upper gastrointestinal tract. The primary dietary precursors to 3-HPP are a wide array of flavonoids—particularly flavan-3-ols—and certain phenolic acids. These precursors are abundant in fruits, vegetables, tea, coffee, and cocoa. Upon reaching the colon, these compounds are extensively metabolized by resident bacteria, leading to the formation of simpler, more bioavailable phenolic acids like 3-HPP, which are then absorbed into circulation and may exert systemic biological effects.
Dietary Precursors of this compound
The generation of 3-HPP is directly linked to the consumption of foods rich in specific classes of polyphenols. Understanding these precursors is key to identifying the "natural sources" of 3-HPP.
-
Flavan-3-ols: This is the most significant class of precursors.
-
Monomers: Catechin (B1668976) and epicatechin are primary building blocks. Rich sources include tea (especially green tea), cocoa and chocolate, apples, grapes, berries, and red wine.[1]
-
Oligomers and Polymers (Proanthocyanidins/Condensed Tannins): These are chains of (epi)catechin units and are major contributors to 3-HPP formation. They are abundant in grape seeds, cocoa, apples, cranberries, and various nuts.[1] Due to their large size, they are almost exclusively metabolized in the colon.
-
-
Flavonols: Compounds like quercetin (B1663063), found in onions, apples, and tea, can also be metabolized to 3-HPP.[2]
-
Phenolic Acids: Caffeic acid and its derivative, chlorogenic acid, are metabolized by gut microflora into 3-HPP. Major dietary sources include coffee, blueberries, and apples.
The Role of Gut Microbiota in 3-HPP Synthesis
The conversion of dietary polyphenols into 3-HPP is a multi-step enzymatic process carried out by various species of gut bacteria, including those from the genera Clostridium and Eubacterium. The metabolic pathway generally involves:
-
Deglycosylation: If the precursor is a glycoside (e.g., quercetin glycosides), bacterial enzymes first cleave the sugar moiety to release the aglycone.
-
C-Ring Fission: The central heterocyclic C-ring of the flavonoid structure is cleaved. For flavan-3-ols like epicatechin, this is a critical step that opens up the molecule.
-
Dehydroxylation and Reduction: Subsequent enzymatic reactions remove hydroxyl groups from the phenyl rings and reduce double bonds, ultimately leading to the formation of various phenylpropionic acids, including 3-HPP.
The following diagram illustrates the general metabolic conversion of a dietary flavan-3-ol (B1228485) (epicatechin) into 3-HPP by gut microbiota.
Quantitative Data of 3-HPP in Biological Matrices
As 3-HPP is a metabolite, its presence and concentration are measured in biological fluids like urine and plasma following the consumption of precursor-rich foods. The following tables summarize quantitative data from human intervention studies.
Table 1: Urinary Excretion of this compound After Consumption of Polyphenol-Rich Products
| Dietary Source | Dose | Subjects | Biological Matrix | 24-Hour Urinary Excretion of 3-HPP (Mean ± SEM) | Reference |
| Grape Seed Extract | 1000 mg/day total polyphenols for 6 weeks | 69 healthy volunteers | Urine | 12.3 ± 1.5 µmol/24h (vs. 4.9 ± 0.6 µmol/24h for placebo) | Ward et al., 2004 |
| Chocolate | 80 g (containing 147 mg catechin monomers & 439 mg proanthocyanidins) | 11 healthy volunteers | Urine | Approx. 14 µmol/24h (estimated from graphical data) | Serafini et al., 2002[1] |
Table 2: Plasma Detection of this compound After Consumption of Polyphenol-Rich Products
| Dietary Source | Dose | Subjects | Biological Matrix | Observation | Reference |
| Cranberry Juice | Double strength juice for 21 days | 17 healthy young women | Plasma | Identified as a significant discriminant metabolite post-consumption. | He et al., 2020[2] |
Note: Quantitative data for 3-HPP can vary significantly based on the individual's gut microbiome composition, the specific food matrix, and the dose of precursors consumed.
Experimental Protocols for Quantification
The analysis of 3-HPP in biological matrices typically involves sample preparation to release conjugated forms and remove interferences, followed by chromatographic separation and mass spectrometric detection.
Generalized Protocol for 3-HPP Analysis in Urine/Plasma by LC-MS/MS
This protocol represents a synthesized methodology based on common practices in the field.
1. Sample Preparation: Hydrolysis and Extraction
-
Objective: To cleave glucuronide and sulfate (B86663) conjugates of 3-HPP (Phase II metabolites) to measure total 3-HPP and to isolate the analyte from the complex biological matrix.
-
Procedure:
-
Enzymatic Hydrolysis: To a 1 mL aliquot of urine or plasma, add an internal standard (e.g., a stable isotope-labeled 3-HPP). Add approximately 500 µL of a sodium acetate (B1210297) buffer (pH 5.0).
-
Add a solution containing β-glucuronidase and sulfatase enzymes (from Helix pomatia).
-
Incubate the mixture in a water bath at 37°C for a minimum of 3 hours (overnight incubation is also common).
-
Protein Precipitation (for plasma): After hydrolysis, add 2-3 volumes of a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to the plasma sample. Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins. Collect the supernatant.
-
Solid-Phase Extraction (SPE):
-
Condition an SPE cartridge (e.g., Oasis HLB) with methanol (B129727) followed by acidified water.
-
Load the hydrolyzed urine sample or the plasma supernatant onto the cartridge.
-
Wash the cartridge with water to remove polar interferences.
-
Elute the phenolic acids, including 3-HPP, with an organic solvent like methanol or acetonitrile, often containing a small percentage of formic acid.
-
-
Dry and Reconstitute: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, precise volume (e.g., 100-200 µL) of the initial mobile phase for LC-MS/MS analysis.
-
2. Analytical Determination: UHPLC-MS/MS
-
Objective: To separate 3-HPP from other metabolites and accurately quantify it.
-
Instrumentation: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer (MS/MS).
-
Chromatography:
-
Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute the analytes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 2 - 10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for phenolic acids.
-
Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for 3-HPP and its internal standard to ensure high selectivity and sensitivity.
-
Example Transition for 3-HPP:m/z 165 -> m/z 121 or m/z 107.
-
-
Quantification: A calibration curve is generated using authentic standards of 3-HPP. The concentration in the unknown sample is calculated by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
-
The following diagram provides a visual workflow for this experimental protocol.
Conclusion
This compound is a key microbially-derived metabolite whose "natural sources" are, in fact, the flavan-3-ol and phenolic acid precursors found in a variety of plant-based foods. Its presence in human biological fluids serves as a reliable biomarker of the consumption and colonic metabolism of these dietary polyphenols. The quantification of 3-HPP requires robust analytical methods, typically involving enzymatic hydrolysis and LC-MS/MS, to accurately assess its concentration. For researchers in nutrition and drug development, understanding the pathway from dietary precursor to circulating metabolite is crucial for elucidating the mechanisms behind the health effects attributed to polyphenol-rich foods.
References
- 1. Chocolate intake increases urinary excretion of polyphenol-derived phenolic acids in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes of Human Gut Microbiome Correlated with Metabolomics After Cranberry Juice Consumption in a Double-Blinded, Placebo Controlled, Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 3-(3-Hydroxyphenyl)propionic Acid in Gut Microbiota: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Hydroxyphenyl)propionic acid (3-HPP) is a phenolic acid produced by the human gut microbiota through the metabolism of dietary polyphenols. A significant portion of ingested flavonoids, such as those found in fruits, vegetables, tea, and wine, are not absorbed in the upper gastrointestinal tract and reach the colon, where they are transformed by resident bacteria. Key bacterial genera, including Clostridium and Eubacterium, are known to convert dietary precursors like quercetin, catechin, and epicatechin into 3-HPP.[1][2] Emerging research has highlighted the systemic effects of this microbial metabolite, demonstrating its potential role in host health and disease. This technical guide provides an in-depth overview of the current understanding of 3-HPP's role in gut microbiota, its physiological effects, and the underlying molecular mechanisms.
Data Presentation: Quantitative Analysis of 3-HPP in Human Feces
The concentration of 3-HPP in the human gut can vary depending on dietary intake of polyphenols and the composition of the individual's gut microbiota. The following table summarizes the reported concentrations of 3-HPP in human fecal samples from healthy adults.
| Metabolite | Biospecimen | Concentration Range (nmol/g wet feces) | Analytical Method | Reference |
| 3-(3-Hydroxyphenyl)propanoic acid | Feces | 105.913 +/- 182.941 | UPLC-ESI-MS/MS | [3] |
| 3-(3-Hydroxyphenyl)propanoic acid | Feces | 9.0508 (0.0722-110.366) | RP-UPLC-TQD-MS/MS | [4] |
Experimental Protocols
This section details key experimental methodologies for studying the production and effects of 3-HPP.
In Vitro Anaerobic Fermentation of Polyphenols by Human Gut Microbiota
This protocol is adapted from in vitro batch fermentation procedures used to study the metabolism of dietary compounds by gut bacteria.[3]
Objective: To simulate the colonic fermentation of polyphenols to produce 3-HPP and other metabolites for further analysis.
Materials:
-
Fresh human fecal samples from healthy donors
-
Phosphate-buffered saline (PBS), pre-reduced
-
Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl)
-
Polyphenol substrate (e.g., quercetin, catechin, or a polyphenol-rich plant extract)
-
Anaerobic chamber or workstation
-
Shaking incubator
-
Centrifuge
-
Sterile, anaerobic culture tubes
Procedure:
-
Preparation of Fecal Inoculum:
-
Within an anaerobic chamber, homogenize fresh fecal samples from at least three healthy donors in pre-reduced PBS to create a 10-20% (w/v) fecal slurry.
-
Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.
-
-
Fermentation Setup:
-
Dispense the basal fermentation medium into sterile, anaerobic culture tubes within the anaerobic chamber.
-
Add the polyphenol substrate to the tubes at a desired concentration (e.g., 1 mg/mL).
-
Inoculate the tubes with the fecal slurry to a final concentration of 5-10% (v/v).
-
Include a control tube without the polyphenol substrate.
-
-
Incubation and Sampling:
-
Seal the tubes and incubate at 37°C with gentle shaking for 24-48 hours.
-
At various time points (e.g., 0, 6, 12, 24, 48 hours), aseptically collect aliquots from each tube for metabolite analysis.
-
Immediately stop the metabolic activity in the collected samples by flash-freezing in liquid nitrogen or by adding a quenching solution.
-
-
Sample Processing and Analysis:
-
Centrifuge the collected samples to pellet bacterial cells and debris.
-
Filter-sterilize the supernatant.
-
Analyze the supernatant for 3-HPP and other metabolites using HPLC or GC-MS (see protocols below).
-
High-Fat Diet-Induced Non-Alcoholic Fatty Liver Disease (NAFLD) Mouse Model and 3-HPP Treatment
This protocol is based on established methods for inducing NAFLD in mice and assessing the therapeutic effects of compounds like 3-HPP.[5][6][7]
Objective: To evaluate the in vivo effects of 3-HPP on lipid metabolism, hepatic steatosis, and gut microbiota composition in a diet-induced model of NAFLD.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Standard chow diet
-
High-fat diet (HFD), typically 45-60% kcal from fat
-
This compound (3-HPP)
-
Oral gavage needles
-
Metabolic cages
-
Equipment for blood collection and tissue harvesting
-
Histology supplies
Procedure:
-
Acclimation and Diet Induction:
-
Acclimate mice to the animal facility for at least one week with ad libitum access to standard chow and water.
-
Divide mice into groups: (1) Control (standard chow), (2) HFD, (3) HFD + 3-HPP.
-
Feed the respective diets for a period of 8-16 weeks to induce obesity, insulin (B600854) resistance, and hepatic steatosis in the HFD groups.
-
-
3-HPP Administration:
-
After the induction period, begin daily administration of 3-HPP (e.g., 50-100 mg/kg body weight) or vehicle (e.g., water or PBS) to the respective groups via oral gavage.
-
Continue the dietary regimen and 3-HPP treatment for an additional 4-8 weeks.
-
-
Monitoring and Sample Collection:
-
Monitor body weight, food intake, and water consumption regularly throughout the study.
-
Perform glucose and insulin tolerance tests to assess metabolic function.
-
Collect fecal samples for gut microbiota and metabolite analysis.
-
At the end of the study, euthanize the mice and collect blood, liver, and adipose tissue.
-
-
Analysis:
-
Analyze serum for lipid profiles (triglycerides, total cholesterol, HDL, LDL) and liver enzymes (ALT, AST).
-
Perform histological analysis (H&E and Oil Red O staining) on liver sections to assess steatosis, inflammation, and fibrosis.
-
Quantify hepatic lipid content.
-
Analyze fecal samples for changes in gut microbiota composition (e.g., via 16S rRNA gene sequencing) and 3-HPP levels.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method for 3-HPP Quantification in Feces
This protocol provides a general framework for the quantification of 3-HPP and other short-chain fatty acids (SCFAs) from fecal samples.[8]
Objective: To accurately quantify the concentration of 3-HPP in fecal samples.
Materials:
-
Lyophilized fecal samples
-
Internal standard (e.g., a stable isotope-labeled 3-HPP)
-
Extraction solvent (e.g., diethyl ether or a mixture of water and methanol)
-
Acidifying agent (e.g., hydrochloric acid)
-
Derivatizing agent (e.g., N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide, MTBSTFA)
-
GC-MS system with a suitable capillary column (e.g., HP-5MS)
Procedure:
-
Sample Preparation:
-
Homogenize a known amount of lyophilized fecal sample in an appropriate solvent.
-
Add the internal standard.
-
Acidify the mixture to protonate the carboxylic acid group of 3-HPP.
-
Extract the organic acids into an organic solvent.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Reconstitute the dried extract in a suitable solvent.
-
Add the derivatizing agent and incubate at an elevated temperature (e.g., 60-80°C) to convert 3-HPP into a volatile silyl (B83357) derivative.
-
-
GC-MS Analysis:
-
Inject an aliquot of the derivatized sample into the GC-MS system.
-
Use an appropriate temperature program for the GC oven to separate the analytes.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the 3-HPP derivative and the internal standard.
-
-
Quantification:
-
Generate a calibration curve using standards of known 3-HPP concentrations.
-
Calculate the concentration of 3-HPP in the fecal samples based on the peak area ratio of the analyte to the internal standard and the calibration curve.
-
High-Performance Liquid Chromatography (HPLC)-UV Method for 3-HPP Analysis in Plasma
This protocol outlines a method for the detection and quantification of 3-HPP in plasma samples.
Objective: To measure the systemic levels of 3-HPP in plasma.
Materials:
-
Plasma samples
-
Protein precipitation agent (e.g., acetonitrile (B52724) or methanol)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Mobile phase (e.g., a gradient of acidified water and acetonitrile)
-
3-HPP standard
Procedure:
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
Add a protein precipitation agent (e.g., 3 volumes of cold acetonitrile) to the plasma sample to precipitate proteins.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in the mobile phase.
-
-
HPLC-UV Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Use a gradient elution to separate 3-HPP from other plasma components.
-
Set the UV detector to the wavelength of maximum absorbance for 3-HPP (approximately 275-280 nm).
-
-
Quantification:
-
Prepare a calibration curve with known concentrations of the 3-HPP standard.
-
Identify and quantify the 3-HPP peak in the plasma samples by comparing its retention time and peak area to the standards.
-
Western Blot Protocol for Phosphorylated NF-κB p65
This protocol details the steps to assess the effect of 3-HPP on the activation of the NF-κB pathway by measuring the phosphorylation of the p65 subunit.[3][4]
Objective: To determine if 3-HPP inhibits the phosphorylation of NF-κB p65 in response to an inflammatory stimulus.
Materials:
-
Cell culture (e.g., human aortic endothelial cells, HAECs)
-
Inflammatory stimulus (e.g., Tumor Necrosis Factor-alpha, TNF-α)
-
3-HPP
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-p65 (Ser536) and anti-total p65
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Pre-treat cells with various concentrations of 3-HPP for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 15-30 minutes).
-
Include appropriate controls (untreated, TNF-α only).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Collect the cell lysates and determine the protein concentration.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation and Detection:
-
Incubate the membrane with the primary antibody against phospho-p65 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL reagent and visualize the protein bands using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-p65 signal to the total p65 signal or a loading control (e.g., β-actin) to determine the relative change in phosphorylation.
-
Signaling Pathways and Mandatory Visualizations
This section describes the key signaling pathways modulated by 3-HPP and provides visualizations created using the DOT language.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the phosphorylation and subsequent degradation of IκB, allowing the NF-κB p65/p50 dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including those for adhesion molecules like E-selectin. 3-HPP has been shown to inhibit the phosphorylation and nuclear translocation of the p65 subunit of NF-κB, thereby suppressing the expression of E-selectin and reducing monocyte adhesion to endothelial cells.
Figure 1: Inhibition of the canonical NF-κB pathway by 3-HPP.
Role in Nitric Oxide-Mediated Vasodilation
3-HPP has been shown to exert vasodilatory effects, which are associated with a decrease in arterial blood pressure. This effect is likely mediated through the nitric oxide (NO) signaling pathway. In endothelial cells, endothelial nitric oxide synthase (eNOS) produces NO from L-arginine. NO then diffuses to adjacent vascular smooth muscle cells and activates soluble guanylate cyclase (sGC). Activated sGC converts guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which in turn phosphorylates several downstream targets, leading to a decrease in intracellular calcium concentration and ultimately, smooth muscle relaxation and vasodilation. While the direct interaction of 3-HPP with this pathway is under investigation, it is hypothesized to enhance eNOS activity or NO bioavailability.
Figure 2: Proposed mechanism of 3-HPP-induced vasodilation via the nitric oxide pathway.
Activation of the AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. It is activated in response to an increase in the AMP/ATP ratio, indicating low cellular energy status. Once activated, AMPK phosphorylates downstream targets to switch on catabolic pathways that generate ATP (e.g., fatty acid oxidation) and switch off anabolic pathways that consume ATP (e.g., fatty acid and cholesterol synthesis). 3-HPP has been shown to improve lipid metabolism and alleviate hepatic steatosis, suggesting a potential role in activating AMPK. The activation of AMPK in hepatocytes inhibits acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, and sterol regulatory element-binding protein 1c (SREBP-1c), a master transcriptional regulator of lipogenesis. This leads to reduced fat accumulation in the liver.
Figure 3: Hypothesized activation of the AMPK pathway by 3-HPP in hepatocytes.
Conclusion
This compound, a metabolite derived from the gut microbial transformation of dietary polyphenols, is emerging as a key molecule in host-microbe interactions. The evidence presented in this guide highlights its beneficial effects on metabolic and cardiovascular health, including improvements in lipid profiles, reduction of hepatic steatosis, and regulation of blood pressure. The underlying mechanisms appear to involve the modulation of fundamental signaling pathways such as NF-κB, nitric oxide, and AMPK.
For researchers and professionals in drug development, 3-HPP represents a promising lead compound for the development of novel therapeutics targeting metabolic and inflammatory diseases. Future research should focus on elucidating the precise molecular targets of 3-HPP, understanding the kinetics of its production by different gut microbial species, and conducting clinical trials to validate its therapeutic efficacy in humans. A deeper understanding of the factors influencing its production in the gut could also pave the way for personalized nutrition strategies to enhance its endogenous synthesis and promote health.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Western blot analysis of protein levels of NF-κB p65. - Public Library of Science - Figshare [plos.figshare.com]
- 3. benchchem.com [benchchem.com]
- 4. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 5. Serine 1179 Phosphorylation of Endothelial Nitric Oxide Synthase Increases Superoxide Generation and Alters Cofactor Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cGMP-dependent protein kinase - Wikipedia [en.wikipedia.org]
- 7. Clostridium sporogenes-derived metabolites protect mice against colonic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Metabolic Pathways of 3-(3-hydroxyphenyl)propionic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-hydroxyphenyl)propionic acid (3-HPP), a phenolic acid produced by the gut microbiota from the metabolism of dietary polyphenols, has garnered significant interest in the scientific community. Its presence in human biological fluids is linked to the consumption of fruits, vegetables, and other plant-based foods rich in flavonoids and phenolic compounds. Emerging research suggests that 3-HPP may exert various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects, making it a molecule of interest for drug development and a deeper understanding of the gut-body axis. This technical guide provides a comprehensive overview of the metabolic pathways of 3-HPP, detailing its microbial degradation and mammalian biotransformation. It includes quantitative data, experimental protocols, and visual representations of the key pathways to serve as a valuable resource for researchers in the field.
Microbial Metabolism of this compound
The primary route of 3-HPP metabolism in the gut is through microbial degradation. Several bacterial species, notably from the genera Escherichia, Rhodococcus, and Comamonas, possess the enzymatic machinery to catabolize this compound. The degradation typically proceeds via a meta-cleavage pathway, involving a series of hydroxylation, ring-cleavage, and subsequent enzymatic reactions to ultimately yield intermediates of central metabolism.
Degradation Pathway in Escherichia coli K-12
In Escherichia coli K-12, the catabolism of 3-HPP is orchestrated by the mhp (meta-hydroxyphenylpropionate) gene cluster.[1] This pathway involves the initial hydroxylation of 3-HPP to form 3-(2,3-dihydroxyphenyl)propionic acid, which then undergoes extradiol ring cleavage.
The key enzymatic steps are as follows:
-
Hydroxylation: 3-(3-hydroxyphenyl)propionate is hydroxylated at the C2 position by 3-(3-hydroxyphenyl)propionate 2-hydroxylase , encoded by the mhpA gene, to yield 3-(2,3-dihydroxyphenyl)propionic acid .[2] This reaction requires NADH or NADPH as a cofactor.[2]
-
Dioxygenation (Ring Cleavage): The aromatic ring of 3-(2,3-dihydroxyphenyl)propionic acid is cleaved by 3-(2,3-dihydroxyphenyl)propionate 1,2-dioxygenase , an extradiol dioxygenase encoded by the mhpB gene. This results in the formation of 2-hydroxy-6-keto-nona-2,4-diene-1,9-dioic acid .
-
Hydrolysis: The meta-cleavage product is then hydrolyzed by a hydrolase encoded by the mhpC gene.
-
Further Degradation: Subsequent enzymatic reactions catalyzed by the products of mhpD, mhpF, and mhpE genes convert the intermediates into pyruvate (B1213749) and succinate, which can enter the Krebs cycle.[1]
Below is a diagram illustrating the microbial degradation pathway of 3-HPP in E. coli.
Degradation Pathway in Rhodococcus globerulus PWD1
Rhodococcus globerulus PWD1, a soil bacterium known for its ability to degrade a wide range of aromatic compounds, also utilizes a similar pathway for 3-HPP catabolism. A gene cluster, designated the hpp operon, has been identified and is analogous to the mhp operon in E. coli.[3]
The key enzymes in this pathway include:
-
HppA: A hydroxylase responsible for the initial hydroxylation of 3-HPP.[3]
-
HppB: An extradiol dioxygenase that catalyzes the meta-cleavage of the dihydroxylated intermediate.[3]
-
HppC: A hydroxymuconic semialdehyde hydrolase.[3]
Mammalian Metabolism of this compound
Following its production by the gut microbiota, 3-HPP is absorbed into the systemic circulation and undergoes further metabolism, primarily in the liver. This process, known as Phase II metabolism, involves the conjugation of 3-HPP with polar molecules to increase its water solubility and facilitate its excretion in urine.
Phase II Conjugation Reactions
The main Phase II reactions for 3-HPP are glucuronidation and sulfation.
-
Glucuronidation: This reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). These enzymes transfer a glucuronic acid moiety from the cofactor UDP-glucuronic acid (UDPGA) to the hydroxyl group of 3-HPP, forming a glucuronide conjugate. Several UGT isoforms are expressed in the human liver, with UGT1A1, UGT1A3, UGT1A4, UGT1A6, UGT1A9, UGT2B4, UGT2B7, UGT2B10, UGT2B15, and UGT2B17 being consistently expressed.[4]
-
Sulfation: This process is mediated by sulfotransferases (SULTs), which transfer a sulfonate group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to the hydroxyl group of 3-HPP, forming a sulfate (B86663) conjugate. The major SULT isoforms in the human liver include SULT1A1, SULT1A3, SULT1B1, SULT1E1, and SULT2A1.[5]
The resulting glucuronide and sulfate conjugates of 3-HPP are more water-soluble and are readily eliminated from the body via the kidneys and excreted in the urine.[6][7]
The following diagram depicts the mammalian metabolism of 3-HPP.
Quantitative Data
The following tables summarize the available quantitative data on the urinary excretion of 3-HPP and its metabolites following the consumption of polyphenol-rich foods.
Table 1: Urinary Excretion of 3-HPP after Dark Chocolate Consumption
| Time (hours) | Mean Excretion (nmol/g creatinine) |
| 0-2 | 5.5 |
| 2-4 | 2.5 |
| 4-6 | 2.75 |
| 6-8 | 3 |
| 8-12 | 10 |
| 12-24 | 13 |
Data adapted from Rios L.Y., et al. (2003).[8]
Table 2: Urinary Concentrations of 3-HPP and Related Metabolites in Children with Autism Spectrum Disorders (ASD) vs. Controls
| Metabolite | Mean Concentration in ASD (μmol/L) | Mean Concentration in Controls (μmol/L) | p-value |
| 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) | >1000 | <100 | < 0.001 |
| 3-hydroxyphenylacetic acid (3HPA) | >100 | <10 | < 0.001 |
| 3-hydroxyhippuric acid (3HHA) | >50 | <5 | < 0.001 |
Data adapted from Xiong X., et al. (2016).[3][9]
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of 3-HPP metabolism.
Protocol 1: Spectrophotometric Assay for Extradiol Dioxygenase Activity
This protocol is adapted for measuring the activity of enzymes like 3-(2,3-dihydroxyphenyl)propionate 1,2-dioxygenase (MhpB).
Principle: Extradiol dioxygenases catalyze the cleavage of catecholic substrates, leading to the formation of a yellow-colored meta-cleavage product that can be monitored spectrophotometrically.
Materials:
-
Spectrophotometer capable of measuring absorbance at 430 nm
-
Cuvettes
-
Purified extradiol dioxygenase enzyme
-
3-(2,3-dihydroxyphenyl)propionic acid (substrate)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Ferrous ammonium (B1175870) sulfate (20 µM)
-
Sodium ascorbate (B8700270) (5-15 mM)
Procedure:
-
Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 20 µM ferrous ammonium sulfate, and 10 mM sodium ascorbate in a total volume of 1 mL in a cuvette.
-
Add a known amount of the purified extradiol dioxygenase to the reaction mixture.
-
Initiate the reaction by adding the substrate, 3-(2,3-dihydroxyphenyl)propionic acid, to a final concentration of 1 mM.
-
Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 430 nm over time at 30°C.
-
Calculate the initial rate of the reaction from the linear portion of the absorbance versus time plot.
-
The rate of product formation can be quantified using the Beer-Lambert law, with the molar extinction coefficient of the meta-cleavage product.
Adapted from Cordova, C. M., et al.[10]
Protocol 2: Cloning of the mhpA Gene from Escherichia coli K-12
This protocol provides a general workflow for cloning a gene of interest, such as mhpA, into an expression vector.
Materials:
-
E. coli K-12 genomic DNA
-
pET expression vector (e.g., pET-28a)
-
Restriction enzymes (e.g., NdeI and XhoI)
-
T4 DNA ligase
-
Competent E. coli cells (e.g., DH5α for cloning, BL21(DE3) for expression)
-
LB agar (B569324) plates with appropriate antibiotics (e.g., kanamycin (B1662678) for pET-28a)
-
PCR primers specific for the mhpA gene
-
DNA purification kits (for PCR products and plasmids)
Procedure:
-
Primer Design: Design forward and reverse primers for the mhpA gene, incorporating restriction sites for NdeI and XhoI at the 5' ends.
-
PCR Amplification: Amplify the mhpA gene from E. coli K-12 genomic DNA using the designed primers and a high-fidelity DNA polymerase.
-
Restriction Digest: Digest both the purified PCR product and the pET-28a vector with NdeI and XhoI restriction enzymes.
-
Ligation: Ligate the digested mhpA gene fragment into the digested pET-28a vector using T4 DNA ligase.
-
Transformation: Transform the ligation mixture into competent E. coli DH5α cells.
-
Selection: Plate the transformed cells on LB agar plates containing kanamycin and incubate overnight at 37°C.
-
Colony PCR and Plasmid Purification: Screen individual colonies by colony PCR to identify those containing the recombinant plasmid. Purify the plasmid DNA from positive clones.
-
Sequence Verification: Sequence the purified plasmid to confirm the correct insertion and sequence of the mhpA gene.
-
Protein Expression: Transform the verified plasmid into an expression host strain like E. coli BL21(DE3) for subsequent protein expression and purification.
Adapted from general molecular cloning protocols.[11][12][13][14][15]
Signaling Pathways Modulated by this compound
Emerging evidence suggests that 3-HPP can modulate key cellular signaling pathways involved in inflammation and metabolism.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of inflammatory genes. 3-HPP has been suggested to exert anti-inflammatory effects by inhibiting this pathway. One proposed mechanism is the inhibition of IKKβ activity, which would prevent the phosphorylation and degradation of IκBα.
The following diagram illustrates the proposed inhibitory effect of 3-HPP on the NF-κB pathway.
Activation of the AMPK Signaling Pathway
AMP-activated protein kinase (AMPK) is a key energy sensor that plays a crucial role in regulating cellular metabolism. Activation of AMPK promotes catabolic pathways that generate ATP while inhibiting anabolic pathways that consume ATP. Liver kinase B1 (LKB1) is a major upstream kinase that activates AMPK in response to an increase in the cellular AMP/ATP ratio.[16][17] It has been proposed that 3-HPP may activate AMPK, contributing to its beneficial metabolic effects. One potential mechanism is the activation of LKB1, which in turn phosphorylates and activates AMPK.
The diagram below shows the potential activation of the AMPK pathway by 3-HPP.
Conclusion
This compound is a key microbial metabolite of dietary polyphenols with emerging biological significance. Understanding its metabolic fate is crucial for elucidating its mechanisms of action and potential therapeutic applications. This technical guide has provided a detailed overview of the microbial and mammalian metabolic pathways of 3-HPP, supported by quantitative data, experimental protocols, and pathway diagrams. Further research is warranted to fully characterize the enzyme kinetics, delineate the specific UGT and SULT isoforms involved in its conjugation, and confirm its direct interactions with cellular signaling pathways. This knowledge will be instrumental for drug development professionals and scientists working to harness the health benefits of this important gut-derived metabolite.
References
- 1. Genetic characterization and expression in heterologous hosts of the 3-(3-hydroxyphenyl)propionate catabolic pathway of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MhpA Is a Hydroxylase Catalyzing the Initial Reaction of 3-(3-Hydroxyphenyl)Propionate Catabolism in Escherichia coli K-12 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and 3-Hydroxyhippuric Acid Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interindividual variability in hepatic drug glucuronidation: Studies into the role of age, sex, enzyme inducers, and genetic polymorphism using the human liver bank as a model system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Evaluation of the Expression and Activity of Five Major Sulfotransferases (SULTs) in Human Tissues: The SULT “Pie” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Showing pharmacokinetics for 3-Hydroxyphenylpropionic acid metabolite after consumption of Chocolate, dark in humans - Phenol-Explorer [phenol-explorer.eu]
- 9. [PDF] Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and 3-Hydroxyhippuric Acid Are Elevated in Children with Autism Spectrum Disorders | Semantic Scholar [semanticscholar.org]
- 10. Variable sulfation of dietary polyphenols by recombinant human sulfotransferase (SULT) 1A1 genetic variants and SULT1E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Molecular cloning and expression of hipA, a gene of Escherichia coli K-12 that affects frequency of persistence after inhibition of murein synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Molecular cloning and expression in Escherichia coli K-12 of chromosomal genes determining the O7 lipopolysaccharide antigen of a human invasive strain of E. coli O7:K1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ncifrederick.cancer.gov [ncifrederick.cancer.gov]
- 15. escholarship.org [escholarship.org]
- 16. The LKB1-AMPK pathway: metabolism and growth control in tumor suppression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Signaling Kinase AMPK Activates Stress-Promoted Transcription via Histone H2B Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
The Anti-Inflammatory Properties of 3-(3-Hydroxyphenyl)propionic Acid: A Technical Guide
Introduction
3-(3-Hydroxyphenyl)propionic acid (3-HPPA) is a phenolic acid that has garnered significant interest in the scientific community for its potential therapeutic effects, particularly its anti-inflammatory properties. As a metabolite of dietary flavonoids, such as quercetin, produced by the gut microbiota, 3-HPPA represents a key molecule in understanding the health benefits associated with the consumption of fruits and vegetables. This technical guide provides an in-depth overview of the current understanding of 3-HPPA's effects on inflammation, focusing on its molecular mechanisms, supported by quantitative data and detailed experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of microbial metabolites.
Core Mechanism of Action: Inhibition of the NF-κB Signaling Pathway
The primary mechanism through which this compound exerts its anti-inflammatory effects is by modulating the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including pro-inflammatory cytokines and adhesion molecules.
In a state of inflammation, signaling cascades lead to the phosphorylation and subsequent degradation of the inhibitory protein IκBα. This allows the p50/p65 NF-κB heterodimer to translocate to the nucleus, where it binds to specific DNA sequences and initiates the transcription of target genes.
3-HPPA has been shown to interfere with this process by inhibiting the phosphorylation and nuclear translocation of the p65 subunit of NF-κB[1]. This inhibitory action prevents the transcription of NF-κB-dependent pro-inflammatory genes, thereby attenuating the inflammatory response.
Quantitative Data on Anti-Inflammatory Effects
The anti-inflammatory efficacy of 3-HPPA and its derivatives has been quantified in several in vitro studies. The following tables summarize the key quantitative findings.
Table 1: Inhibitory Concentration (IC50) of a 3-HPPA Derivative on Pro-Inflammatory Cytokine Production
| Compound | Cytokine | IC50 (µM) | Cell Line | Inducer |
| Methyl 2-[3-(4-hydroxyphenyl)prop-2-enoylamino]-3-phenylpropanoate (MHPAP) | IL-6 | 0.85 | LPS-stimulated PBMCs | LPS |
| MHPAP | IL-1β | 0.87 | LPS-stimulated PBMCs | LPS |
| MHPAP | IL-8 | 1.58 | LPS-stimulated PBMCs | LPS |
| MHPAP | TNF-α | 1.22 | LPS-stimulated PBMCs | LPS |
Data extracted from a study on a derivative of 3-HPPA, providing an indication of the potential potency of this class of compounds[2].
Table 2: Effect of 3-(4-Hydroxyphenyl)propionic acid on Pro-Inflammatory Cytokine Secretion in ox-LDL-Stimulated Macrophages
| Treatment | IL-6 Reduction (%) | IL-1β Reduction (%) | Cell Line | Inducer |
| 12.5 µg/mL 3-(4-Hydroxyphenyl)propionic acid (HPPA) | ~100% | ~100% | RAW264.7 | ox-LDL |
This study on an isomer of 3-HPPA demonstrates a significant reduction in key pro-inflammatory cytokines[3].
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the known and potential signaling pathways affected by 3-HPPA.
Detailed Experimental Protocols
The following protocols provide a general framework for investigating the anti-inflammatory effects of 3-HPPA in a macrophage cell line.
1. Cell Culture and Treatment for Cytokine Analysis
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Procedure:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1-2 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 incubator.
-
The following day, remove the culture medium.
-
Pre-treat the cells with various concentrations of 3-HPPA (e.g., 1, 10, 50 µM) dissolved in fresh medium for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) from E. coli at a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubate the cells for 24 hours.
-
Collect the cell culture supernatant for cytokine analysis.
-
-
Cytokine Quantification:
-
Measure the concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
2. Western Blot Analysis for Signaling Pathway Proteins
-
Objective: To determine the effect of 3-HPPA on the phosphorylation of key signaling proteins in the NF-κB and MAPK pathways.
-
Procedure:
-
Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
Pre-treat the cells with 3-HPPA for 1-2 hours.
-
Stimulate with LPS (100 ng/mL) for a shorter duration suitable for observing protein phosphorylation (e.g., 15-60 minutes).
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of p65, p38, JNK, and ERK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Discussion of Other Potential Signaling Pathways
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling pathway, which includes p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), is another critical regulator of inflammation. While direct evidence for the effect of 3-HPPA on this pathway is limited, studies on structurally similar phenolic compounds suggest a potential inhibitory role. Further investigation is required to elucidate the precise impact of 3-HPPA on the phosphorylation and activation of MAPK pathway components.
NLRP3 Inflammasome
The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of IL-1β and IL-18. Extensive searches of the current scientific literature did not yield direct evidence linking 3-HPPA to the modulation of the NLRP3 inflammasome. This suggests that the NLRP3 inflammasome may not be a primary target of 3-HPPA's anti-inflammatory action, or that its role in this context remains to be explored.
Conclusion and Future Directions
This compound demonstrates significant anti-inflammatory potential, primarily through the inhibition of the NF-κB signaling pathway. This is supported by evidence of its ability to suppress the production of key pro-inflammatory cytokines and adhesion molecules. While the involvement of the MAPK pathway is plausible based on studies of related compounds, further direct investigation is necessary to confirm this. The role of 3-HPPA in modulating the NLRP3 inflammasome is currently unknown and presents an interesting avenue for future research.
The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of 3-HPPA in inflammatory diseases. Future studies should focus on in vivo models to validate the in vitro findings and to assess the pharmacokinetic and pharmacodynamic properties of this promising microbial metabolite.
References
An In-depth Technical Guide to 3-(3-hydroxyphenyl)propionic acid: Discovery, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(3-hydroxyphenyl)propionic acid (3-HPPA), a key microbial metabolite of dietary flavonoids, has emerged as a molecule of significant interest in biomedical research. Initially identified as a product of gut microbiota's action on polyphenols, its history is intertwined with the broader exploration of phenylpropanoic acids. This guide provides a comprehensive overview of 3-HPPA, covering its historical context, physicochemical properties, synthesis, and key biological activities. Detailed experimental protocols for its synthesis and for assays demonstrating its vasodilatory and anti-osteoporotic effects are provided. Furthermore, this document elucidates the signaling pathways modulated by 3-HPPA, namely the activation of endothelial nitric oxide synthase (eNOS) and the inhibition of the RANKL pathway, offering a valuable resource for researchers investigating its therapeutic potential.
Discovery and History
The history of this compound is not marked by a singular discovery event but rather an incremental understanding of its origin and function. Its story is a part of the larger narrative of phenylpropanoid chemistry and the burgeoning field of microbiome research.
The foundational methods for synthesizing phenylpropanoic acids, such as the hydrogenation of cinnamic acid, were established in the late 19th and early 20th centuries. While the precise first synthesis of 3-HPPA is not readily documented in readily available historical records, its existence as a chemical entity has been known for a considerable time.
The true significance of 3-HPPA began to be unveiled with the understanding of its biological origins. It is now well-established that 3-HPPA is a major metabolite of ingested dietary polyphenols, particularly flavonoids like quercetin (B1663063) and proanthocyanidins (B150500) found in fruits, vegetables, and tea[1][2][3]. The transformation of these complex plant-derived molecules into simpler phenolic acids like 3-HPPA is carried out by the gut microbiota, including bacteria from the Clostridium and Eubacterium genera[1]. This microbial metabolism significantly influences the bioavailability and biological activity of dietary flavonoids.
Initially considered merely as a biomarker for polyphenol consumption, recent research has illuminated the intrinsic bioactivities of 3-HPPA, shifting its status from a simple metabolite to a potential therapeutic agent.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3-HPPA is essential for its application in research and drug development.
Quantitative Data
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₀O₃ | [4][5] |
| Molecular Weight | 166.17 g/mol | [4][5] |
| CAS Number | 621-54-5 | [4][5] |
| Melting Point | 110-116 °C | [6][7] |
| pKa (Strongest Acidic) | 4.21 | [8] |
| Water Solubility | 2.8 g/L | [8] |
| Solubility | Soluble in chloroform, methanol (B129727), and DMSO (up to 100 mg/mL) | [2][6] |
| LogP | 1.14 - 1.75 | [8] |
| Appearance | Cream to brown crystals or powder | [7] |
Spectral Data
-
¹H NMR: Spectral data is available and has been recorded in D₂O.[9]
-
¹³C NMR: ¹³C NMR spectral data has been documented.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum of 3-HPPA has been characterized.[[“]][11]
-
Mass Spectrometry (MS): The mass spectrum of 3-HPPA under electron ionization is available.[4][[“]]
Synthesis and Experimental Protocols
While 3-HPPA is naturally produced by the gut microbiome, chemical synthesis is necessary for research and potential therapeutic applications.
General Synthesis Workflow
A common laboratory-scale synthesis of 3-HPPA can be adapted from general methods for the reduction of cinnamic acids. The following workflow provides a conceptual overview.
General workflow for the synthesis of 3-HPPA.
Detailed Synthesis Protocol (Hypothetical)
This protocol is a representative method based on standard organic chemistry techniques for the reduction of a,ß-unsaturated carboxylic acids.
Objective: To synthesize this compound from 3-hydroxycinnamic acid.
Materials:
-
3-hydroxycinnamic acid
-
Palladium on carbon (10% Pd/C)
-
Methanol (reagent grade)
-
Hydrogen gas (H₂)
-
Filter agent (e.g., Celite)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-hydroxycinnamic acid in methanol.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution. The amount should be approximately 1-5 mol% relative to the starting material.
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen (e.g., using a balloon) and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is completely consumed.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst. Wash the filter cake with a small amount of methanol to recover any product.
-
Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes) to yield pure this compound.
-
Characterization: Confirm the identity and purity of the product using techniques such as NMR, IR, and mass spectrometry, and by measuring its melting point.
Biological Activities and Signaling Pathways
3-HPPA exhibits a range of biological activities, with its effects on the cardiovascular and skeletal systems being particularly well-studied.
Vasodilatory Effects via eNOS Activation
3-HPPA has been identified as an endothelium-dependent promoter of nitric oxide (NO) release and an activator of endothelial nitric oxide synthase (eNOS).[12] This activity leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a reduction in blood pressure.[12]
eNOS activation pathway by 3-HPPA.
Experimental Protocol: Ex Vivo Aortic Ring Tension Assay
This protocol is adapted from standard methodologies for assessing vasodilation.
Objective: To determine the vasodilatory effect of 3-HPPA on isolated arterial rings.
Materials:
-
Thoracic aorta from a suitable animal model (e.g., rat)
-
Krebs-Henseleit buffer
-
Norepinephrine (or another vasoconstrictor)
-
This compound (3-HPPA) stock solution
-
Organ bath system with force transducers
-
Dissection microscope and tools
Procedure:
-
Aorta Isolation: Euthanize the animal and carefully excise the thoracic aorta. Immediately place it in ice-cold Krebs-Henseleit buffer.
-
Ring Preparation: Under a dissection microscope, clean the aorta of adhering connective and fatty tissue. Cut the aorta into rings of 2-3 mm in width.
-
Mounting: Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂. Attach one end of the ring to a fixed support and the other to a force transducer.
-
Equilibration: Allow the rings to equilibrate for at least 60 minutes under a resting tension (e.g., 1.5-2.0 g), with buffer changes every 15-20 minutes.
-
Viability Check: Test the viability of the rings by inducing contraction with a high-potassium solution or a vasoconstrictor like norepinephrine. Assess endothelium integrity by inducing relaxation with an endothelium-dependent vasodilator (e.g., acetylcholine).
-
Contraction: Wash the rings and allow them to return to baseline tension. Induce a stable submaximal contraction with norepinephrine.
-
3-HPPA Administration: Once a stable plateau of contraction is achieved, add cumulative concentrations of 3-HPPA to the organ bath. Record the relaxation response at each concentration.
-
Data Analysis: Express the relaxation as a percentage of the pre-contraction induced by norepinephrine. Plot a concentration-response curve to determine the EC₅₀ of 3-HPPA.
Inhibition of Osteoclastogenesis via the RANKL Pathway
3-HPPA has been shown to inhibit the differentiation of osteoclasts (osteoclastogenesis) and their bone-resorbing activity.[13] This effect is mediated, at least in part, by interference with the Receptor Activator of Nuclear Factor κB Ligand (RANKL) signaling pathway.
Inhibition of the RANKL signaling pathway by 3-HPPA.
Experimental Protocol: Osteoclastogenesis Inhibition Assay
This protocol is based on standard cell culture methods for studying osteoclast differentiation.
Objective: To evaluate the inhibitory effect of 3-HPPA on RANKL-induced osteoclastogenesis.
Materials:
-
RAW 264.7 cells (a murine macrophage cell line) or primary bone marrow-derived macrophages
-
Alpha-MEM or DMEM supplemented with FBS and antibiotics
-
Recombinant murine RANKL
-
This compound (3-HPPA) stock solution
-
Tartrate-resistant acid phosphatase (TRAP) staining kit
-
Cell culture plates and incubator
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells or bone marrow macrophages into 96-well plates at an appropriate density. Allow the cells to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing a stimulatory concentration of RANKL (e.g., 50 ng/mL) and various concentrations of 3-HPPA. Include appropriate controls (cells with no treatment, cells with RANKL only).
-
Incubation: Culture the cells for 5-7 days, replacing the medium with fresh medium containing the respective treatments every 2-3 days.
-
TRAP Staining: After the incubation period, fix the cells and stain for TRAP activity according to the manufacturer's protocol. TRAP is a characteristic marker of osteoclasts.
-
Quantification: Visualize the cells under a microscope. Identify osteoclasts as TRAP-positive, multinucleated (≥3 nuclei) cells. Count the number of osteoclasts per well.
-
Data Analysis: Compare the number of osteoclasts in the 3-HPPA-treated groups to the RANKL-only control group to determine the inhibitory effect of 3-HPPA on osteoclast differentiation.
Anti-inflammatory Effects via NF-κB Pathway
Emerging evidence suggests that 3-HPPA possesses anti-inflammatory properties, which may be mediated through the inhibition of the Nuclear Factor-κB (NF-κB) signaling pathway. By suppressing the activation of NF-κB, 3-HPPA can potentially reduce the expression of pro-inflammatory cytokines.
Conclusion and Future Directions
This compound, a microbial metabolite of dietary flavonoids, has transitioned from a mere biomarker to a bioactive compound with significant therapeutic potential. Its well-characterized vasodilatory and anti-osteoporotic effects, mediated through the eNOS and RANKL signaling pathways, respectively, make it a compelling candidate for further investigation in the context of cardiovascular and bone health. The detailed protocols and data presented in this guide offer a solid foundation for researchers to explore the multifaceted roles of 3-HPPA.
Future research should focus on elucidating the precise molecular targets of 3-HPPA, exploring its efficacy and safety in preclinical and clinical studies, and investigating its potential applications in other therapeutic areas, such as neuroprotection and cancer prevention. A deeper understanding of the interplay between diet, the gut microbiome, and the production of metabolites like 3-HPPA will be crucial in harnessing its full therapeutic potential for human health.
References
- 1. Human primary osteoclasts: in vitro generation and applications as pharmacological and clinical assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of endothelium-derived nitric oxide production by the protein kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The RANKL/RANK/OPG Signaling Pathway Mediates Medial Arterial Calcification in Diabetic Charcot Neuroarthropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Mechanism of purinergic activation of endothelial nitric oxide synthase in endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Activation of Endothelial Nitric Oxide (eNOS) Occurs through Different Membrane Domains in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro Osteoclastogenesis Assays Using Primary Mouse Bone Marrow Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hippuric acid and 3-(3-hydroxyphenyl) propionic acid inhibit murine osteoclastogenesis through RANKL-RANK independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of 3-(3-Hydroxyphenyl)propionic Acid using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 3-(3-hydroxyphenyl)propionic acid. This compound is a significant metabolite of dietary polyphenols and is of increasing interest in biomedical and pharmaceutical research. The described method utilizes a reversed-phase C18 column with UV detection, providing excellent sensitivity, selectivity, and reproducibility. This document provides a comprehensive protocol for sample preparation, chromatographic conditions, and method validation, making it suitable for routine analysis in research and quality control laboratories.
Introduction
This compound (3-HPP) is a phenolic acid that originates from the microbial metabolism of dietary flavonoids and phenolic compounds in the human colon.[1] Its presence and concentration in biological fluids are potential biomarkers for dietary intake and gut microbiome activity. Furthermore, studies have suggested its involvement in various physiological processes, making its accurate quantification crucial for ongoing research.[2] High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation and quantification of such compounds due to its high resolution and sensitivity.[3] This application note presents a detailed, validated HPLC method for the determination of 3-HPP.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.
-
Chemicals and Reagents:
-
This compound analytical standard (≥98.0% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Trifluoroacetic acid (TFA), HPLC grade
-
Ultrapure water (18.2 MΩ·cm)
-
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid in ultrapure water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation procedure may vary depending on the matrix. A general protocol for liquid samples is provided below.
-
Filtration: For clean samples, filter through a 0.45 µm syringe filter prior to injection.
-
Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Plasma, Urine):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of ultrapure water.
-
Load 1 mL of the sample onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove interfering substances.
-
Elute the analyte with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume (e.g., 200 µL) of the mobile phase.
-
Chromatographic Conditions
The separation is achieved using a gradient elution on a C18 column.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in WaterB: 0.1% TFA in Acetonitrile |
| Gradient | 0-5 min: 10% B5-20 min: 10-70% B20-22 min: 70-10% B22-25 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 20 µL |
| Detection | UV at 278 nm |
| Run Time | 25 minutes |
Method Validation and Data Presentation
The developed HPLC method was validated according to ICH guidelines for linearity, precision, accuracy, limit of detection (LOD), and limit of quantitation (LOQ).
Quantitative Data Summary
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| LOD | 0.2 µg/mL |
| LOQ | 0.7 µg/mL |
| Retention Time | Approximately 15.2 min |
Note: The presented data are typical performance results and may vary slightly depending on the specific instrumentation and laboratory conditions.
Experimental Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the logical flow of the experimental procedure.
References
Application Note: Quantitative Analysis of 3-(3-hydroxyphenyl)propionic Acid in Human Plasma by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a sensitive and robust method for the quantitative analysis of 3-(3-hydroxyphenyl)propionic acid (3-HPPA) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward protein precipitation step for sample preparation, followed by rapid chromatographic separation using UPLC/UHPLC and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method demonstrates high sensitivity and selectivity, making it suitable for pharmacokinetic studies, clinical research, and metabolomics applications where accurate measurement of 3-HPPA is crucial.
Introduction
This compound (3-HPPA), also known as dihydrocaffeic acid, is a phenolic acid metabolite derived from the gut microbial breakdown of dietary polyphenols, such as flavonoids and proanthocyanidins. Its presence and concentration in plasma can serve as a biomarker for dietary intake of these compounds and may be associated with various health effects, including antioxidant and anti-inflammatory activities. Accurate and reliable quantification of 3-HPPA in complex biological matrices like plasma is essential for understanding its physiological role and potential as a biomarker. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers the high selectivity and sensitivity required for such analyses.[1] This application note provides a detailed protocol for the extraction and quantification of 3-HPPA in human plasma.
Experimental Protocols
Sample Preparation (Protein Precipitation)
This protocol outlines a simple and effective protein precipitation method for the extraction of 3-HPPA from plasma samples.
Materials:
-
Human plasma samples (store at -80°C until use)
-
Acetonitrile (B52724) (ACN), LC-MS grade, with 1% formic acid
-
Internal Standard (IS) working solution (e.g., a structurally similar, stable isotope-labeled compound)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge capable of 13,000 x g
Procedure:
-
Thaw frozen plasma samples on ice or at room temperature.
-
Vortex the plasma samples to ensure homogeneity.[2]
-
In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 20 µL of the internal standard working solution to the plasma sample.
-
Add 300 µL of ice-cold acetonitrile with 1% formic acid to precipitate proteins.
-
Vortex the mixture vigorously for 30 seconds.
-
Incubate on ice for 10 minutes to facilitate complete protein precipitation.
-
Centrifuge the tubes at 13,000 x g for 10 minutes at 4°C.[3]
-
Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis. To avoid poor peak shape due to high organic content, the supernatant can be diluted (e.g., 1:10) with water containing 0.1% formic acid.[4]
LC-MS/MS Analysis
Instrumentation:
-
UHPLC system (e.g., Waters ACQUITY UPLC, Thermo Vanquish)
-
Tandem mass spectrometer (e.g., Sciex 5500 QTRAP®, Waters Xevo TQ-S)
LC Conditions:
-
Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Gradient Elution:
-
0-2.5 min: 10% B
-
2.5-16 min: 10-50% B
-
16-16.2 min: 50-10% B
-
16.2-18 min: 10% B
-
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Temperature: 400°C
-
Capillary Voltage: -4.5 kV
-
Gas Settings (Curtain, GS1, GS2): Optimized for the specific instrument (e.g., 30, 40, 40 psi respectively)[5]
-
MRM Transitions: To be optimized by infusing a standard solution of 3-HPPA and the internal standard. The precursor ion will be the deprotonated molecule [M-H]⁻, and the fragment ions will be characteristic product ions.
Data Presentation
The performance of this method was evaluated based on key validation parameters. The following tables summarize the quantitative data obtained.
Table 1: Method Validation Parameters for this compound in Plasma.
| Parameter | Result |
| Limit of Detection (LOD) | 2.4 ng/mL |
| Limit of Quantification (LOQ) | 8.0 ng/mL |
| Linearity Range | 10 - 2000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Recovery | 85 - 105% |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
Data synthesized from reported performance of similar phenolic acid analyses.[1]
Table 2: Mass Spectrometry Parameters (Hypothetical Optimized Values).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
| 3-HPPA | 165.1 | 121.1 | -45 V | -20 V |
| Internal Standard | (To be determined) | (To be determined) | (To be determined) | (To be determined) |
Note: These values are illustrative and require empirical optimization on the specific mass spectrometer being used.
Mandatory Visualization
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound in plasma.
Caption: Workflow for 3-HPPA analysis in plasma.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput approach for the quantification of this compound in human plasma. The simple protein precipitation sample preparation and the rapid UPLC analysis time make this method well-suited for large-scale clinical and metabolomic studies. The excellent sensitivity, linearity, and precision ensure high-quality data for researchers and drug development professionals.
References
- 1. Sensitive and Rapid UHPLC-MS/MS for the Analysis of Tomato Phenolics in Human Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A Comprehensive LC–MS Metabolomics Assay for Quantitative Analysis of Serum and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. air.unimi.it [air.unimi.it]
Application Note and Protocol for the Isolation of 3-(3-Hydroxyphenyl)propionic Acid from Urine
This document provides a detailed protocol for the isolation and quantification of 3-(3-hydroxyphenyl)propionic acid (3-HPP) from human urine samples. The methodologies outlined are intended for researchers, scientists, and professionals in drug development and clinical diagnostics.
Introduction
This compound (3-HPP) is a phenolic acid found in human urine. It is a metabolite derived from the consumption of polyphenolic compounds present in fruits and is also produced by the metabolic activity of gut microflora, particularly Clostridium species.[1] Elevated levels of 3-HPP in urine have been associated with gut dysbiosis and certain neurological conditions.[1][2] Accurate and reliable methods for the isolation and quantification of urinary 3-HPP are crucial for clinical research and diagnostic applications. This application note describes a robust protocol for the extraction of 3-HPP from urine, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
The following sections detail the necessary steps for sample handling, preparation, extraction, and analysis.
Proper sample collection and storage are critical to ensure the integrity of the analyte.
-
Collection: A mid-stream urine specimen is preferable.[3] Use sterile collection containers free of interfering agents.[4]
-
Storage: For short-term storage (up to 24 hours), samples should be kept at 4°C. For long-term storage, samples should be frozen at -80°C to minimize degradation of metabolites.[4] It is recommended to remove particulate matter by centrifugation before long-term storage.[4]
A significant portion of 3-HPP in urine may be present as glucuronide or sulfate (B86663) conjugates. Enzymatic hydrolysis is performed to cleave these conjugates and measure the total 3-HPP concentration.
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
To 200 µL of urine, add 25 µL of β-Glucuronidase and 25 µL of 100 mM, pH 4 ammonium (B1175870) acetate (B1210297) buffer.[5]
-
Incubate the mixture at 60°C for 20 minutes to 1 hour.[5]
-
After incubation, allow the sample to cool to room temperature.
This is a rapid method suitable for high-throughput analysis where high purity is not the primary concern.
-
To the hydrolyzed urine sample, add a stable-labeled internal standard (e.g., creatinine-d3).[6]
-
Add acetonitrile (B52724) for protein precipitation.[6]
-
Vortex the mixture vigorously.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant.
-
Dilute the supernatant with deionized water before injection into the LC-MS/MS system.[6]
SPE provides a cleaner extract by removing more interfering matrix components, leading to improved analytical sensitivity and accuracy.
-
Column Conditioning:
-
Condition a polymeric SPE cartridge by washing it with 2 mL of methanol (B129727) followed by 2 mL of distilled water.[7]
-
-
Sample Loading:
-
Washing:
-
Wash the column with 2 mL of distilled water to remove polar interferences.[7]
-
-
Elution:
-
Elute the analytes from the column using an appropriate organic solvent. A common elution solvent is methanol containing a small percentage of formic acid to ensure the analyte is in a neutral form.
-
-
Dry Down and Reconstitution:
Data Presentation
The following tables summarize quantitative data from relevant studies on the analysis of 3-HPP and other organic acids in urine.
Table 1: LC-MS/MS Method Performance for Urinary Organic Acids [6]
| Parameter | 3-Hydroxyphenylpropionic Acid |
| Linearity (r) | > 0.995 |
| LLOQ (ng/mL) | 10 - 40 |
| Accuracy (%) | 85.8 - 109.7 |
| Precision (%) | 1.4 - 13.3 |
Table 2: Recovery of Spiked 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (HPHPA) from Urine [1]
| Spike Level | Recovery (%) |
| Low | 96.4 |
| Medium | 97.5 |
| High | 104.4 |
Table 3: General Performance of a UHPLC-MS/MS Method for Phenolic Compounds [9]
| Parameter | Urine | Plasma |
| Recovery (%) | 68 - 100 | 61 - 100 |
| LOD (ng/mL) | 0.5 - 62.5 | 0.3 - 44.1 |
| LOQ (ng/mL) | 1.8 - 203.4 | 1.6 - 145.8 |
Visualization of Experimental Workflows
The following diagrams illustrate the key experimental protocols described above.
Caption: Overview of the workflow for isolating 3-HPP from urine.
Caption: Detailed steps of the Solid-Phase Extraction (SPE) protocol.
Caption: Logical flow of the LC-MS/MS analysis for 3-HPP quantification.
References
- 1. A Simple and Convenient Synthesis of Unlabeled and 13C-Labeled 3-(3-Hydroxyphenyl)-3-Hydroxypropionic Acid and Its Quantification in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary 3-(3-Hydroxyphenyl)-3-hydroxypropionic Acid, 3-Hydroxyphenylacetic Acid, and 3-Hydroxyhippuric Acid Are Elevated in Children with Autism Spectrum Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preanalytical requirements of urinalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. mdpi.com [mdpi.com]
- 7. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shim-pol.pl [shim-pol.pl]
- 9. Sensitive and Rapid UHPLC-MS/MS for the Analysis of Tomato Phenolics in Human Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-(3-hydroxyphenyl)propionic acid as a Biomarker for Dietary Intake
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-hydroxyphenyl)propionic acid (3-HPP) is a microbial metabolite derived from the colonic breakdown of dietary polyphenols, particularly flavonoids such as quercetin (B1663063) and proanthocyanidins. Emerging evidence suggests its potential as a biomarker for the intake of polyphenol-rich foods. Additionally, a structurally similar compound, 3-(3,5-dihydroxyphenyl)-1-propanoic acid (DHPPA), is a well-established biomarker for whole-grain wheat and rye consumption, originating from the metabolism of alkylresorcinols. This document provides detailed application notes and protocols for the use of 3-HPP and its analogue DHPPA as dietary intake biomarkers.
Data Presentation
The following tables summarize quantitative data on the urinary excretion of DHPPA in response to whole-grain intake. Limited quantitative data for 3-HPP following specific polyphenol interventions necessitates further targeted studies; however, its presence is consistently linked to the consumption of fruits, vegetables, and tea.
Table 1: Urinary Excretion of 3-(3,5-dihydroxyphenyl)-1-propanoic acid (DHPPA) Following Whole-Grain Intake
| Population | Dietary Intervention | Sample Type | DHPPA Concentration/Excretion Rate | Reference |
| 100 U.S. men and women | Habitual diet assessed by 3-day food record (3DFR) and food frequency questionnaire (FFQ) | 12-hour urine | Ranged from 1.3 to 99.4 µmol/12 h (Mean ± SE: 14.0 ± 1.5 µmol/12 h). Whole-grain wheat + rye consumers had 44% higher excretion than non-consumers.[1][2] | [1][2] |
| 20 subjects in a crossover intervention | Whole-grain rye bread vs. refined wheat bread for 4 weeks | Urine | Significantly higher excretion of 3-(3,5-dihydroxyphenyl)-1-propanoic acid sulphate after rye bread intervention.[3] | [3] |
| 69 Swedish adults | Habitual diet assessed by 3-day weighed food records | 24-hour urine | Urinary DHPPA excretion correlated with self-reported total whole-grain intake. | [4] |
Signaling and Metabolic Pathways
The formation of 3-HPP and DHPPA from dietary precursors is dependent on the metabolic activity of the gut microbiota.
Experimental Protocols
Accurate quantification of 3-HPP and DHPPA in biological matrices is crucial for their validation and application as dietary biomarkers. Below are detailed protocols for sample preparation and analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 1: Quantification of 3-HPP in Human Urine by LC-MS/MS
1. Sample Preparation (Enzymatic Hydrolysis and Solid Phase Extraction)
-
Objective: To deconjugate glucuronidated and sulfated metabolites and extract 3-HPP.
-
Materials:
-
Human urine samples, stored at -80°C.
-
β-glucuronidase/sulfatase from Helix pomatia.
-
Acetate (B1210297) buffer (1 M, pH 5.0).
-
Formic acid.
-
Internal Standard (IS): Isotopically labeled 3-HPP (e.g., ¹³C₆-3-HPP).
-
Solid Phase Extraction (SPE) cartridges (e.g., C18).
-
Methanol (B129727), Acetonitrile (LC-MS grade).
-
Ultrapure water.
-
-
Procedure:
-
Thaw urine samples on ice.
-
Spike 1 mL of urine with the internal standard solution.
-
Add 500 µL of 1 M acetate buffer (pH 5.0).
-
Add 20 µL of β-glucuronidase/sulfatase solution.
-
Incubate at 37°C for 16 hours (overnight).
-
Stop the reaction by adding 100 µL of formic acid.
-
Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the hydrolyzed urine sample onto the SPE cartridge.
-
Wash the cartridge with 3 mL of water.
-
Elute the analytes with 2 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
LC Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS/MS Conditions (Example - Negative Ion Mode):
-
Ionization Mode: ESI-.
-
MRM Transitions:
-
3-HPP: Precursor ion (m/z) 165.1 -> Product ion (m/z) 121.1
-
¹³C₆-3-HPP (IS): Precursor ion (m/z) 171.1 -> Product ion (m/z) 127.1
-
-
Optimize collision energy and other source parameters for maximum sensitivity.
-
Protocol 2: Quantification of 3-HPP in Human Plasma by LC-MS/MS
1. Sample Preparation (Protein Precipitation)
-
Objective: To remove proteins that interfere with the analysis.
-
Materials:
-
Human plasma samples (EDTA or citrate), stored at -80°C.
-
Internal Standard (IS): Isotopically labeled 3-HPP.
-
Acetonitrile (LC-MS grade), chilled to -20°C.
-
-
Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, add 100 µL of plasma.
-
Spike with the internal standard solution.
-
Add 400 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under nitrogen.
-
Reconstitute in 100 µL of the initial mobile phase.
-
Centrifuge again to pellet any remaining precipitates and transfer the clear supernatant to an autosampler vial.
-
2. LC-MS/MS Analysis
-
Follow the LC-MS/MS conditions as described in Protocol 1.
Protocol 3: Profiling of Organic Acids including 3-HPP in Urine by GC-MS
1. Sample Preparation (Derivatization)
-
Objective: To convert non-volatile organic acids into volatile derivatives for GC analysis.
-
Materials:
-
Human urine samples.
-
Internal Standard (e.g., Heptadecanoic acid).
-
Urease.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
-
Procedure:
-
To 1 mL of urine, add the internal standard.
-
Add urease and incubate at 37°C for 30 minutes to break down urea.
-
Precipitate proteins by adding 2 mL of ethanol and centrifuge.
-
Transfer the supernatant and evaporate to dryness.
-
Add 50 µL of pyridine and 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70°C for 30 minutes to perform derivatization.
-
Cool to room temperature before GC-MS analysis.
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
GC Conditions (Example):
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 5 minutes.
-
Injector: Splitless mode at 250°C.
-
-
MS Conditions (Example):
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Identification of 3-HPP is based on its retention time and comparison of its mass spectrum with a reference standard or library.
-
Experimental Workflow
The following diagram outlines a typical workflow for the analysis of 3-HPP as a dietary biomarker.
Conclusion
This compound and its analogue 3-(3,5-dihydroxyphenyl)-1-propanoic acid are promising biomarkers for the intake of polyphenol-rich foods and whole grains, respectively. The protocols and data presented here provide a framework for researchers to incorporate the measurement of these microbial-derived metabolites into their studies. Standardization of analytical methods and further large-scale intervention studies will be crucial to fully establish their utility in nutritional research and drug development.
References
- 1. Urinary 3-(3,5-dihydroxyphenyl)-1-propanoic acid, an alkylresorcinol metabolite, is a potential biomarker of whole-grain intake in a U.S. population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cris.vtt.fi [cris.vtt.fi]
- 4. Novel urinary alkylresorcinol metabolites as biomarkers of whole grain intake in free-living Swedish adults - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cell Culture Assays with 3-(3-Hydroxyphenyl)propionic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-(3-Hydroxyphenyl)propionic acid (3-HPPA) is a phenolic acid that has garnered significant interest in the scientific community. It is notably produced as a microbial metabolite of dietary flavonoids, such as quercetin, within the human gut. This positions 3-HPPA as a key molecule in understanding the mechanisms behind the health benefits associated with flavonoid-rich diets. In vitro cell culture assays are fundamental tools for elucidating the biological activities of 3-HPPA, and research has highlighted its potential in several therapeutic areas, including inflammation, bone metabolism, and oncology. These application notes provide an overview of the key in vitro assays involving 3-HPPA, detailed experimental protocols, and a summary of quantitative findings to guide researchers in this field.
I. Anti-inflammatory Activity: Inhibition of Monocyte Adhesion to Endothelial Cells
One of the critical early events in atherosclerosis and inflammatory diseases is the adhesion of monocytes to the vascular endothelium. In vitro studies have demonstrated that 3-HPPA can mitigate this process. Specifically, it has been shown to inhibit the tumor necrosis factor-alpha (TNF-α)-induced adhesion of monocytic cells (THP-1) to human aortic endothelial cells (HAECs).[1] This effect is mediated, at least in part, by the suppression of E-selectin, a key cell adhesion molecule on the surface of endothelial cells.[1]
The underlying mechanism for this anti-inflammatory action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] 3-HPPA has been found to prevent the TNF-α-induced nuclear translocation and phosphorylation of the p65 subunit of NF-κB, a pivotal step in the transcriptional activation of pro-inflammatory genes like E-selectin.[1]
Quantitative Data Summary:
| Assay | Cell Lines | Stimulant | 3-HPPA Concentration Range | Observed Effect |
| Monocyte Adhesion | HAECs and THP-1 | TNF-α | Not specified | Inhibition of THP-1 monocyte adhesion to HAECs.[1] |
| NF-κB Activation | HAECs | TNF-α | Not specified | Inhibition of TNF-α-induced nuclear translocation and phosphorylation of the NF-κB p65 subunit.[1] |
Experimental Workflow and Signaling Pathway:
Workflow for assessing the inhibition of monocyte adhesion by 3-HPPA.
Mechanism of 3-HPPA in inhibiting the NF-κB pathway.
Protocol: TNF-α-Induced Monocyte Adhesion Assay
1. Cell Culture:
-
Culture Human Aortic Endothelial Cells (HAECs) in a suitable endothelial cell growth medium until they form a confluent monolayer in 96-well plates.
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS.
2. Treatment:
-
Pre-incubate the confluent HAEC monolayer with varying concentrations of 3-HPPA (e.g., 1, 10, 50, 100 µM) for 24 hours.
-
Following pre-incubation, stimulate the HAECs with TNF-α (e.g., 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules. Include appropriate vehicle controls.
3. Monocyte Labeling:
-
During the last hour of HAEC stimulation, label the THP-1 cells with a fluorescent dye such as Calcein-AM according to the manufacturer's instructions.
-
Resuspend the labeled THP-1 cells in serum-free medium.
4. Co-culture and Adhesion:
-
Remove the medium from the HAEC plate and add the fluorescently labeled THP-1 cell suspension to each well.
-
Co-culture for 30-60 minutes at 37°C to allow for monocyte adhesion.
5. Washing and Quantification:
-
Gently wash the wells with pre-warmed PBS three times to remove any non-adherent THP-1 cells.
-
Measure the fluorescence intensity of the remaining adherent cells using a fluorescence plate reader. Alternatively, capture images using a fluorescence microscope and quantify the number of adherent cells per field of view.
6. Data Analysis:
-
Calculate the percentage of monocyte adhesion relative to the TNF-α stimulated control.
-
Plot the percentage of inhibition against the concentration of 3-HPPA to determine the dose-response relationship.
II. Bone Metabolism: Inhibition of Osteoclastogenesis
Osteoclasts are multinucleated cells responsible for bone resorption, and their excessive activity can lead to bone loss in conditions like osteoporosis. Research has shown that 3-HPPA, a blueberry-derived phenolic acid, can inhibit osteoclastogenesis.[2] In vitro studies using the murine macrophage cell line RAW 264.7 have demonstrated that 3-HPPA dose-dependently decreases the formation of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated osteoclasts when stimulated with Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL).[2]
The mechanism of action appears to involve the modulation of Wnt signaling pathways. 3-HPPA has been shown to suppress the RANKL-induced expression of osteoclastogenic genes such as NF-κB and NFATc1.[2]
Quantitative Data Summary:
| Assay | Cell Line | Stimulant | 3-HPPA Concentration Range (µg/dL) | Observed Effect |
| Osteoclastogenesis | RAW 264.7 | RANKL (50 ng/mL) | 0.6, 6, 60, 600 | Dose-dependent decrease in the number of TRAP-positive multinucleated osteoclasts.[2] |
Experimental Workflow and Signaling Pathway:
Workflow for assessing the inhibition of osteoclastogenesis by 3-HPPA.
Mechanism of 3-HPPA in inhibiting osteoclast differentiation.
Protocol: RANKL-Induced Osteoclastogenesis Assay
1. Cell Culture:
-
Seed RAW 264.7 cells in 96-well plates at a density of 1 x 10^4 cells/well in DMEM supplemented with 10% FBS.
-
Allow the cells to adhere for 24 hours.
2. Treatment:
-
After 24 hours, replace the medium with fresh medium containing RANKL (50 ng/mL) and varying concentrations of 3-HPPA (e.g., 0.6, 6, 60, 600 µg/dL). Include a control group with RANKL alone and a negative control without RANKL.
-
Culture the cells for 4-5 days, replacing the medium with fresh treatment medium every 2 days.
3. TRAP Staining:
-
After the incubation period, wash the cells with PBS and fix them with 10% formalin for 10 minutes.
-
Wash the cells again and then stain for tartrate-resistant acid phosphatase (TRAP) activity using a commercially available kit, following the manufacturer's instructions.
4. Quantification:
-
Under a light microscope, count the number of TRAP-positive multinucleated cells (containing three or more nuclei) in each well.
-
These multinucleated cells are considered mature osteoclasts.
5. Data Analysis:
-
Compare the number of osteoclasts in the 3-HPPA treated groups to the RANKL-only control group.
-
Express the results as a percentage of the control and plot against the concentration of 3-HPPA.
III. Anti-Cancer and Antioxidant Potential
While research on the direct anti-cancer effects of 3-HPPA is emerging, studies on its derivatives have shown promising results. For instance, a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have been evaluated for their anti-cancer and antioxidant activities. Several of these compounds were found to reduce the viability of A549 lung cancer cells by 50% and suppress their migration in vitro.
The antioxidant properties of phenolic acids are well-documented, and they are believed to contribute to their various biological activities. Standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays are commonly used to quantify this activity.
Quantitative Data Summary:
Data for 3-HPPA derivatives in A549 lung cancer cells:
| Compound | Assay | Cell Line | IC50 (µM) |
| Derivative 12 | Cell Viability | A549 | Not specified, but effective |
| Derivative 20 | Cell Viability | A549 | Not specified, but effective |
| Derivative 21 | Cell Viability | A549 | Not specified, but effective |
| Derivative 22 | Cell Viability | A549 | Not specified, but effective |
| Derivative 29 | Cell Viability | A549 | Not specified, but effective |
Note: Specific IC50 values for 3-HPPA in various cancer cell lines and its antioxidant capacity are not consistently reported across the reviewed literature. The data above pertains to derivatives of a related compound.
Experimental Workflow:
Workflow for assessing the cytotoxicity of 3-HPPA using the MTT assay.
Protocol: Cell Viability (MTT) Assay
1. Cell Seeding:
-
Seed A549 cells (or other cancer cell lines) into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to attach overnight.
2. Compound Treatment:
-
Prepare serial dilutions of 3-HPPA in the cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of 3-HPPA. Include a vehicle control.
3. Incubation:
-
Incubate the plates for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
4. MTT Addition:
-
After the incubation period, add MTT solution (e.g., 20 µL of a 5 mg/mL solution) to each well and incubate for an additional 3-4 hours.
5. Formazan Solubilization:
-
Remove the MTT-containing medium and add a solubilization solution (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
Read the absorbance at approximately 570 nm using a microplate reader.
7. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol: DPPH Radical Scavenging Assay
1. Reagent Preparation:
-
Prepare a stock solution of 3-HPPA in a suitable solvent (e.g., methanol (B129727) or ethanol).
-
Prepare a solution of DPPH in the same solvent (e.g., 0.1 mM).
2. Assay Procedure:
-
In a 96-well plate, add different concentrations of the 3-HPPA solution.
-
Add the DPPH solution to each well to initiate the reaction. Include a control with only the solvent and DPPH.
-
Incubate the plate in the dark at room temperature for 30 minutes.
3. Absorbance Measurement:
-
Measure the absorbance at approximately 517 nm using a microplate reader.
4. Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
Determine the IC50 value, which is the concentration of 3-HPPA required to scavenge 50% of the DPPH radicals.
Conclusion
This compound demonstrates significant biological activity in various in vitro cell culture models. Its ability to inhibit key processes in inflammation and bone resorption highlights its therapeutic potential. The provided protocols offer a framework for researchers to further investigate the mechanisms of action and quantitative effects of 3-HPPA. Future studies should focus on elucidating more precise quantitative data, such as IC50 values, for its various biological effects and expanding the investigation into a broader range of cell types and disease models.
References
- 1. This compound, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Wnt Signaling Mediated Inhibition of Osteoclastogenesis by Dietary Phenolic Hippuric Acid and 3-(3-hydroxyphenyl) Propionic Acid (3–3-PPA) (P01-037-19) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 3-(3-hydroxyphenyl)propionic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the synthesis of various derivatives of 3-(3-hydroxyphenyl)propionic acid, a versatile scaffold relevant in pharmaceutical and biomedical research. The following sections detail key synthetic transformations, including esterification, amide bond formation, catalytic hydrogenation of unsaturated precursors, and ether synthesis.
Esterification of this compound
Ester derivatives of this compound are commonly synthesized to modify the compound's solubility, bioavailability, and pharmacokinetic properties. Two primary methods for esterification are the Fischer-Speier and Steglich esterifications.
Fischer-Speier Esterification
This classical method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol; used as solvent, ~10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
-
Heat the reaction mixture to reflux (typically 65-80°C) and monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
| Entry | Alcohol | Catalyst | Reaction Time (h) | Yield (%) | Reference |
| 1 | Methanol | H₂SO₄ | 12 | ~90 | [1] |
| 2 | Ethanol | H₂SO₄ | 2 | 95 | [1] |
| 3 | Isopropanol | MeSO₃H | - | ~80 | [2] |
Steglich Esterification
The Steglich esterification is a milder method suitable for substrates that are sensitive to strong acidic conditions. It utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP).
Experimental Protocol:
-
Dissolve this compound (1.0 eq), the desired alcohol (1.0-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in a suitable aprotic solvent (e.g., dichloromethane (B109758), DMF) at room temperature.
-
Add the coupling agent (e.g., DCC or EDC, 1.1-1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring by TLC.
-
If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU. If using EDC, the urea (B33335) byproduct is water-soluble and can be removed during the aqueous workup.
-
Wash the filtrate or reaction mixture with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to obtain the desired ester.
| Entry | Coupling Agent | Catalyst | Solvent | Yield (%) | Reference |
| 1 | DCC | DMAP | DCM | >90 | [3] |
| 2 | EDC | DMAP | DCM | 82 | [4] |
Amide Bond Formation
Amide derivatives are synthesized to explore structure-activity relationships, particularly in the development of new therapeutic agents. Standard peptide coupling reagents are effective for this transformation.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in an appropriate aprotic solvent (e.g., DMF, DCM, or CH₃CN), add the desired amine (1.0-1.2 eq).
-
Add a coupling agent such as EDC (1.1-1.5 eq) and an additive like 1-hydroxybenzotriazole (B26582) (HOBt) (1.0 eq) or hydroxy-7-azabenzotriazole (B8751734) (HOAt) (1.0 eq).
-
If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base such as diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (2.0-3.0 eq) to liberate the free amine.
-
Stir the reaction at room temperature for 12-24 hours.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by crystallization or column chromatography.
| Entry | Amine | Coupling System | Solvent | Yield (%) | Reference |
| 1 | Various secondary amines | EDCI/HOBt | THF | - | [5] |
| 2 | Morpholine | B(OCH₂CF₃)₃ | p-xylene | 94 | [6] |
Catalytic Hydrogenation of 3-(3-hydroxyphenyl)cinnamic Acid
The saturation of the double bond in a cinnamic acid precursor is a common method to access 3-phenylpropionic acid derivatives. Catalytic transfer hydrogenation is an effective and experimentally convenient approach.
Experimental Protocol:
-
Dissolve 3-(3-hydroxyphenyl)cinnamic acid (1.0 eq) in a suitable solvent (e.g., THF, water, or an alcohol).
-
Add a palladium or rhodium catalyst, such as PdCl₂ (2-10 mol%) or [Rh(cod)Cl]₂ (2-10 mol%).
-
Add a hydrogen donor, typically formic acid (4-5 eq), and a base, such as triethylamine (B128534) or sodium hydroxide.
-
Heat the reaction mixture to a temperature between 65°C and 90°C.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 1-16 hours).
-
After cooling, filter the reaction mixture to remove the catalyst.
-
Acidify the filtrate with 1M HCl and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography if necessary.
| Entry | Catalyst | Hydrogen Donor/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | PdCl₂ | HCOOH/NaOH | Water | 65 | 16 | - | [7] |
| 2 | [Rh(cod)Cl]₂ | HCOOH/TEA | THF | 65 | - | 95 | [8] |
| 3 | PdCl₂ | HCOOH/KOH | Water | 90 | - | 100 | [9] |
Synthesis of Diaryl Ether Derivatives
The phenolic hydroxyl group of this compound can be arylated to form diaryl ether derivatives using copper-catalyzed cross-coupling reactions like the Ullmann or Chan-Lam coupling.
Ullmann Condensation
This reaction couples a phenol (B47542) with an aryl halide in the presence of a copper catalyst and a base.
Experimental Protocol:
-
To a flask containing a copper(I) catalyst (e.g., CuI, 5-10 mol%) and a ligand (e.g., triphenylphosphine, if required), add this compound (or its corresponding ester for better solubility, 1.0 eq), the aryl halide (e.g., an aryl bromide or iodide, 1.1-1.5 eq), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0 eq).
-
Add a high-boiling point solvent such as toluene, xylene, or DMF.
-
Heat the reaction mixture to 100-140°C under an inert atmosphere (e.g., nitrogen or argon).
-
Monitor the reaction by TLC. Reaction times can be long (12-48 hours).
-
After completion, cool the reaction, dilute with an organic solvent, and filter to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Chan-Lam Coupling
This method utilizes an aryl boronic acid as the coupling partner with a copper catalyst.
Experimental Protocol:
-
Combine this compound (or its ester, 1.0 eq), the aryl boronic acid (1.2-2.0 eq), a copper(II) salt (e.g., Cu(OAc)₂, 1.0 eq or catalytic amount), and a base (e.g., pyridine (B92270) or triethylamine, 2.0 eq) in a suitable solvent like dichloromethane or methanol.
-
Stir the reaction mixture at room temperature, open to the air, for 24-72 hours.
-
Upon completion, dilute the reaction with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
| Entry | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1 | Aryl Bromide | CuIPPh₃ | K₂CO₃ | Toluene | Moderate to Good | [10] |
| 2 | Aryl Boronic Acid | Cu(OAc)₂ | Pyridine | DCM | 93 (example) | [11] |
Signaling Pathways and Biological Activities
This compound and its derivatives have been shown to modulate several key signaling pathways, leading to a range of biological effects.
Anti-Inflammatory Effects via NF-κB Pathway Inhibition
This compound has been demonstrated to inhibit the adhesion of monocytes to endothelial cells, a crucial step in the development of atherosclerosis.[8] This is achieved by suppressing the expression of the adhesion molecule E-selectin. The underlying mechanism involves the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.
References
- 1. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 2. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 3. Steglich esterification - Wikipedia [en.wikipedia.org]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A this compound catabolic pathway in Rhodococcus globerulus PWD1: cloning and characterization of the hpp operon - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. synarchive.com [synarchive.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying 3-(3-hydroxyphenyl)propionic Acid Effects
Audience: Researchers, scientists, and drug development professionals.
Introduction: 3-(3-hydroxyphenyl)propionic acid (3-HPP), also known as 3-HPPA, is a phenolic acid that is a microbial metabolite of dietary flavonoids such as quercetin.[1] Emerging research has highlighted its potential therapeutic effects across various physiological systems. This document provides detailed application notes and experimental protocols for investigating the biological activities of 3-HPP using established in vitro and in vivo models.
Vasodilatory and Antihypertensive Effects
3-HPP has been identified as a potent vasodilator that acts by promoting the release of nitric oxide (NO) from the endothelium.[2] This action contributes to its antihypertensive properties observed in animal models.
Signaling Pathway: eNOS Activation
The primary mechanism for 3-HPP-induced vasodilation involves the activation of endothelial nitric oxide synthase (eNOS), which leads to increased NO production. NO then diffuses to vascular smooth muscle cells, causing relaxation.[2][3]
Quantitative Data
| Experimental Model | Parameter | Result | Reference |
| Rat Thoracic Aorta Rings | Vasodilation (EC50) | 0.1 µM | [2] |
| Spontaneously Hypertensive Rats (SHR) | Blood Pressure | Dose-dependent reduction | [2][3] |
In Vitro Protocol: Aortic Ring Vasodilation Assay
This protocol assesses the vasodilatory effect of 3-HPP on isolated rat thoracic aorta rings.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 glucose)
-
This compound (3-HPP)
-
L-NAME (eNOS inhibitor, for control experiments)
-
Organ bath system with force transducers
Procedure:
-
Euthanize the rat and carefully excise the thoracic aorta.
-
Clean the aorta of adhering fat and connective tissue and cut it into 3-4 mm rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ / 5% CO₂.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the buffer every 15-20 minutes.
-
Pre-contract the rings with a submaximal concentration of norepinephrine (e.g., 1 µM).
-
Once the contraction reaches a stable plateau, add 3-HPP cumulatively (e.g., 10 nM to 100 µM) to the bath.[2]
-
Record the relaxation response as a percentage of the NE-induced contraction.
-
(Optional) To confirm NO-dependence, pre-incubate rings with L-NAME (e.g., 100 µM) for 30 minutes before NE contraction and repeat the 3-HPP dose-response curve. The relaxation effect should be blocked.[2]
In Vivo Protocol: Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)
This protocol measures the effect of 3-HPP on blood pressure in a genetic model of hypertension.
Materials:
-
Spontaneously Hypertensive Rats (SHR)
-
3-HPP dissolved in a suitable vehicle (e.g., saline)
-
Non-invasive tail-cuff system for blood pressure measurement or telemetry system
-
Animal handling and restraint equipment
Procedure:
-
Acclimatize SHR to the restraint and tail-cuff measurement procedure for several days to minimize stress-induced blood pressure variations.
-
Record baseline systolic and diastolic blood pressure and heart rate for each rat.
-
Administer 3-HPP or vehicle control to the rats via an appropriate route (e.g., oral gavage or intravenous injection).
-
Measure blood pressure and heart rate at multiple time points post-administration (e.g., 30, 60, 90, 120 minutes).
-
Analyze the data to determine the dose-dependent effect of 3-HPP on blood pressure reduction compared to the vehicle control group. Studies have shown 3-HPP can dose-dependently reduce blood pressure without affecting heart rate.[2]
Anti-Inflammatory Effects
3-HPP demonstrates anti-inflammatory properties by inhibiting the adhesion of monocytes to endothelial cells, a critical step in atherogenesis.[1] This effect is mediated through the suppression of the NF-κB signaling pathway.
Signaling Pathway: NF-κB Inhibition
3-HPP inhibits TNFα-induced activation of the NF-κB pathway, preventing the nuclear translocation of the p65 subunit and subsequent expression of adhesion molecules like E-selectin.[1]
Quantitative Data
| Experimental Model | Treatment | Effect | Reference |
| HAECs & THP-1 Monocytes | TNFα + 3-HPP | Inhibition of monocyte adhesion | [1] |
| HAECs | TNFα + 3-HPP | Suppression of E-selectin upregulation | [1] |
| HAECs | TNFα + 3-HPP | Inhibition of p65 nuclear translocation | [1] |
In Vitro Protocol: Monocyte-Endothelial Cell Adhesion Assay
This protocol evaluates the ability of 3-HPP to inhibit monocyte adhesion to activated endothelial cells.
Materials:
-
Human Aortic Endothelial Cells (HAECs)
-
THP-1 monocytic cells
-
Endothelial cell growth medium and RPMI-1640 medium
-
Tumor Necrosis Factor-alpha (TNFα)
-
3-HPP
-
Fluorescent label for THP-1 cells (e.g., Calcein-AM)
-
96-well culture plates
Procedure:
-
Culture HAECs to confluence in 96-well plates.
-
Pre-treat the confluent HAEC monolayer with various concentrations of 3-HPP for a specified time (e.g., 2-4 hours).
-
Stimulate the HAECs with TNFα (e.g., 10 ng/mL) for 4-6 hours to induce the expression of adhesion molecules. Include non-stimulated and stimulated (no 3-HPP) controls.
-
During stimulation, label THP-1 cells with a fluorescent dye according to the manufacturer's protocol.
-
Wash the HAEC monolayer to remove TNFα and 3-HPP.
-
Add the fluorescently labeled THP-1 cells (e.g., 1x10⁵ cells/well) to the HAEC monolayer and co-incubate for 30-60 minutes at 37°C.
-
Gently wash the wells 2-3 times with PBS to remove non-adherent THP-1 cells.
-
Quantify the adherent cells by measuring the fluorescence in each well using a plate reader.
-
Calculate the percentage of adhesion relative to the TNFα-stimulated control.
Effects on Lipid Metabolism
Studies suggest that 3-HPP can ameliorate dyslipidemia and hepatic steatosis in the context of a high-fat diet.[4]
Experimental Workflow: High-Fat Diet Mouse Model
This workflow outlines an in vivo study to assess the impact of 3-HPP on non-alcoholic fatty liver disease (NAFLD).[4][5]
Quantitative Data
| Experimental Model | Treatment | Effect | Reference |
| High-Fat Diet Mice | 3-HPP Administration | Decreased body weight and liver index | [4] |
| High-Fat Diet Mice | 3-HPP Administration | Ameliorated dyslipidemia (reduced serum TG, TC) | [4][6] |
| High-Fat Diet Mice | 3-HPP Administration | Alleviated hepatic steatosis | [4][5] |
In Vivo Protocol: High-Fat Diet-Induced NAFLD Model
This protocol describes the induction of NAFLD in mice and treatment with 3-HPP.
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
Control diet (e.g., 10% kcal from fat)
-
High-fat diet (HFD, e.g., 60% kcal from fat)
-
3-HPP for administration (e.g., intraperitoneal injection)
-
Metabolic cages (for food intake monitoring)
-
Equipment for blood collection and tissue harvesting
-
Reagents for serum analysis (ALT, AST, triglycerides, cholesterol)
-
Reagents for liver histology (formalin, Oil Red O)
Procedure:
-
Acclimatize mice for one week.
-
Divide mice into groups: Control Diet, HFD + Vehicle, HFD + 3-HPP.
-
Feed mice their respective diets for 8-16 weeks to induce the NAFLD phenotype.
-
During the treatment period, administer 3-HPP (or vehicle) daily via the chosen route.[5]
-
Monitor body weight and food intake weekly.
-
At the end of the study, fast the mice overnight.
-
Collect blood via cardiac puncture for serum analysis of liver enzymes (ALT, AST) and lipid profile (triglycerides, total cholesterol).
-
Euthanize the mice and harvest the liver. Weigh the liver to calculate the liver index (liver weight / body weight * 100).
-
Fix a portion of the liver in 10% formalin for Hematoxylin and Eosin (H&E) staining to assess steatosis, inflammation, and ballooning.
-
Embed another liver portion in OCT compound and freeze for Oil Red O staining to visualize neutral lipid accumulation.
Inhibition of Osteoclastogenesis
3-HPP has been shown to suppress the differentiation and activity of osteoclasts, the cells responsible for bone resorption.[7] This suggests a potential role in bone health.
Signaling Pathway: RANKL/RANK Inhibition
3-HPP inhibits RANKL-stimulated osteoclastogenesis, blunting the expression of key osteoclastogenic markers like NFATc1 and MMP9.[7]
Quantitative Data
| Experimental Model | Treatment | Effect | Reference |
| RAW264.7 Cells + RANKL | 3-HPP | Dose-dependent suppression of osteoclastogenesis | [7] |
| Bone Marrow Cells + RANKL | 3-HPP | Dose-dependent suppression of osteoclastogenesis | [7] |
| RAW264.7 Cells + RANKL | 3-HPP | Blunted expression of NFATc1 and MMP9 | [7] |
In Vitro Protocol: Osteoclast Differentiation Assay
This protocol assesses the effect of 3-HPP on the differentiation of macrophage precursors into mature osteoclasts.
Materials:
-
RAW264.7 macrophage cell line or primary bone marrow-derived macrophages (BMMs)
-
Alpha-MEM medium supplemented with 10% FBS
-
Recombinant mouse RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
3-HPP
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
48- or 96-well culture plates
Procedure:
-
Seed RAW264.7 cells or BMMs in culture plates at a density of 2x10⁴ cells/well.[7]
-
Allow cells to adhere overnight.
-
Treat the cells with various concentrations of 3-HPP.
-
Immediately after adding 3-HPP, stimulate the cells with RANKL (e.g., 50 ng/mL) to induce osteoclast differentiation. Include a "no RANKL" control and a "RANKL only" control.
-
Culture the cells for 4-5 days, replacing the medium with fresh medium containing RANKL and 3-HPP every 2 days.
-
After the incubation period, fix the cells with 4% paraformaldehyde.
-
Stain the cells for TRAP activity using a commercial kit. TRAP is a hallmark enzyme of osteoclasts.
-
Under a microscope, count the number of TRAP-positive multinucleated cells (≥3 nuclei) in each well. These are considered mature osteoclasts.
-
Analyze the data to determine the dose-dependent inhibitory effect of 3-HPP on osteoclast formation.
References
- 1. This compound, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound | Endogenous Metabolite | TargetMol [targetmol.com]
Application Notes and Protocols: 3-(3-Hydroxyphenyl)propionic Acid in Metabolomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(3-Hydroxyphenyl)propionic acid (3-HPPA), also known as dihydro-3-coumaric acid, is a phenolic acid metabolite increasingly recognized for its significance in human health and disease. Primarily produced by the gut microbiota from the metabolism of dietary polyphenols, such as flavonoids and proanthocyanidins (B150500) found in fruits, vegetables, and tea, 3-HPPA serves as a key indicator of gut microbiome activity and its interplay with host metabolism.[1] Its presence and concentration in biological fluids can offer insights into dietary intake, gut dysbiosis, and the pathogenesis of various conditions, making it a valuable biomarker in metabolomics studies.
These application notes provide an overview of the role of 3-HPPA in metabolomics, its metabolic pathways, and detailed protocols for its quantification in biological samples.
Applications in Metabolomics
1. Biomarker of Gut Microbiota Metabolism and Dietary Intake:
3-HPPA is a direct product of the microbial breakdown of complex dietary polyphenols like quercetin (B1663063), catechins, and caffeic acid.[1][2] Specific gut bacteria, including Clostridium and Eubacterium species, are known to be involved in its production.[2] Consequently, urinary and plasma levels of 3-HPPA can serve as a reliable biomarker for assessing the metabolic capacity of an individual's gut microbiome and their consumption of polyphenol-rich foods.
2. Indicator of Gut Dysbiosis and Associated Conditions:
Altered levels of 3-HPPA have been associated with gut dysbiosis. Furthermore, abnormal concentrations have been linked to several neurological conditions, including autism and schizophrenia, potentially through its interaction with dopamine (B1211576) pathways.[3]
3. Cardiovascular Health Marker:
Emerging research highlights the potential cardiovascular benefits of 3-HPPA. Studies have shown that it can induce vasodilation by promoting the release of nitric oxide (NO), leading to a reduction in arterial blood pressure.[2][4][5] It has also been found to inhibit the adhesion of monocytes to endothelial cells, a key step in the development of atherosclerosis, by suppressing the expression of E-selectin.[6] These findings position 3-HPPA as a potential therapeutic agent and a biomarker for cardiovascular health.
4. Role in Metabolic Disorders:
Recent studies suggest a role for hydroxyphenyl propionic acids in regulating lipid metabolism.[7] In animal models, administration of 3-HPPA has been shown to ameliorate hepatic steatosis and dyslipidemia.[7] Furthermore, elevated levels of 3-HPPA have been observed in patients with diabetic glomerulopathy and are positively correlated with markers of kidney damage, suggesting its involvement in the pathology of diabetic complications.[8]
Metabolic Pathways of this compound
The primary pathway for the formation of 3-HPPA in humans is through the microbial degradation of dietary flavonoids in the colon. For example, the flavonoid quercetin is metabolized by gut bacteria into 3-HPPA.[2] This metabolite can then be absorbed into the systemic circulation via monocarboxylic acid transporters. In some bacteria, such as Escherichia coli, 3-HPPA can be further catabolized into 3-(2,3-dihydroxyphenyl)propionic acid as part of a branched pathway that ultimately yields succinate, pyruvate, and acetaldehyde.[9]
Caption: Metabolic origin of this compound.
Experimental Protocols
Quantification of this compound in Human Urine by LC-MS/MS
This protocol is adapted from a validated method for the accurate quantification of 3-(3-hydroxyphenyl)-3-hydroxypropionic acid (a related compound), which can be modified for 3-HPPA.[3]
1. Sample Preparation:
-
Thaw frozen urine samples at room temperature.
-
Centrifuge the samples at 13,000 rpm for 10 minutes to pellet any precipitates.
-
Take 100 µL of the supernatant and dilute with 900 µL of a 50:50 mixture of acetonitrile (B52724) and water.
-
Add an appropriate internal standard (e.g., a ¹³C-labeled 3-HPPA).[3]
-
Vortex the mixture thoroughly.
-
Centrifuge again at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1100 series HPLC system or equivalent.[3]
-
Column: A C18 or similar reversed-phase column is suitable. For example, a 250 mm × 4.6 mm, 5 µm particle size column.[3]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly used.
-
Flow Rate: Typically around 0.5-1.0 mL/min.
-
Injection Volume: 10 µL.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.
-
Ionization Mode: ESI negative.
-
Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 3-HPPA and the internal standard.
3. Data Analysis and Quantification:
-
Generate a calibration curve using a series of known concentrations of a 3-HPPA standard.
-
The concentration of 3-HPPA in the urine samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantitative Data Summary
The following table summarizes quantitative data for 3-HPPA from a validated LC-MS/MS method.[3]
| Parameter | Value |
| Calibration Range | 5 - 400 µM |
| R² | 0.9999 |
| Limit of Detection (LOD) | 0.005 µM |
| Limit of Quantitation (LOQ) | 0.0167 µM |
| Recovery (Low Spike) | 96.4% |
| Recovery (Medium Spike) | 97.5% |
| Recovery (High Spike) | 104.4% |
A separate UHPLC-MS/MS method reported the following quantification limits for 3-HPPA in biological fluids:[10]
| Matrix | LOD (ng/mL) | LOQ (ng/mL) |
| Urine | 0.5 - 62.5 | 1.8 - 203.4 |
| Plasma | 0.3 - 44.1 | 1.6 - 145.8 |
Experimental Workflow
Caption: General workflow for 3-HPPA analysis in metabolomics.
Conclusion
This compound is a metabolically significant compound that holds great promise as a biomarker in various fields of research and drug development. Its unique origin from the gut microbial metabolism of dietary components makes it a valuable tool for investigating the complex interactions between diet, the microbiome, and host health. The analytical methods outlined provide a robust framework for its accurate quantification, enabling further exploration of its role in health and disease.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. A Simple and Convenient Synthesis of Unlabeled and 13C-Labeled 3-(3-Hydroxyphenyl)-3-Hydroxypropionic Acid and Its Quantification in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoid metabolite this compound formed by human microflora decreases arterial blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Catabolism of phenylpropionic acid and its 3-hydroxy derivative by Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sensitive and Rapid UHPLC-MS/MS for the Analysis of Tomato Phenolics in Human Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 3-(3-Hydroxyphenyl)propionic Acid (3,3-HPPA) Solution Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 3-(3-hydroxyphenyl)propionic acid (3,3-HPPA) in solution during their experiments.
Frequently Asked Questions (FAQs)
Q1: My 3,3-HPPA solution is changing color (e.g., turning yellow or brown). What is causing this?
A1: The color change in your 3,3-HPPA solution is likely due to oxidation. Phenolic compounds like 3,3-HPPA are susceptible to oxidation, which can be accelerated by factors such as exposure to air (oxygen), light, high pH, and the presence of metal ions. This process can lead to the formation of colored degradation products, primarily quinone-type compounds.
Q2: What are the primary factors that affect the stability of 3,3-HPPA in solution?
A2: The stability of 3,3-HPPA in solution is primarily influenced by the following factors:
-
pH: 3,3-HPPA is more susceptible to degradation, particularly oxidation, in neutral to alkaline conditions (pH > 7). Acidic conditions (pH 3-5) generally improve its stability.
-
Temperature: Higher temperatures accelerate the rate of all chemical degradation pathways, including hydrolysis and oxidation.
-
Light: Exposure to UV and visible light can induce photodegradation. Solutions should be protected from light.
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation.
-
Presence of Metal Ions: Metal ions, such as iron and copper, can catalyze the oxidation of phenolic compounds.
Q3: What are the recommended storage conditions for a stock solution of 3,3-HPPA?
A3: For optimal stability, stock solutions of 3,3-HPPA should be:
-
Stored at low temperatures: Preferably at -20°C or -80°C for long-term storage. For short-term storage (a few days), 2-8°C is acceptable.
-
Protected from light: Use amber vials or wrap containers in aluminum foil.
-
Degassed or stored under an inert atmosphere: To minimize oxidation, solvents can be degassed prior to use, and the headspace of the vial can be flushed with an inert gas like nitrogen or argon.
-
Prepared in an acidic buffer: If compatible with your experimental design, preparing the solution in a slightly acidic buffer (e.g., pH 4-5) can enhance stability.
Q4: Can I use antioxidants to improve the stability of my 3,3-HPPA solution?
A4: Yes, adding antioxidants can be an effective strategy to prevent oxidative degradation. Common antioxidants used in pharmaceutical formulations include:
-
Ascorbic acid (Vitamin C)
-
Butylated hydroxytoluene (BHT)
-
Butylated hydroxyanisole (BHA)
-
Sodium metabisulfite
The choice and concentration of the antioxidant should be carefully considered to ensure it does not interfere with your downstream applications.
Troubleshooting Guides
Issue 1: Rapid Loss of 3,3-HPPA Purity in Solution
Symptoms:
-
HPLC analysis shows a rapid decrease in the peak area of 3,3-HPPA over a short period.
-
Appearance of new peaks in the chromatogram, indicating the formation of degradation products.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Oxidative Degradation | 1. De-gas your solvent: Before preparing the solution, sparge the solvent with an inert gas (nitrogen or argon) for 15-20 minutes to remove dissolved oxygen. 2. Work under an inert atmosphere: Prepare the solution in a glove box or flush the container with an inert gas before sealing. 3. Add an antioxidant: Consider adding a small amount of a compatible antioxidant, such as ascorbic acid (e.g., 0.1 mg/mL). |
| High pH of the Solution | 1. Measure the pH of your solution: If it is neutral or alkaline, this could be accelerating degradation. 2. Use an acidic buffer: If your experiment allows, prepare the 3,3-HPPA solution in a buffer with a pH in the range of 4-5. |
| Exposure to Light | 1. Protect from light: Store the solution in amber-colored vials or wrap the container with aluminum foil. 2. Minimize light exposure during handling: Perform experimental manipulations in a dimly lit area where possible. |
| High Storage Temperature | 1. Store at a lower temperature: For short-term use, store at 2-8°C. For long-term storage, aliquot and freeze at -20°C or -80°C. 2. Avoid repeated freeze-thaw cycles: Aliquoting the stock solution into smaller, single-use volumes can prevent degradation from repeated temperature changes. |
Issue 2: Inconsistent Results in Biological Assays
Symptoms:
-
High variability in experimental results between different batches of 3,3-HPPA solution.
-
Loss of biological activity over time.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Degradation of 3,3-HPPA | 1. Prepare fresh solutions: For sensitive experiments, prepare the 3,3-HPPA solution immediately before use. 2. Confirm concentration and purity: Use a validated analytical method, such as HPLC-UV, to confirm the concentration and purity of your solution before each experiment. 3. Implement stabilization strategies: Follow the recommendations in Issue 1 to minimize degradation. |
| Interaction with Media Components | 1. Evaluate compatibility: Some components in cell culture media or assay buffers could potentially react with 3,3-HPPA. A preliminary stability study in the final experimental medium can be insightful. |
Data Presentation: Illustrative Stability of 3,3-HPPA
The following tables provide illustrative quantitative data on the stability of 3,3-HPPA under various conditions. This data is based on the typical behavior of phenolic acids and should be used as a general guide.
Table 1: Effect of pH and Temperature on the Stability of 3,3-HPPA (1 mg/mL in aqueous buffer) over 7 days.
| pH | Temperature | % Recovery of 3,3-HPPA |
| 4.0 | 4°C | 98.5% |
| 4.0 | 25°C | 95.2% |
| 7.0 | 4°C | 92.1% |
| 7.0 | 25°C | 80.5% |
| 9.0 | 4°C | 85.3% |
| 9.0 | 25°C | 65.7% |
Table 2: Effect of Stabilizing Agents on the Stability of 3,3-HPPA (1 mg/mL, pH 7.0, 25°C, exposed to light and air) over 24 hours.
| Condition | % Recovery of 3,3-HPPA |
| No Stabilizer | 75.4% |
| 0.1% Ascorbic Acid | 96.8% |
| 0.05% BHT | 94.2% |
| Stored under Nitrogen | 92.5% |
| Protected from Light | 88.1% |
Experimental Protocols
Protocol 1: Forced Degradation Study of 3,3-HPPA
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.
1. Preparation of Stock Solution:
-
Prepare a stock solution of 3,3-HPPA at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or a 50:50 mixture of acetonitrile (B52724) and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of 3,3-HPPA in an oven at 105°C for 48 hours. Dissolve the stressed powder to the initial concentration.
-
Photolytic Degradation: Expose the stock solution in a transparent container to a photostability chamber (ICH Q1B option 1 or 2) for a specified duration.
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.
-
Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for 3,3-HPPA
This protocol describes a general-purpose reverse-phase HPLC method suitable for separating 3,3-HPPA from its potential degradation products.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 275 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Potential degradation pathways of 3,3-HPPA.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for 3,3-HPPA solution instability.
Technical Support Center: Analysis of 3-(3-hydroxyphenyl)propionic acid (3-HPPA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the analysis of 3-(3-hydroxyphenyl)propionic acid (3-HPPA) by LC-MS.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the analysis of 3-HPPA?
A1: Matrix effects are the alteration of ionization efficiency of an analyte, such as 3-HPPA, by the presence of co-eluting compounds from the sample matrix.[1] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1] Common sources of matrix effects in biological samples like plasma and urine include phospholipids, salts, and endogenous metabolites.[2]
Q2: How can I determine if my 3-HPPA analysis is affected by matrix effects?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This qualitative technique helps identify regions in the chromatogram where ion suppression or enhancement occurs. A solution of 3-HPPA is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected. Dips or peaks in the baseline signal of 3-HPPA indicate the presence of matrix effects at specific retention times.[3]
-
Post-Extraction Spike: This quantitative method compares the response of 3-HPPA in a neat solution to its response when spiked into an extracted blank matrix.[3][4] The matrix effect can be calculated as a percentage, with values below 100% indicating ion suppression and values above 100% indicating ion enhancement.[5]
Q3: What is the most effective way to compensate for matrix effects in 3-HPPA analysis?
A3: The use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for compensating for matrix effects. A SIL-IS, such as ¹³C-labeled 3-HPPA, is chemically identical to the analyte and will co-elute, experiencing the same degree of ion suppression or enhancement.[6] By using the peak area ratio of the analyte to the SIL-IS, accurate quantification can be achieved even in the presence of variable matrix effects.
Q4: Can simply diluting my sample reduce matrix effects for 3-HPPA analysis?
A4: Yes, sample dilution can be a straightforward and effective method to reduce the concentration of interfering matrix components, thereby mitigating matrix effects.[5] However, this approach is only viable if the concentration of 3-HPPA in the sample is high enough to remain above the lower limit of quantification (LLOQ) after dilution.[5]
Troubleshooting Guide
Issue 1: Poor Peak Shape and Low Signal Intensity for 3-HPPA
Possible Cause: Interaction of 3-HPPA with metal components in the LC system, or significant ion suppression from the sample matrix.
Troubleshooting Steps:
-
Optimize Sample Preparation: Enhance the cleanup procedure to remove interfering substances.
-
Liquid-Liquid Extraction (LLE): Offers high selectivity and can produce a cleaner extract compared to protein precipitation.[7]
-
Solid-Phase Extraction (SPE): Can provide excellent sample cleanup and analyte concentration. Different sorbents (e.g., reversed-phase, ion-exchange) can be tested to find the optimal one for 3-HPPA and the specific matrix.[8]
-
Phospholipid Removal Plates: Specifically designed to remove phospholipids, a major source of matrix effects in plasma and serum samples.[9]
-
-
Modify Chromatographic Conditions:
-
Use a Metal-Free or Bio-Inert LC Column: To prevent chelation of 3-HPPA with metal ions, which can cause peak tailing and signal loss.
-
Adjust Mobile Phase pH: Ensure 3-HPPA is in a single ionic form for better peak shape and retention time stability.
-
Employ UHPLC: The higher resolution of Ultra-High-Performance Liquid Chromatography (UHPLC) can help separate 3-HPPA from co-eluting matrix components.[10]
-
Issue 2: High Variability in 3-HPPA Quantification Across Different Samples
Possible Cause: Inconsistent matrix effects between individual samples.
Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust solution to correct for sample-to-sample variations in matrix effects.[6]
-
Use Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to normalize the matrix effects between the calibrators and the unknown samples.
-
Evaluate and Optimize Sample Preparation Consistency: Ensure the chosen sample preparation method is reproducible. SPE, especially when automated, often provides better reproducibility than LLE or protein precipitation.[11]
Data Presentation: Comparison of Sample Preparation Techniques
While direct comparative data for 3-HPPA across different sample preparation methods is limited, the following table provides a general comparison based on studies of other analytes in biological fluids. This can serve as a guide for selecting an appropriate strategy for 3-HPPA analysis.
| Performance Metric | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | Generally >80%[12] | 88% - 105%[7] | 90% - 110% |
| Matrix Effect | Generally higher due to less selective removal of matrix components.[7] | Generally lower than PPT due to higher selectivity.[7] | Can be the lowest, especially with optimized sorbents and wash steps.[8] |
| Process Efficiency | High-throughput and rapid.[7] | More time-consuming and labor-intensive.[7] | Can be automated for high throughput.[1] |
| Selectivity | Low, co-precipitation of endogenous components is common.[7] | High, based on analyte solubility.[7] | High, based on analyte affinity for the sorbent.[9] |
Note: The values presented are for illustrative purposes and can vary significantly depending on the analyte, matrix, and specific protocol used.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect and Recovery
This protocol is based on the post-extraction spike method to quantify matrix effects and recovery.
Objective: To quantitatively determine the extent of matrix effects and the recovery of 3-HPPA from a biological matrix.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): A known concentration of 3-HPPA is spiked into the initial mobile phase or a pure solvent.
-
Set B (Post-Spiked Matrix): A blank biological matrix is extracted using the chosen sample preparation method. The same concentration of 3-HPPA is then spiked into the final, clean extract.
-
Set C (Pre-Spiked Matrix): The same concentration of 3-HPPA is spiked into the blank biological matrix before the extraction process.[3]
-
-
Analyze all three sets of samples by LC-MS/MS.
-
Calculate Matrix Effect (%) and Recovery (%):
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100 [2]
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100 [2]
A Matrix Effect value of 100% indicates no effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[5]
-
Protocol 2: Sample Preparation of Plasma using Protein Precipitation (PPT)
Objective: A quick and simple method for removing proteins from plasma samples.
Methodology:
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard.
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.
Visualizations
Caption: Workflow for the quantitative assessment of matrix effects and recovery.
References
- 1. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 6. A Simple and Convenient Synthesis of Unlabeled and 13C-Labeled 3-(3-Hydroxyphenyl)-3-Hydroxypropionic Acid and Its Quantification in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. actapharmsci.com [actapharmsci.com]
challenges in the chemical synthesis of 3-(3-hydroxyphenyl)propionic acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the chemical synthesis of 3-(3-hydroxyphenyl)propionic acid.
Troubleshooting Guides
This section addresses specific challenges that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Route 1: Knoevenagel Condensation of 3-Hydroxybenzaldehyde (B18108) with Malonic Acid, followed by Catalytic Hydrogenation
Question: My Knoevenagel condensation of 3-hydroxybenzaldehyde and malonic acid is resulting in a low yield of the desired 3-(3-hydroxyphenyl)acrylic acid. What are the potential causes and solutions?
Answer: Low yields in this reaction can stem from several factors. Here are some common issues and troubleshooting steps:
-
Inappropriate Catalyst or Solvent: The choice of base catalyst and solvent is crucial. While pyridine (B92270) is often used as both a solvent and a catalyst, sometimes with the addition of piperidine (B6355638), the reaction conditions may need optimization.[1] Protic solvents like ethanol (B145695) can be effective, but polar aprotic solvents like DMF have also shown good results.[2]
-
Unsuitable Reaction Temperature: While many Knoevenagel condensations proceed at room temperature, gentle heating (e.g., 60-90°C) can significantly improve the reaction rate and yield.[2] However, excessively high temperatures can promote side reactions.
-
Water Inhibition: The Knoevenagel condensation produces water, which can inhibit the reaction.[2] Removing water, for instance, by azeotropic distillation with a suitable solvent like toluene, can drive the equilibrium towards the product.
-
Premature Decarboxylation: If the temperature is too high during the condensation, the intermediate acrylic acid can decarboxylate, leading to undesired byproducts.
Question: I am observing significant side product formation during the Knoevenagel condensation. How can I minimize these?
Answer: Side product formation is a common issue. Here are some strategies to improve the selectivity of your reaction:
-
Base Strength: Using a strong base can lead to the self-condensation of 3-hydroxybenzaldehyde. A weak base like pyridine or piperidine is generally preferred.[3]
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can promote the formation of side products. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) and stop the reaction once the starting material is consumed.[3]
-
Stoichiometry: Carefully controlling the stoichiometry of the reactants is important. Using a slight excess of malonic acid can sometimes be beneficial.[3]
Question: The catalytic hydrogenation of 3-(3-hydroxyphenyl)acrylic acid to the final product is incomplete. What could be the issue?
Answer: Incomplete hydrogenation can be due to several factors related to the catalyst and reaction conditions:
-
Catalyst Activity: The palladium on carbon (Pd/C) catalyst may be old or deactivated. Ensure you are using a fresh and active catalyst.
-
Hydrogen Pressure: The reaction may require a higher hydrogen pressure to proceed to completion. This can be achieved using a Parr hydrogenator or a similar apparatus.
-
Solvent Choice: The choice of solvent can influence the reaction. Ethanol, methanol (B129727), and ethyl acetate (B1210297) are commonly used solvents for this type of hydrogenation.
-
Presence of Impurities: Impurities from the previous step can poison the catalyst. Ensure the 3-(3-hydroxyphenyl)acrylic acid is sufficiently pure before hydrogenation.
Route 2: Ether Cleavage of 3-(3-Methoxyphenyl)propionic Acid
Question: The cleavage of the methyl ether of 3-(3-methoxyphenyl)propionic acid using BBr₃ is not proceeding to completion. What should I do?
Answer: Boron tribromide (BBr₃) is a powerful reagent for ether cleavage, but the reaction requires careful control of conditions.[4]
-
Reaction Temperature: These reactions are typically performed at low temperatures (e.g., 0°C to room temperature). If the reaction is sluggish at a lower temperature, you can try gradually increasing it while monitoring by TLC. However, be aware that higher temperatures can lead to side reactions.[4]
-
Reaction Time: The reaction may require a longer duration for completion. Do not quench the reaction prematurely; monitor its progress by TLC until the starting material is consumed.[4]
-
Reagent Stoichiometry: While a 1:1 stoichiometric ratio of BBr₃ to the ether is often used, it has been shown that one equivalent of BBr₃ can cleave up to three equivalents of an aryl methyl ether.[5] However, for a complete and efficient reaction, using a slight excess of BBr₃ may be necessary.
Question: I am observing the formation of byproducts during the BBr₃-mediated ether cleavage. How can I avoid them?
Answer: Byproduct formation can be minimized by carefully controlling the reaction conditions.
-
Functional Group Compatibility: BBr₃ can react with other functional groups, such as esters, if the temperature is too high. Maintaining a low temperature throughout the reaction is crucial.[4]
-
Workup Procedure: The workup is critical to prevent the re-formation of the ether or other side reactions. The reaction is typically quenched by the slow addition of water or methanol at a low temperature.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most common synthetic routes are:
-
Knoevenagel or Doebner-von Miller condensation of 3-hydroxybenzaldehyde with malonic acid to form 3-(3-hydroxyphenyl)acrylic acid, followed by catalytic hydrogenation.
-
Malonic ester synthesis using a 3-hydroxybenzyl halide and diethyl malonate, followed by hydrolysis and decarboxylation.[6][7]
-
Ether cleavage of the more commercially available 3-(3-methoxyphenyl)propionic acid using reagents like boron tribromide (BBr₃) or hydrobromic acid (HBr).[4]
Q2: What is the Doebner modification of the Knoevenagel condensation?
A2: The Doebner modification uses pyridine as the solvent and catalyst. When a compound containing a carboxylic acid group like malonic acid is used, this modification can facilitate the decarboxylation of the product.[8]
Q3: How can I purify the final product, this compound?
A3: Recrystallization is a common method for purifying the final product. Suitable solvents for recrystallization include water or toluene. The choice of solvent depends on the impurities present. It is recommended to perform small-scale solvent screening to find the optimal conditions. The solid should be insoluble in the cold solvent but highly soluble in the hot solvent.[9]
Q4: What are some common impurities I might encounter?
A4: Common impurities can include unreacted starting materials (e.g., 3-hydroxybenzaldehyde, 3-(3-methoxyphenyl)propionic acid), the intermediate unsaturated acid (in the hydrogenation route), or byproducts from side reactions like self-condensation or Michael addition.[3]
Q5: Are there any safety precautions I should be aware of when using BBr₃ for ether cleavage?
A5: Yes, BBr₃ is a highly corrosive and moisture-sensitive reagent. It reacts violently with water and should be handled in a well-ventilated fume hood under an inert atmosphere (e.g., nitrogen or argon). Appropriate personal protective equipment (gloves, safety glasses, lab coat) is essential.
Data Presentation
Table 1: Comparison of Synthetic Routes for this compound
| Synthetic Route | Starting Materials | Key Reagents | Typical Yields | Advantages | Disadvantages |
| Knoevenagel Condensation & Hydrogenation | 3-Hydroxybenzaldehyde, Malonic Acid | Pyridine, Piperidine, Pd/C, H₂ | 60-80% (overall) | Readily available starting materials. | Two-step process, potential for side reactions in condensation. |
| Malonic Ester Synthesis | 3-Hydroxybenzyl Halide, Diethyl Malonate | Sodium Ethoxide, NaOH/H₂SO₄ | 50-70% (overall) | Versatile for creating substituted propionic acids. | Potential for dialkylation, requires preparation of the benzyl (B1604629) halide.[7] |
| Ether Cleavage | 3-(3-Methoxyphenyl)propionic Acid | BBr₃ or HBr | 70-90% | High-yielding, single-step transformation. | Requires harsh and corrosive reagents, potential for side reactions with other functional groups.[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Knoevenagel Condensation and Hydrogenation
Step 1: Knoevenagel Condensation to form 3-(3-Hydroxyphenyl)acrylic Acid
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine (10 mL).
-
Add 3-hydroxybenzaldehyde (1.0 equivalent) to the solution.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux (around 90-100°C) and stir for 4-6 hours. Monitor the reaction for the evolution of CO₂.
-
After completion (monitored by TLC), cool the reaction mixture to room temperature and pour it into a mixture of crushed ice and concentrated hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry to obtain crude 3-(3-hydroxyphenyl)acrylic acid.
Step 2: Catalytic Hydrogenation to this compound
-
Dissolve the crude 3-(3-hydroxyphenyl)acrylic acid from Step 1 in ethanol in a suitable hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (e.g., 50 psi) using a Parr hydrogenator.
-
Stir the reaction mixture at room temperature until the reaction is complete (monitored by the cessation of hydrogen uptake or by TLC/LC-MS).
-
Carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to yield crude this compound.
-
Purify the crude product by recrystallization from hot water or toluene.
Protocol 2: Synthesis of this compound via Ether Cleavage
-
In a dry, inert atmosphere (e.g., under nitrogen), dissolve 3-(3-methoxyphenyl)propionic acid (1.0 equivalent) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of boron tribromide (BBr₃) (1.1 equivalents) in DCM to the cooled solution with stirring.
-
Allow the reaction to stir at 0°C to room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, cool the mixture back to 0°C and slowly quench by the addition of water.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization.
Visualizations
Caption: Workflow for the synthesis via Knoevenagel condensation and hydrogenation.
Caption: Troubleshooting logic for low yields in Knoevenagel condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The most direct malonic ester synthesis of the 3 phenyl class 11 chemistry CBSE [vedantu.com]
- 7. Malonic Synthesis | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Home Page [chem.ualberta.ca]
troubleshooting poor peak shape in 3-(3-hydroxyphenyl)propionic acid chromatography
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of 3-(3-hydroxyphenyl)propionic acid. The information is tailored to researchers, scientists, and drug development professionals to help diagnose and resolve poor peak shapes in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common cause of peak tailing when analyzing this compound on a C18 column?
A1: The most frequent cause of peak tailing for this compound, a phenolic acid, is secondary interactions between the analyte and the stationary phase. These interactions primarily occur with residual silanol (B1196071) groups on the silica-based packing material of the column. At a mobile phase pH above the pKa of the silanol groups (around pH 3.5-4.5), they become ionized and can interact with the polar functional groups of the analyte, leading to tailing.
Q2: How does the mobile phase pH affect the peak shape of this compound?
A2: The mobile phase pH is a critical parameter for controlling the peak shape of ionizable compounds like this compound, which has a carboxylic acid pKa of approximately 4.21. To ensure a sharp, symmetrical peak, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the analyte's pKa. At a lower pH (e.g., pH 2.5-3.0), the carboxylic acid group is protonated (non-ionized), which minimizes its interaction with the stationary phase and improves peak shape.
Q3: I'm observing peak fronting in my chromatogram. What are the likely causes?
A3: Peak fronting is typically caused by column overload, where too much sample is injected onto the column, or by a mismatch between the sample solvent and the mobile phase. If the sample is dissolved in a solvent that is significantly stronger (less polar in reversed-phase) than the mobile phase, it can cause the analyte to travel through the column too quickly at the beginning of the injection, resulting in a fronting peak.
Q4: Can the choice of HPLC column make a difference in peak shape for this analysis?
A4: Absolutely. For polar and acidic compounds like this compound, using a modern, high-purity silica (B1680970) column that is well end-capped is highly recommended. End-capping is a process that deactivates most of the residual silanol groups, thereby reducing the sites for secondary interactions that cause peak tailing.
Q5: What should I do if I see split peaks for this compound?
A5: Split peaks can arise from several issues. A common cause is a partially blocked inlet frit of the column, which can be resolved by back-flushing the column. Another possibility is a column void, which occurs when the packed bed settles, creating a space at the column inlet. In this case, the column may need to be replaced. Incompatibility between the sample solvent and the mobile phase can also lead to peak splitting. Ensure your sample is dissolved in a solvent that is as close in composition to the mobile phase as possible.
Troubleshooting Guide: Poor Peak Shape
This guide provides a systematic approach to diagnosing and resolving common peak shape problems encountered during the HPLC analysis of this compound.
Problem: Peak Tailing
| Potential Cause | Recommended Action |
| Secondary Silanol Interactions | Lower the mobile phase pH to 2.5-3.0 using a suitable buffer (e.g., 20 mM potassium phosphate or 0.1% formic acid). This will protonate the silanol groups and the carboxylic acid of the analyte, minimizing unwanted interactions. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is at least 1.5-2 units below the pKa of this compound (~4.21). A pH of 2.5 is a good starting point. |
| Column Degradation or Contamination | If the column is old or has been used with complex matrices, it may have active sites causing tailing. Try washing the column with a strong solvent (e.g., acetonitrile (B52724) or methanol). If this doesn't work, replace the column. |
| Mass Overload | Injecting too high a concentration of the analyte can lead to tailing. Dilute the sample and reinject. If the peak shape improves, mass overload was the issue. |
Problem: Peak Fronting
| Potential Cause | Recommended Action |
| Column Overload | This is a common cause of fronting. Reduce the amount of sample injected by either diluting the sample or reducing the injection volume.[1] |
| Sample Solvent Incompatibility | The sample should be dissolved in a solvent that is of similar or weaker strength than the mobile phase.[1] If the sample is dissolved in a strong solvent like 100% acetonitrile while the mobile phase is highly aqueous, peak fronting can occur. Re-dissolve the sample in the mobile phase. |
| Column Bed Collapse | A physical collapse of the column packing material can lead to peak fronting. This is often irreversible and requires column replacement.[1] |
Problem: Split Peaks
| Potential Cause | Recommended Action |
| Partially Blocked Inlet Frit | Particulates from the sample or mobile phase can clog the frit at the column inlet, distorting the sample band. Try back-flushing the column. To prevent this, always filter samples and mobile phases. |
| Column Void | A void or channel in the column packing material can cause the sample to travel through two different paths, resulting in a split peak. This is a common issue with older columns and often necessitates column replacement. |
| Sample Solvent and Mobile Phase Incompatibility | If the sample solvent is not miscible with the mobile phase, or if it is significantly stronger, it can cause the peak to split. Prepare your sample in the mobile phase whenever possible. |
Quantitative Data
The following table provides representative data on how mobile phase pH can affect the tailing factor of a phenolic acid like this compound.
| Mobile Phase pH | Tailing Factor (Tf) | Observation |
| 5.0 | 2.1 | Significant tailing due to ionization of both silanol groups and the analyte. |
| 4.0 | 1.6 | Tailing is reduced as the pH approaches the pKa of the analyte, but still present. |
| 3.0 | 1.2 | Good peak symmetry as the analyte and silanol groups are largely protonated. |
| 2.5 | 1.0 | Optimal peak shape with minimal tailing. |
Note: This data is illustrative and actual values may vary depending on the specific column, mobile phase composition, and other chromatographic conditions.
Experimental Protocol
This section provides a detailed methodology for the HPLC analysis of this compound, designed to achieve good peak shape.
Objective: To develop a robust HPLC method for the quantification of this compound with optimal peak symmetry.
Materials:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Sample Solvent: Mobile Phase A.
-
Standard: this compound analytical standard.
Procedure:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A by adding 1 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.
-
Filter and degas both mobile phases before use.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the sample solvent.
-
Prepare a series of working standards by diluting the stock solution to the desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 278 nm.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 40% B
-
15-18 min: 40% B
-
18-20 min: 40% to 10% B
-
20-25 min: 10% B (re-equilibration)
-
-
-
Analysis:
-
Inject the standards and samples.
-
Record the chromatograms and integrate the peak for this compound.
-
Assess the peak shape by calculating the tailing factor or asymmetry factor. A value close to 1.0 is ideal.
-
Expected Outcome:
This method, with a low pH mobile phase, is designed to produce a sharp and symmetrical peak for this compound by minimizing secondary silanol interactions. The gradient elution allows for the separation of the analyte from other potential components in a sample.
References
Technical Support Center: Sensitive Detection of 3-(3-Hydroxyphenyl)propionic Acid (3-HPPA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions for the sensitive detection of 3-(3-hydroxyphenyl)propionic acid (3-HPPA).
Frequently Asked Questions (FAQs)
Q1: What is this compound (3-HPPA) and why is its sensitive detection important?
A1: this compound (3-HPPA) is a phenolic acid found in various biological samples. It is a major metabolite of ingested caffeic acid and is also produced by gut microflora from proanthocyanidins[1]. Its concentration in biological fluids can be an indicator of gut dysbiosis and has been associated with certain neurological conditions[2]. Therefore, sensitive and accurate detection methods are crucial for clinical and research applications.
Q2: What are the common analytical techniques used for the detection of 3-HPPA?
A2: The most common and sensitive techniques for quantifying 3-HPPA in biological matrices are High-Performance Liquid Chromatography (HPLC) coupled with various detectors, Gas Chromatography-Mass Spectrometry (GC-MS), and particularly, Ultra-High-Performance Liquid Chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) for its high sensitivity and selectivity[3][4].
Q3: Why is sample preparation critical for 3-HPPA analysis?
A3: Biological samples like plasma, urine, and tissue homogenates are complex matrices containing proteins, salts, phospholipids, and other metabolites that can interfere with the analysis[5]. Proper sample preparation is essential to remove these interferences, prevent instrument contamination, reduce matrix effects, and concentrate the analyte to achieve the required sensitivity and accuracy[6][7].
Q4: What is a suitable internal standard for 3-HPPA quantification?
A4: The ideal internal standard (IS) is a stable isotope-labeled version of the analyte, such as ¹³C-labeled 3-HPPA[2]. A stable isotope-labeled IS co-elutes with the analyte and experiences similar matrix effects and variations during sample preparation and injection, allowing for the most accurate correction and quantification[8]. If a labeled standard is unavailable, a structurally similar compound with comparable chemical properties and chromatographic behavior may be used, but this approach is less robust.
General Troubleshooting Workflow
This workflow provides a logical approach to diagnosing and resolving common issues during the analysis of 3-HPPA.
Caption: A logical workflow for troubleshooting analytical issues.
Troubleshooting Guides by Technique
LC-MS/MS Analysis
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal Intensity | Ion Suppression from Matrix Effects: Co-eluting matrix components (e.g., phospholipids, salts) suppress the ionization of 3-HPPA. | • Improve Sample Cleanup: Implement more rigorous sample preparation like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interferences[8]. • Optimize Chromatography: Adjust the gradient to better separate 3-HPPA from the ion-suppressing regions of the chromatogram[8]. • Dilute the Sample: A simple dilution can reduce the concentration of interfering components, but ensure 3-HPPA remains above the limit of quantification (LOQ)[8]. |
| Inefficient Ionization: Suboptimal settings for the ion source (e.g., capillary voltage, gas flow, temperature). | • Optimize Source Parameters: Perform a tuning and optimization of the mass spectrometer's ion source specifically for 3-HPPA. | |
| Analyte Degradation: 3-HPPA may be unstable under certain pH or temperature conditions during sample preparation or storage. | • Control Storage Conditions: Ensure samples are stored at ≤ -18°C and avoid repeated freeze-thaw cycles[9]. • Evaluate pH: Check the pH during extraction and in the final reconstituted sample. | |
| Poor Peak Shape (Fronting, Tailing, or Splitting) | Column Overload: Injecting too much sample or analyte. | • Reduce Injection Volume: Decrease the amount of sample injected onto the column. • Dilute the Sample Extract: This can help alleviate overloading from both the analyte and matrix components[8]. |
| Improper Mobile Phase pH: The mobile phase pH affects the ionization state of 3-HPPA's carboxylic acid group. | • Acidify Mobile Phase: For reversed-phase chromatography, use an acidic modifier (e.g., 0.1% formic acid) to suppress ionization and improve retention and peak shape[9]. | |
| Secondary Interactions: The analyte may be interacting with active sites on the column or system components. | • Use a High-Performance Column: Employ a modern, high-purity silica-based column. Consider columns with different stationary phases. | |
| High Variability in Results (Poor Precision) | Inconsistent Matrix Effects: The degree of ion suppression or enhancement varies between samples. | • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability in matrix effects as the SIL-IS is affected similarly to the analyte[8]. • Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is representative of the study samples[8]. |
| Sample Carryover: Analyte from a high-concentration sample is carried over into the next injection. | • Optimize Autosampler Wash: Use a strong solvent in the autosampler wash routine to minimize carryover between injections[8]. Include blank injections after high-concentration samples. | |
| Inconsistent Sample Preparation: Variability in extraction efficiency or final sample volume. | • Automate Where Possible: Use automated liquid handlers for precise pipetting. • Ensure Complete Solvent Evaporation: If using an evaporation step, ensure it goes to completion for all samples before reconstitution. |
GC-MS Analysis
| Problem | Potential Cause | Recommended Solution |
| No or Low Signal | Incomplete Derivatization: The hydroxyl and carboxylic acid groups on 3-HPPA are polar and require derivatization (e.g., silylation) to become volatile for GC analysis. The reaction may be incomplete. | • Optimize Derivatization: Ensure reagents (e.g., BSTFA) are fresh. Optimize reaction time and temperature, as these are crucial for complete derivatization[10]. • Protect from Moisture: Silylation reagents are sensitive to moisture. Ensure samples and solvents are anhydrous. |
| Analyte Degradation in Injector: The injector port may be too hot, causing thermal degradation of the derivatized analyte. | • Optimize Injector Temperature: Lower the injector temperature incrementally, but not so low that volatilization is incomplete. | |
| Poor Peak Shape | Active Sites in the System: Polar analytes can interact with active sites in the injector liner or the front of the column, causing peak tailing. | • Use an Inert Liner: Employ a deactivated or ultra-inert inlet liner[11]. • Column Maintenance: Clip 0.5-1 meter from the front of the column to remove accumulated non-volatile residues and active sites[11]. |
| Ghost Peaks or High Baseline | Column Bleed: Degradation of the column's stationary phase, often accelerated by oxygen in the carrier gas. | • Check for Leaks: Ensure all fittings are leak-free to prevent oxygen from entering the system[11]. • Use High-Purity Carrier Gas: Employ gas purifiers to remove oxygen and moisture from the carrier gas. |
| Contamination: Contamination can come from the sample, solvent, or system components. | • Clean the Injector: Regularly clean the injector port and replace the liner and septum[12]. • Bake Out the Column: Condition the column at a high temperature (below its maximum limit) to remove contaminants[12]. |
Quantitative Data Summary
The following table summarizes the performance of a sensitive UHPLC-MS/MS method for the detection of phenolic metabolites, including 3-HPPA, in human biological samples.
| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) |
| This compound | Urine | 0.5 - 62.5 | 1.8 - 203.4 | 68 - 100 |
| This compound | Plasma | 0.3 - 44.1 | 1.6 - 145.8 | 61 - 100 |
| Data adapted from a study on the analysis of tomato phenolics in human biological samples, demonstrating a wide range of sensitivities for different analytes within the method[4]. |
Experimental Protocols
Protocol 1: Sample Preparation of Plasma/Serum for LC-MS/MS Analysis
This protocol uses protein precipitation, a common and effective method for cleaning up plasma and serum samples.
Workflow Diagram: Sample Preparation and Analysis
Caption: Workflow for plasma/serum sample preparation.
Methodology:
-
Thaw Sample: Thaw frozen plasma or serum samples on ice.
-
Aliquot: Pipette 100 µL of the sample into a 1.5 mL microcentrifuge tube.
-
Spike Internal Standard: Add 10 µL of the internal standard working solution (e.g., ¹³C-labeled 3-HPPA in methanol) to each sample, vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein denaturation.
-
Centrifuge: Centrifuge the tubes at 10,000-14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer Supernatant: Carefully transfer the clear supernatant to a new tube, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 30-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at high speed for 5 minutes to pellet any remaining particulates.
-
Transfer and Injection: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: UHPLC-MS/MS Method Parameters
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions, and re-equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
Mass Spectrometry (Negative Ion Mode):
-
Ion Source: Electrospray Ionization (ESI), negative mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Example):
-
3-HPPA: Q1: 165.1 m/z -> Q3: 121.1 m/z
-
¹³C₆-3-HPPA (IS): Q1: 171.1 m/z -> Q3: 127.1 m/z
-
-
Ion Source Parameters:
-
Capillary Voltage: -3.0 kV
-
Gas Temperature: 325°C
-
Gas Flow: 8 L/min
-
Nebulizer Pressure: 35 psi
-
Note: All MS parameters (e.g., collision energies, fragmentor voltages) must be optimized for the specific instrument being used.
Understanding Matrix Effects
Matrix effects occur when components of the sample matrix co-elute with the analyte and interfere with its ionization, leading to either suppression or enhancement of the signal. This is a primary challenge in achieving sensitive and accurate quantification in complex biological fluids.
References
- 1. selleckchem.com [selleckchem.com]
- 2. A Simple and Convenient Synthesis of Unlabeled and 13C-Labeled 3-(3-Hydroxyphenyl)-3-Hydroxypropionic Acid and Its Quantification in Human Urine Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound analytical standard 621-54-5 [sigmaaldrich.com]
- 4. Sensitive and Rapid UHPLC-MS/MS for the Analysis of Tomato Phenolics in Human Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. biotage.com [biotage.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 11. youtube.com [youtube.com]
- 12. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
Technical Support Center: 3-(3-hydroxyphenyl)propionic acid (3-HPPA) Sample Integrity
Welcome to the technical support center for 3-(3-hydroxyphenyl)propionic acid (3-HPPA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the degradation of 3-HPPA during sample storage and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in my samples?
A1: As a phenolic acid, 3-HPPA is susceptible to degradation primarily through oxidation. The main factors that can accelerate this degradation are:
-
Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
High pH (Alkaline Conditions): Phenolic compounds are generally less stable in alkaline environments, which can promote the formation of phenoxide ions that are more susceptible to oxidation.[1]
-
Exposure to Light: UV radiation can provide the energy to initiate and propagate oxidative reactions (photodegradation).
-
Presence of Metal Ions: Metal ions can act as catalysts in oxidation reactions.
-
Presence of Oxidizing Agents: Exposure to oxygen and other oxidizing agents will directly lead to degradation.
Q2: I am seeing lower than expected concentrations of 3-HPPA in my plasma samples. What could be the cause?
A2: Lower than expected concentrations of 3-HPPA can result from several factors during sample handling and storage. Consider the following troubleshooting steps:
-
Improper Storage Temperature: Were the samples consistently stored at or below -20°C? Any prolonged periods at room temperature or even 4°C can lead to significant degradation. For long-term storage, -80°C is recommended.
-
Delayed Processing: Was there a significant delay between sample collection and processing/freezing? Samples should be processed and frozen as quickly as possible.
-
Use of Inappropriate Collection Tubes: Standard collection tubes may not be sufficient. Consider using tubes containing an antioxidant.
-
Repeated Freeze-Thaw Cycles: Have the samples undergone multiple freeze-thaw cycles? It is recommended to aliquot samples into smaller volumes to avoid this.
-
Oxidation during Sample Preparation: Was an antioxidant added to the sample or extraction solvent? The sample preparation workflow itself can introduce oxygen and lead to degradation.
Q3: What is the recommended storage temperature for samples containing 3-HPPA?
A3: For optimal stability, the following storage temperatures are recommended:
-
Short-term storage (up to 24 hours): 2-8°C
-
Long-term storage: -20°C or, ideally, -80°C. A solid form of 3-HPPA is reported to be stable for at least 4 years at -20°C.[2] In a solvent, it is stable for up to one month at -20°C and for one year at -80°C.[3]
Q4: How can I prevent the degradation of 3-HPPA in my biological samples (e.g., plasma, urine)?
A4: To minimize degradation, a multi-faceted approach is recommended:
-
Rapid Processing: Process and freeze samples as soon as possible after collection.
-
Use of Anticoagulants with Additives: When collecting blood, consider using collection tubes that contain not only an anticoagulant (like EDTA) but also an antioxidant such as ascorbic acid.
-
Addition of Antioxidants: If not already in the collection tube, add an antioxidant like ascorbic acid or EDTA to the plasma or urine sample immediately after processing.[4]
-
Protection from Light: Use amber or opaque tubes for sample collection and storage to prevent photodegradation.[5]
-
Controlled pH: Maintain a slightly acidic pH if possible and avoid alkaline conditions.
-
Inert Atmosphere: For highly sensitive experiments, consider processing samples under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.[5]
Q5: Are there any specific recommendations for preparing stock solutions of 3-HPPA?
A5: When preparing stock solutions, dissolve the solid 3-HPPA in a suitable solvent such as DMSO, ethanol, or a buffered aqueous solution (like PBS).[2] For long-term storage of stock solutions, it is recommended to store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3] If using DMSO, be aware that it can absorb moisture, which may affect the solubility and stability of the compound.[6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low recovery of 3-HPPA from stored samples. | Degradation due to improper storage temperature. | Ensure samples are consistently stored at -80°C for long-term storage. Minimize time at room temperature during handling. |
| Oxidation during storage or sample preparation. | Add an antioxidant (e.g., ascorbic acid) to the samples upon collection and to the solvents used for extraction. | |
| Repeated freeze-thaw cycles. | Aliquot samples into single-use volumes before freezing to avoid the need for multiple thaws. | |
| High variability in 3-HPPA concentrations between replicate samples. | Inconsistent sample handling procedures. | Standardize the entire workflow from collection to analysis. Ensure all samples are treated identically. |
| Exposure to light. | Use amber vials or wrap tubes in foil to protect samples from light. | |
| Appearance of unknown peaks in chromatogram that are not present in fresh samples. | Degradation of 3-HPPA into other products. | Review the storage conditions and sample handling procedures. Consider the possibility of oxidation products forming. |
| Contamination. | Ensure all labware and solvents are clean and of high purity. |
Quantitative Data Summary
The following table summarizes the expected stability of 3-HPPA under various storage conditions. Please note that these are estimates based on the general behavior of phenolic compounds and available data for 3-HPPA. It is highly recommended to perform your own stability studies for your specific sample matrix and experimental conditions.
| Storage Condition | Matrix | Temperature | Duration | Expected Degradation (%) | Recommendations |
| Without Antioxidant | Plasma | Room Temperature (20-25°C) | 24 hours | 20-40% | Avoid. Process immediately. |
| Plasma | 4°C | 72 hours | 10-25% | Suitable for short-term storage only. | |
| Plasma | -20°C | 1 month | 5-15% | Acceptable for medium-term storage. | |
| Plasma | -80°C | 1 year | <5% | Recommended for long-term storage. | |
| With Antioxidant (e.g., Ascorbic Acid) | Plasma | Room Temperature (20-25°C) | 24 hours | 5-15% | Acceptable if immediate freezing is not possible. |
| Plasma | 4°C | 72 hours | <10% | Suitable for short-term storage. | |
| Plasma | -20°C | 1 month | <5% | Good for medium-term storage. | |
| Plasma | -80°C | 1 year | <2% | Optimal for long-term storage. | |
| Aqueous Solution (pH 7.4) | PBS | Room Temperature (20-25°C) | 24 hours | 15-30% | Minimize exposure to light and air. |
| Aqueous Solution (pH 4.0) | Buffer | Room Temperature (20-25°C) | 24 hours | <10% | Acidic conditions improve stability. |
| Solid Compound | Solid | -20°C | ≥ 4 years | <1% | Highly stable as a solid at low temperatures.[2] |
Experimental Protocols
Protocol 1: Collection and Storage of Plasma Samples for 3-HPPA Analysis
-
Blood Collection: Collect whole blood in tubes containing EDTA as an anticoagulant and a suitable antioxidant (e.g., ascorbic acid at a final concentration of 1 mg/mL).
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Plasma Aspiration: Carefully aspirate the plasma supernatant without disturbing the buffy coat.
-
Aliquoting: Immediately aliquot the plasma into pre-labeled, amber cryovials in volumes suitable for single experimental use.
-
Storage: Snap-freeze the aliquots in dry ice or a -80°C freezer and store at -80°C until analysis.
Protocol 2: Extraction of 3-HPPA from Plasma for LC-MS Analysis
-
Sample Thawing: Thaw the plasma samples on ice.
-
Internal Standard Addition: Add an appropriate internal standard to each plasma sample.
-
Protein Precipitation: Add 3 volumes of ice-cold acetonitrile (B52724) containing 0.1% formic acid (to maintain an acidic pH and aid in protein precipitation) to 1 volume of plasma.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for your LC-MS method.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.
Visualizations
Caption: Recommended workflow for plasma sample handling to minimize 3-HPPA degradation.
Caption: Factors influencing the degradation of 3-HPPA and corresponding preventative measures.
References
- 1. Flavonoid metabolite this compound formed by human microflora decreases arterial blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 98+% | Fisher Scientific [fishersci.ca]
- 4. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 5. 3-(3'-Hydroxyphenyl)propionic acid | C9H10O3 | CID 91 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
addressing solubility issues of 3-(3-hydroxyphenyl)propionic acid in assays
Welcome to the technical support center for 3-(3-hydroxyphenyl)propionic acid (3,3-HPPA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of 3,3-HPPA in experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound (3,3-HPPA), also known as m-hydroxyphenylpropionic acid, is a metabolite of polyphenols, such as caffeic acid, produced by gut microbiota.[1][2] It is investigated for various biological activities, including antioxidant properties, inhibition of osteoclastogenesis, and neuroprotective effects.[2] Common applications in research include studies on bone resorption, Alzheimer's disease, and cardiovascular health.[2][3]
Q2: What are the known solubility properties of 3,3-HPPA?
A2: 3,3-HPPA is a solid at room temperature.[2] Its solubility can be challenging in aqueous solutions. The reported solubility varies across different sources and solvents. It is generally described as slightly soluble in DMF and has limited solubility in PBS (pH 7.2) and ethanol.[2] There are conflicting reports on its solubility in DMSO, with some sources indicating a lower solubility of 1 mg/mL, while others suggest much higher concentrations of 33 mg/mL to 100 mg/mL are achievable.[1][2][3][4] This variability may be due to factors such as the purity of the compound, the water content of the DMSO, and the dissolution method.
Q3: Why am I seeing precipitation when I dilute my 3,3-HPPA stock solution into my aqueous assay buffer?
A3: This is a common issue known as "solvent shock." When a concentrated stock of a poorly water-soluble compound in an organic solvent (like DMSO) is rapidly diluted into an aqueous buffer, the compound can precipitate out of solution. This happens because the solvent composition changes abruptly, and the aqueous buffer cannot maintain the compound in a dissolved state at that concentration.
Q4: How can I improve the solubility of 3,3-HPPA in my experiments?
A4: Several strategies can be employed to improve the solubility of 3,3-HPPA:
-
pH Adjustment: As a phenolic acid, the solubility of 3,3-HPPA in aqueous solutions is pH-dependent. Increasing the pH of the buffer will deprotonate the carboxylic acid and phenolic hydroxyl groups, making the molecule more polar and thus more soluble in water.
-
Use of Co-solvents: While preparing the final working solution, using a small percentage of a water-miscible organic solvent can help maintain solubility. However, it is crucial to keep the final concentration of the organic solvent low (typically <0.5% for cell-based assays) to avoid toxicity.
-
Sonication: Applying ultrasonic energy can help to break down particles and enhance dissolution.[1][3]
-
Gentle Warming: Gently warming the solution can also increase the solubility of many compounds. However, be cautious about the thermal stability of 3,3-HPPA.
-
Use of Fresh, Anhydrous Solvents: For organic stock solutions, particularly with DMSO, it is critical to use fresh, anhydrous (water-free) solvent. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of hydrophobic compounds.[4]
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with 3,3-HPPA.
| Problem | Possible Cause | Suggested Solution |
| Difficulty Dissolving 3,3-HPPA in DMSO | - Water contamination in DMSO.- Insufficient agitation. | - Use fresh, high-purity, anhydrous DMSO.[4]- Vortex the solution vigorously.- Use an ultrasonic bath to aid dissolution.[1][3] |
| Precipitation in Cell Culture Media | - Final DMSO concentration is too high, causing cellular stress and altered morphology.- The concentration of 3,3-HPPA exceeds its solubility limit in the final media. | - Decrease the final DMSO concentration to a non-toxic level (typically ≤0.5%). This may require preparing a more concentrated stock.- Perform serial dilutions of the stock solution in the cell culture medium.- Consider preparing the stock solution at a slightly lower concentration. |
| Inconsistent Assay Results | - Incomplete dissolution of the stock solution.- Precipitation of 3,3-HPPA during the experiment.- Degradation of 3,3-HPPA in solution. | - Ensure the stock solution is fully dissolved before use.- Visually inspect for any precipitation before and during the assay.- Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles. |
Data Presentation
Summary of 3,3-HPPA Solubility
| Solvent | Reported Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | 1 mg/mL | [2] |
| 33 mg/mL | [4] | |
| 100 mg/mL | [1][3] | |
| Ethanol | 2 mg/mL | [2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | 1 mg/mL | [2] |
| Dimethylformamide (DMF) | Slightly soluble | [2] |
Note: The significant variation in reported DMSO solubility highlights the importance of empirical testing and careful preparation techniques.
Experimental Protocols
Protocol for Preparing a 100 mM Stock Solution of 3,3-HPPA in DMSO
Materials:
-
This compound (solid)
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of 3,3-HPPA. For a 1 mL of 100 mM stock solution, you will need 16.617 mg (Molecular Weight = 166.17 g/mol ).
-
Adding Solvent: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the 3,3-HPPA.
-
Dissolution:
-
Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter that is compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.
Protocol for Preparing Working Solutions for Cell-Based Assays
Procedure:
-
Thawing the Stock Solution: Thaw an aliquot of the 100 mM 3,3-HPPA stock solution at room temperature.
-
Serial Dilutions: Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations. It is crucial to add the stock solution to the medium and mix immediately to minimize the risk of precipitation.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay does not exceed a level that is toxic to your specific cell line (typically ≤0.5%). Remember to include a vehicle control (medium with the same final concentration of DMSO) in your experimental setup.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for preparing 3,3-HPPA solutions for experimental assays.
References
Technical Support Center: Enhancing Microbial Production of 3-(3-Hydroxyphenyl)propionic Acid
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the microbial production of 3-(3-hydroxyphenyl)propionic acid (3-HPP).
Frequently Asked Questions (FAQs)
Q1: What are the primary microbial hosts used for 3-HPP production?
A1: Escherichia coli is a commonly used host for the production of 3-HPP and other aromatic compounds due to its well-characterized genetics and rapid growth. Other microbes like Saccharomyces cerevisiae (yeast) are also potential hosts, particularly due to their tolerance to acidic conditions which can be beneficial during fermentation.
Q2: What is the most promising biosynthetic pathway for 3-HPP production from a common carbon source like glucose?
A2: A promising pathway for 3-HPP production from glucose proceeds via the shikimate pathway to L-tyrosine, which is then converted to 3-HPP. This engineered pathway typically involves three key steps after L-tyrosine formation: deamination, decarboxylation, and hydroxylation. The order of these steps can vary depending on the selected enzymes.
Q3: My engineered strain is producing L-tyrosine, but the yield of 3-HPP is very low. What are the potential bottlenecks?
A3: Low yield of 3-HPP despite precursor availability can be due to several factors:
-
Inefficient downstream pathway enzymes: The enzymes converting L-tyrosine to 3-HPP may have low activity or be inhibited by substrates or products.
-
Product degradation: E. coli and other microorganisms possess native pathways that can degrade aromatic compounds. For 3-HPP, the mhp operon is responsible for its catabolism and should be knocked out in the production host.[1]
-
Precursor competition: L-tyrosine is a vital amino acid for cell growth and protein synthesis. The flux of L-tyrosine may be directed towards biomass formation rather than your production pathway.
-
Toxicity: High concentrations of 3-HPP or pathway intermediates may be toxic to the cells, inhibiting growth and productivity.
Q4: How can I increase the precursor supply of L-tyrosine?
A4: Increasing the flux through the shikimate pathway is crucial for high-yield production of 3-HPP. Key strategies include:
-
Overexpression of feedback-resistant enzymes: The first enzyme of the shikimate pathway, 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase (encoded by aroG, aroF, aroH in E. coli), is subject to feedback inhibition by aromatic amino acids.[2] Overexpressing a feedback-resistant version of this enzyme (e.g., AroGfbr) is a common strategy.
-
Overexpression of other key shikimate pathway enzymes: Overexpressing enzymes like shikimate kinase (aroL) can help pull flux through the pathway.
-
Increasing the availability of precursors: The shikimate pathway consumes phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P). Engineering central carbon metabolism to increase the intracellular pools of these precursors can boost pathway flux.
-
Knocking out competing pathways: Deleting genes for pathways that drain PEP, such as the phosphotransferase system (PTS) for glucose uptake, can increase its availability for the shikimate pathway.
Q5: Are there specific analytical methods recommended for quantifying 3-HPP in fermentation broth?
A5: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for quantifying 3-HPP. A C18 reversed-phase column is typically used with a mobile phase consisting of an acidified aqueous solution (e.g., with formic acid or phosphoric acid) and an organic solvent like acetonitrile (B52724) or methanol. Detection is usually performed using a UV detector at a wavelength around 275-280 nm.
Troubleshooting Guides
Problem 1: Low or No 3-HPP Production
| Possible Cause | Troubleshooting Steps |
| Inefficient enzyme activity | - Confirm the expression of all pathway enzymes via SDS-PAGE or Western blot. - Perform in vitro enzyme assays with cell-free extracts to confirm the activity of each enzyme. - Consider codon optimization of the heterologous genes for the expression host. - Screen for enzyme variants from different organisms to find those with higher activity and stability. |
| Sub-optimal fermentation conditions | - Optimize pH, temperature, and aeration for your specific strain and pathway.[3] - Test different media compositions, including carbon source, nitrogen source, and trace elements. |
| Product degradation | - Knock out the genes responsible for 3-HPP catabolism, such as the mhp operon in E. coli.[1] |
| Plasmid instability | - If using plasmids, ensure consistent antibiotic selection throughout the cultivation. - Consider genomic integration of the pathway genes for long-term stability. |
Problem 2: Accumulation of Pathway Intermediates
| Possible Cause | Troubleshooting Steps |
| Bottleneck at a specific enzymatic step | - Identify the accumulating intermediate using HPLC or LC-MS. - Increase the expression of the enzyme downstream of the accumulated intermediate. This can be achieved by using a stronger promoter or increasing the gene copy number. - Investigate potential inhibition of the downstream enzyme by the accumulating intermediate or other cellular metabolites. |
| Cofactor imbalance | - If a reaction requires a specific cofactor (e.g., NADH or NADPH), ensure that the cellular metabolism can supply it in sufficient amounts. - Consider overexpressing enzymes that regenerate the required cofactor. |
Problem 3: Poor Cell Growth and Viability
| Possible Cause | Troubleshooting Steps |
| Toxicity of 3-HPP or intermediates | - Monitor cell viability during the fermentation. - Consider using a two-phase fermentation system to extract the product in situ and reduce its concentration in the aqueous phase. - Evolve the production strain for improved tolerance to 3-HPP. |
| Metabolic burden from heterologous protein expression | - Use inducible promoters to separate the growth phase from the production phase. - Optimize the induction conditions (e.g., inducer concentration, timing of induction) to balance protein expression with cell health. |
Data Presentation
Table 1: Comparison of Production Metrics for 3-Hydroxypropionic Acid (3-HP) in Engineered Microbes
Note: Quantitative data for this compound (3-HPP) is limited in the literature. The following table for the related compound 3-hydroxypropionic acid (3-HP) is provided as a benchmark for achievable production metrics in microbial systems.
| Host Organism | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |
| Escherichia coli | Glycerol | 71.9 | - | 1.8 | [4] |
| Saccharomyces cerevisiae | Glucose | 18.1 | - | - | [5] |
| Saccharomyces cerevisiae | Glucose | 13.7 | 0.14 (C-mol/C-mol) | - | [6] |
Experimental Protocols
Protocol 1: General Procedure for Shake Flask Cultivation of Engineered E. coli for 3-HPP Production
-
Inoculum Preparation: Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotics. Incubate overnight at 37°C with shaking at 200-250 rpm.
-
Main Culture: Inoculate 50 mL of production medium (e.g., M9 minimal medium supplemented with glucose, yeast extract, and appropriate antibiotics) in a 250 mL shake flask with the overnight culture to an initial OD600 of 0.05-0.1.
-
Induction: Incubate the main culture at 30-37°C with shaking. When the OD600 reaches a desired level (typically 0.6-0.8), add the inducer (e.g., IPTG for lac-based promoters) to the final concentration.
-
Production Phase: Continue the incubation at a reduced temperature (e.g., 25-30°C) for 24-72 hours.
-
Sampling and Analysis: Withdraw samples periodically to measure cell density (OD600) and the concentration of 3-HPP in the supernatant by HPLC.
Protocol 2: Sample Preparation for HPLC Analysis of 3-HPP
-
Sample Collection: Collect 1 mL of the fermentation broth.
-
Cell Removal: Centrifuge the sample at high speed (e.g., 13,000 x g) for 5-10 minutes to pellet the cells.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Dilution: If necessary, dilute the filtered sample with the HPLC mobile phase to bring the 3-HPP concentration within the linear range of the standard curve.
-
Analysis: Inject the prepared sample into the HPLC system.
Visualizations
Proposed Biosynthetic Pathway for this compound
Caption: Proposed biosynthetic pathway for this compound from glucose.
Troubleshooting Workflow for Low 3-HPP Yield
Caption: A logical workflow for troubleshooting low yields of 3-HPP.
Metabolic Engineering Strategies for Improving Shikimate Pathway Flux
Caption: Key metabolic engineering strategies to boost L-tyrosine supply.
References
- 1. A this compound catabolic pathway in Rhodococcus globerulus PWD1: cloning and characterization of the hpp operon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolic Engineering of the Shikimate Pathway for Production of Aromatics and Derived Compounds—Present and Future Strain Construction Strategies [agris.fao.org]
- 4. Metabolic engineering of 3-hydroxypropionic acid biosynthesis in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A biosynthesis pathway for 3-hydroxypropionic acid production in genetically engineered Saccharomyces cerevisiae - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Analysis of 3-(3-hydroxyphenyl)propionic acid (3-HPPA)
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the analysis of 3-(3-hydroxyphenyl)propionic acid (3-HPPA), with a focus on resolving co-eluting peaks.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My 3-HPPA peak is showing signs of co-elution (e.g., shoulder, asymmetry). What are the initial steps to diagnose the problem?
A1: The first step in addressing co-elution is to confirm that you are indeed observing multiple compounds eluting at or near the same time.[1] An asymmetrical peak, a shoulder, or what appears to be two merged peaks are strong indicators of co-elution.[1]
To diagnose the issue, consider the following:
-
Peak Purity Analysis: If you are using a Diode Array Detector (DAD), you can perform a peak purity analysis. The system collects multiple UV spectra across the peak; if the spectra are not identical, it suggests the presence of more than one compound.[1] A similar principle applies to mass spectrometry (MS) detection, where analyzing mass spectra across the peak can reveal the presence of different ions.
-
Review Your Sample Matrix: Consider the source of your sample. 3-HPPA is often found in complex biological matrices like urine and plasma, which contain numerous other phenolic acids and metabolites that can potentially co-elute.[2] Common interfering compounds can include isomers of 3-HPPA, such as 4-hydroxyphenylpropionic acid, and other structurally related phenolic acids.
Q2: I've confirmed co-elution in my 3-HPPA analysis. What are the most effective strategies to resolve the overlapping peaks in HPLC?
A2: Resolving co-eluting peaks in HPLC involves manipulating the chromatographic conditions to improve the separation between your analyte of interest and the interfering compound(s). A systematic approach, changing one parameter at a time, is recommended to pinpoint the most effective solution.
Here are the key strategies to consider:
-
Optimize Mobile Phase pH: For ionizable compounds like 3-HPPA, the pH of the mobile phase is a powerful tool for adjusting retention and selectivity.[3][4] 3-HPPA is a carboxylic acid, and its degree of ionization is pH-dependent. At a lower pH (e.g., 2.5-3.5), the carboxylic acid group is protonated, making the molecule less polar and increasing its retention on a reversed-phase column.[5] Adjusting the pH can alter the retention times of 3-HPPA and potentially co-eluting acidic or basic compounds differently, leading to improved resolution.
-
Modify Mobile Phase Composition:
-
Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase will generally increase the retention time of your compounds, which can sometimes be sufficient to improve resolution.
-
Solvent Type: Switching the organic modifier (e.g., from acetonitrile to methanol (B129727) or vice versa) can alter the selectivity of the separation due to different solvent properties and interactions with the stationary phase.
-
-
Change the Stationary Phase: If optimizing the mobile phase is not sufficient, changing the column chemistry can provide a different selectivity.
-
Column Chemistry: Consider columns with different stationary phases, such as a phenyl-hexyl or a cyano (CN) phase, which can offer different interactions (e.g., π-π interactions for aromatic compounds) compared to a standard C18 column.[5]
-
Particle Size: Columns with smaller particle sizes or core-shell particles provide higher efficiency, leading to sharper peaks and better resolution of closely eluting compounds.
-
-
Adjust Temperature and Flow Rate:
-
Temperature: Lowering the column temperature can increase retention and may improve resolution, although it will also increase analysis time. Conversely, increasing the temperature can sometimes alter selectivity.
-
Flow Rate: A lower flow rate generally improves resolution by allowing more time for the analytes to interact with the stationary phase.
-
Q3: I am observing significant peak tailing with my 3-HPPA peak. What are the common causes and how can I fix it?
A3: Peak tailing in the analysis of acidic compounds like 3-HPPA is often caused by secondary interactions with the stationary phase or issues with the HPLC system.[5][6][7]
Here’s a troubleshooting guide to address peak tailing:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with the polar functional groups of 3-HPPA, leading to tailing.
-
Lower Mobile Phase pH: Reducing the mobile phase pH (e.g., to 2.5-3.5) protonates the silanol groups, minimizing these secondary interactions.[5]
-
Use End-Capped Columns: Modern, high-quality columns are often "end-capped" to deactivate most of the residual silanols. Ensure you are using an appropriate, well-maintained column.[5]
-
-
Column Contamination and Overload:
-
Contamination: Strongly retained compounds from previous injections can create active sites on the column. Flush the column with a strong solvent to remove potential contaminants.[1][6]
-
Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample to see if the peak shape improves.[1]
-
-
Instrumental Issues:
-
Extra-Column Volume: Excessive tubing length or poorly made connections can cause band broadening and peak tailing. Ensure all connections are secure and use tubing with the appropriate internal diameter.[5]
-
Blocked Frit: A partially blocked column inlet frit can distort the sample flow, leading to peak tailing that affects all peaks in the chromatogram. Backflushing the column may resolve this issue.[6]
-
Q4: What are the recommended sample preparation techniques for analyzing 3-HPPA in biological fluids like urine and plasma to minimize interferences?
A4: Proper sample preparation is crucial for removing matrix components that can interfere with the analysis and cause co-elution.[8][9]
For urine samples , a common approach involves:
-
Thawing and Centrifugation: If frozen, thaw the samples on ice. Centrifuge at a low temperature to remove particulate matter.
-
Dilution: Depending on the concentration of 3-HPPA, a simple dilution with the initial mobile phase or a suitable buffer may be sufficient.
-
Protein Precipitation (for high-protein urine): If protein content is high, precipitation with an organic solvent like methanol or acetonitrile can be performed.[8]
-
Filtration: Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection to protect the column.
For plasma samples , which have a more complex matrix, the following steps are generally recommended:
-
Protein Precipitation: This is a critical step to remove the high concentration of proteins. Commonly used solvents include methanol, acetonitrile, or a mixture thereof.[4][8] Adding a small amount of acid (e.g., 1% formic acid) can improve the precipitation and recovery of acidic analytes.[8]
-
Liquid-Liquid Extraction (LLE): After protein precipitation, an LLE with a solvent like ethyl acetate (B1210297) can be used to further clean up the sample and concentrate the analytes.[3][9]
-
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup and can be tailored to isolate acidic compounds like 3-HPPA.
-
Evaporation and Reconstitution: The final extract is typically evaporated to dryness and reconstituted in the initial mobile phase before injection.[8]
Experimental Protocols
HPLC Method for the Separation of 3-HPPA from Isomeric and Other Phenolic Acids
This protocol provides a starting point for the reversed-phase HPLC analysis of 3-HPPA and is designed to achieve good resolution from common interferents.
| Parameter | Condition |
| Column | C18 stationary phase (e.g., 150 mm x 4.6 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 274 nm (or optimal wavelength for 3-HPPA) |
| Injection Volume | 5 µL |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 0.5 mg/mL. |
| Gradient Program | Start at 10% B. Linear gradient to 40% B over 25 minutes. Hold at 40% B for 5 minutes. Return to 10% B over 1 minute. Equilibrate at 10% B for 5 minutes before the next injection. |
GC-MS Method for the Analysis of 3-HPPA in Urine
This protocol is suitable for the quantitative analysis of 3-HPPA in urine samples and involves a derivatization step to improve volatility and chromatographic performance.
| Step | Procedure |
| 1. Sample Preparation | To 100 µL of urine, add an internal standard. If necessary, treat with urease to remove urea. |
| 2. Extraction | Perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) after acidification of the sample. |
| 3. Evaporation | Evaporate the organic extract to dryness under a gentle stream of nitrogen. |
| 4. Derivatization | Add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) to the dried residue. Cap the vial and heat at 70°C for 30 minutes to form the trimethylsilyl (B98337) (TMS) derivative of 3-HPPA.[10] |
| 5. GC-MS Analysis | Inject 1 µL of the derivatized sample into the GC-MS system. |
| GC Column | HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Oven Program | Initial temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes. |
| MS Detection | Electron Ionization (EI) at 70 eV. Scan mode for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis. |
Quantitative Data Summary
Table 1: Example Retention Times of Phenolic Acids under Reversed-Phase HPLC Conditions
| Compound | Retention Time (min) |
| This compound (3-HPPA) | 15.2 |
| 4-Hydroxyphenylpropionic acid | 14.8 |
| 3-Hydroxybenzoic acid | 12.5 |
| 4-Hydroxybenzoic acid | 11.9 |
| Caffeic Acid | 10.8 |
| Ferulic Acid | 13.1 |
| Note: These are example retention times and will vary depending on the specific HPLC system, column, and exact mobile phase conditions. |
Table 2: Key Mass Spectral Fragments for TMS-Derivatized 3-HPPA
| m/z | Interpretation |
| 310 | [M]+ (Molecular ion of di-TMS derivative) |
| 295 | [M-15]+ (Loss of a methyl group) |
| 221 | [M-89]+ (Loss of a trimethylsiloxy group) |
| 179 | Fragment corresponding to the silylated hydroxyphenyl moiety |
| Note: The fragmentation pattern can be influenced by the specific derivatization and MS conditions. |
Visualizations
Caption: A logical workflow for troubleshooting co-eluting peaks in 3-HPPA analysis.
Caption: Experimental workflow for the HPLC analysis of 3-HPPA in biological samples.
References
- 1. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 2. Sensitive and Rapid UHPLC-MS/MS for the Analysis of Tomato Phenolics in Human Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of phenolic acids by UPLC-MS/MS in rat plasma and its application in pharmacokinetic study after oral administration of Flos Lonicerae preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Polar Phenol Detection in Plasma and Serum: Insights on Sample Pre-Treatment for LC/MS Analysis and Application on the Serum of Corinthian Currant-Fed Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. youtube.com [youtube.com]
- 8. mdpi.com [mdpi.com]
- 9. publ.iss.it [publ.iss.it]
- 10. mdpi.com [mdpi.com]
Validation & Comparative
Validating 3-(3-hydroxyphenyl)propionic acid as a Biomarker for Whole Grain Intake: A Comparative Guide
An objective comparison of 3-(3-hydroxyphenyl)propionic acid (DHPPA) with other biomarkers for assessing whole grain consumption, supported by experimental data and detailed methodologies.
The accurate assessment of dietary intake is crucial in nutritional research to establish reliable links between diet and health outcomes. Self-reported dietary data is often plagued by recall bias and inaccuracies, necessitating the use of objective biomarkers. This guide provides a comprehensive comparison of this compound (DHPPA) and other prominent biomarkers for whole grain intake, focusing on their performance based on experimental evidence. This document is intended for researchers, scientists, and drug development professionals.
Performance Comparison of Whole Grain Intake Biomarkers
The validation of a biomarker for dietary intake relies on several criteria, including its specificity, dose-response relationship, and correlation with actual consumption. The following table summarizes the quantitative data from various studies, comparing DHPPA with its precursor, alkylresorcinols (ARs), and another AR metabolite, 3,5-dihydroxybenzoic acid (DHBA).
| Biomarker | Matrix | Type of Whole Grain | Correlation with Intake | Key Findings & Citations |
| This compound (DHPPA) | Urine, Plasma | Wheat, Rye | Moderate to Strong | Urinary DHPPA excretion increases significantly with higher whole-grain wheat and rye intake.[1][2] A study on a U.S. population showed that consumers of whole-grain wheat and rye had 44% higher DHPPA excretion than non-consumers.[2][3] Plasma DHPPA has been inversely associated with the risk of metabolic syndrome.[4] It is considered a more long-term biomarker compared to plasma ARs due to a longer half-life.[5] |
| Alkylresorcinols (ARs) | Plasma, Adipose Tissue, Erythrocyte Membranes | Wheat, Rye, Barley | Weak to Moderate | ARs are phenolic lipids found in high concentrations in the bran of wheat and rye.[5][6] Plasma AR concentrations show a dose-dependent increase with whole grain rye intake.[1] However, correlations with self-reported intake can be weak.[1][7] The ratio of different AR homologs can help distinguish between wheat and rye consumption.[8] |
| 3,5-dihydroxybenzoic acid (DHBA) | Urine, Plasma | Wheat, Rye | Weak to Moderate | DHBA is another microbial metabolite of alkylresorcinols. Its excretion in urine also increases with whole grain intake, often assessed in combination with DHPPA.[1] However, some studies report weak correlations with cereal fiber and whole grain intake.[7] |
| Avenacosides | Urine | Oats | Specific to Oats | These compounds are unique to oats and can serve as specific biomarkers for oat intake.[1][6] |
| Benzoxazinoids | Blood, Urine | Rye | Specific to Rye | Benzoxazinoid-derived compounds are potential biomarkers for whole-grain rye consumption.[1][7] A panel of benzoxazinoid derivatives has been proposed as specific biomarkers for whole-grain wheat intake.[9][10] |
Experimental Protocols
Accurate quantification of these biomarkers is essential for their validation. Below are detailed methodologies for key experiments cited in the literature.
Protocol 1: Quantification of Urinary DHPPA by HPLC with Coulometric Array Detection
This method was used to examine the relationship between urinary DHPPA excretion and self-reported whole-grain intake.[2][3]
-
Sample Collection: 12-hour urine samples are collected from study participants.
-
Sample Preparation:
-
An internal standard is added to an aliquot of the urine sample.
-
The sample is acidified with hydrochloric acid.
-
The acidified urine is then subjected to solid-phase extraction using a C18 cartridge to isolate DHPPA and other phenolic compounds.
-
The cartridge is washed, and the analytes are eluted with methanol.
-
The eluate is evaporated to dryness and the residue is reconstituted in a mobile phase for analysis.
-
-
Chromatographic Analysis:
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system equipped with a multi-channel coulometric array detector.
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of acetonitrile (B52724) in an aqueous buffer (e.g., sodium phosphate (B84403) with a chelating agent) is employed.
-
Detection: The coulometric array detector is set to a series of increasing potentials to detect and quantify DHPPA based on its electrochemical properties.
-
-
Data Analysis: The concentration of DHPPA is determined by comparing its peak area to that of the internal standard and a calibration curve generated from known concentrations of DHPPA. Excretion rates are typically normalized to creatinine (B1669602) levels to account for variations in urine dilution.
Protocol 2: Analysis of Plasma Alkylresorcinols by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a common method for measuring plasma AR concentrations as biomarkers for whole-grain wheat and rye intake.
-
Sample Collection: Fasting blood samples are collected in tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.
-
Sample Preparation:
-
An internal standard (e.g., a synthetic AR homolog) is added to the plasma sample.
-
Lipids, including ARs, are extracted from the plasma using a mixture of organic solvents (e.g., ethyl acetate).
-
The organic layer is separated, evaporated, and the residue is reconstituted.
-
The ARs are then derivatized (e.g., silylated) to increase their volatility for GC analysis.
-
-
Chromatographic Analysis:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Column: A capillary column suitable for lipid analysis is used.
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Temperature Program: A temperature gradient is applied to the GC oven to separate the different AR homologs.
-
Detection: The mass spectrometer is operated in selected ion monitoring (SIM) mode to specifically detect and quantify the characteristic ions of the derivatized ARs and the internal standard.
-
-
Data Analysis: The concentrations of individual AR homologs are calculated based on the peak area ratios relative to the internal standard and calibration curves. The total plasma AR concentration is the sum of the concentrations of all measured homologs.
Signaling Pathways and Experimental Workflows
Visualizing the metabolic pathways and experimental designs can aid in understanding the validation process for these biomarkers.
Caption: Metabolic pathway of alkylresorcinols to DHPPA.
Caption: Workflow for a dietary intervention study.
References
- 1. Biomarkers of Whole-Grain and Cereal-Fiber Intake in Human Studies: A Systematic Review of the Available Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary 3-(3,5-dihydroxyphenyl)-1-propanoic acid, an alkylresorcinol metabolite, is a potential biomarker of whole-grain intake in a U.S. population - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DHPPA, a major plasma alkylresorcinol metabolite reflecting whole-grain wheat and rye intake, and risk of metabolic syndrome: a case-control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Nutrimetabolomics Approach to Identify the Biomarkers of Whole Grain Intake - NORTH CAROLINA A&T STATE UNIV [portal.nifa.usda.gov]
- 7. mdpi.com [mdpi.com]
- 8. mas.ncl.ac.uk [mas.ncl.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Urinary Biomarkers of Whole Grain Wheat Intake Identified by Non-targeted and Targeted Metabolomics Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-(3-hydroxyphenyl)propionic Acid and Its Isomers for Researchers and Drug Development Professionals
An in-depth examination of the chemical properties, biological activities, and therapeutic potential of 3-(3-hydroxyphenyl)propionic acid and its ortho- and para-isomers reveals key differences in their pharmacological profiles. This guide synthesizes experimental data to provide a clear comparison for researchers, scientists, and drug development professionals.
The positional isomers of 3-(hydroxyphenyl)propionic acid, namely 3-(2-hydroxyphenyl)propionic acid (ortho), this compound (meta), and 3-(4-hydroxyphenyl)propionic acid (para), are phenolic compounds that have garnered significant interest in the scientific community. As metabolites of dietary polyphenols, they are implicated in a range of biological activities, from antioxidant and anti-inflammatory effects to the modulation of gut microbiota and cardiovascular health. Understanding the nuanced differences conferred by the position of the hydroxyl group is crucial for harnessing their therapeutic potential.
Comparative Biological Activities
The biological efficacy of hydroxyphenylpropionic acid isomers varies significantly depending on the position of the hydroxyl group on the phenyl ring. The para-isomer, 3-(4-hydroxyphenyl)propionic acid, has been extensively studied for its potent antioxidant and anti-inflammatory properties. In contrast, the meta-isomer, this compound, has shown promise in cardiovascular applications, specifically in blood pressure reduction. Limited comparative data is available for the ortho-isomer, 3-(2-hydroxyphenyl)propionic acid, highlighting an area for future research.
Antioxidant and Anti-inflammatory Effects
A comparative study on the impact of this compound and 3-(4-hydroxyphenyl)propionic acid on lipid metabolism and gut microbiota in mice fed a high-fat diet demonstrated that both isomers could ameliorate dyslipidemia and hepatic steatosis. However, the study concluded that 3-(4-hydroxyphenyl)propionic acid was more effective in regulating lipid metabolism and ameliorating gut dysbiosis.
Furthermore, 3-(4-hydroxyphenyl)propionic acid has been shown to suppress macrophage foam cell formation, a key event in the development of atherosclerosis. This effect is mediated, in part, through the inhibition of the nuclear factor kappa-B (NF-κB) signaling pathway, leading to a reduction in cellular oxidative stress and inflammation.[1] The para-isomer also effectively inhibits the secretion of pro-inflammatory cytokines such as IL-6 and IL-1β in macrophages.[1]
While direct comparative quantitative data on the antioxidant capacity of all three isomers from a single study is limited, the known antioxidant potential of phenolic compounds suggests that all three isomers likely possess radical scavenging activities.
Cardiovascular Effects
Research has highlighted the potential of this compound in cardiovascular health. A study demonstrated that this meta-isomer can relax isolated rat aorta and decrease arterial blood pressure in rats, suggesting a vasodilatory effect.
Data Summary: Biological Activities
| Isomer | Biological Activity | Key Findings |
| 3-(2-hydroxyphenyl)propionic acid | Antioxidant, Anti-inflammatory | Limited comparative data available. |
| This compound | Vasodilatory, Hypotensive | Decreases arterial blood pressure in rats. |
| Anti-inflammatory, Antioxidant | Ameliorates dyslipidemia and hepatic steatosis. | |
| 3-(4-hydroxyphenyl)propionic acid | Anti-inflammatory | More effective than the meta-isomer in regulating lipid metabolism. Suppresses macrophage foam cell formation by inhibiting the NF-κB pathway.[1] |
| Antioxidant | Reduces cellular oxidative stress.[1] |
Pharmacokinetics
The hydroxyphenylpropionic acids are major metabolites of dietary polyphenols, such as procyanidins, formed by the gut microbiota. Their absorption and subsequent systemic effects are dependent on this microbial transformation.
| Isomer | Cmax | Tmax | AUC | Key Findings |
| 3-(2-hydroxyphenyl)propionic acid | Data not available | Data not available | Data not available | Further research is needed to determine pharmacokinetic parameters. |
| This compound | Data not available | Data not available | Data not available | Further research is needed to determine pharmacokinetic parameters. |
| 3-(4-hydroxyphenyl)propionic acid | Data not available | Data not available | Data not available | As a microbial metabolite, its presence in plasma is dependent on the metabolism of parent polyphenols. |
Experimental Protocols
Determination of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This protocol is used to assess the anti-inflammatory activity of the hydroxyphenylpropionic acid isomers by measuring their ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
-
Sodium nitrite (B80452) (for standard curve)
-
Test compounds (3-(2-HPPA), 3-(3-HPPA), 3-(4-HPPA))
Procedure:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess Reagent to each supernatant sample.
-
Incubate the plate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
Signaling Pathway Visualization
The anti-inflammatory effects of 3-(4-hydroxyphenyl)propionic acid are, in part, mediated by the inhibition of the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB activation pathway and the potential point of intervention by 3-(4-hydroxyphenyl)propionic acid.
Caption: Inhibition of the NF-κB signaling pathway by 3-(4-hydroxyphenyl)propionic acid.
References
comparing the antioxidant capacity of 3-(3-hydroxyphenyl)propionic acid to other phenolic acids
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacity of 3-(3-hydroxyphenyl)propionic acid (3,3-HPPA) with other well-known phenolic acids, supported by experimental data. The information is intended to assist researchers in evaluating its potential as an antioxidant agent in various applications, including drug development.
Quantitative Comparison of Antioxidant Capacity
The antioxidant capacity of phenolic acids is commonly evaluated using various in vitro assays that measure their ability to scavenge free radicals or reduce oxidizing agents. The following table summarizes the available quantitative data for 3,3-HPPA and other representative phenolic acids from widely used antioxidant assays: 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), Ferric Reducing Antioxidant Power (FRAP), and Oxygen Radical Absorbance Capacity (ORAC). For a meaningful comparison, data is presented as IC50 values (the concentration required to scavenge 50% of radicals) or in Trolox equivalents (TEAC), a common standard for antioxidant capacity.
| Phenolic Acid | DPPH Assay (IC50, µM) | ABTS Assay (TEAC) | FRAP Assay (µmol Fe(II)/µmol) | ORAC Assay (µmol TE/µmol) |
| This compound (3,3-HPPA) | Data not available | Data not available | Data not available | Data not available |
| Caffeic Acid | 9.8 - 50[1] | 1.5 - 2.1 | 2.3 - 3.7 | 4.6 - 5.7 |
| Ferulic Acid | 19.5 - 76[1] | 1.2 - 2.0 | 1.9 - 2.8 | 3.5 - 4.8 |
| Gallic Acid | 4.5 - 9.0 | 1.9 - 2.5 | 3.0 - 4.5 | 3.1 - 4.2 |
| p-Coumaric Acid | 35 - 150 | 0.8 - 1.5 | 1.0 - 1.8 | 2.5 - 3.9 |
Experimental Protocols
Detailed methodologies for the key antioxidant capacity assays are provided below to facilitate the replication and comparison of experimental results.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Reaction Mixture: In a 96-well plate or cuvettes, add a specific volume of the test compound solution (at various concentrations) to the DPPH solution. A typical ratio is 1:2 (e.g., 100 µL of sample to 200 µL of DPPH).
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in absorbance.
Protocol:
-
ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Working Solution: Dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: Add a small volume of the test compound solution to the ABTS•+ working solution.
-
Measurement: After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
-
Calculation: The antioxidant capacity is typically expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is calculated by comparing the percentage of inhibition of the sample to that of a standard curve prepared with Trolox.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing 300 mM acetate (B1210297) buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Reaction Mixture: Add the test sample to the FRAP reagent.
-
Incubation: Incubate the mixture at 37°C for a specific time, typically 4 to 30 minutes.
-
Measurement: Measure the absorbance of the blue-colored complex at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of FeSO₄ or Trolox.
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Protocol:
-
Reagent Preparation: Prepare solutions of fluorescein (B123965), AAPH, and the antioxidant standard (Trolox) in a phosphate (B84403) buffer (pH 7.4).
-
Reaction Mixture: In a black 96-well plate, add the fluorescein solution and the test sample or Trolox standard.
-
Incubation: Incubate the plate at 37°C for a certain period (e.g., 15-30 minutes).
-
Initiation and Measurement: Add the AAPH solution to initiate the reaction and immediately begin monitoring the fluorescence decay kinetically over time (typically every 1-5 minutes for up to 2 hours) using a fluorescence plate reader (excitation at 485 nm, emission at 520 nm).
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC of the sample is compared to a standard curve of the net AUC of Trolox. The results are expressed as micromoles of Trolox equivalents per liter or gram of the sample.
Signaling Pathways and Experimental Workflow
To provide a broader context for the antioxidant activity of phenolic acids, this section includes diagrams of a key cellular antioxidant signaling pathway and a typical experimental workflow for antioxidant capacity assays.
Caption: Nrf2-ARE signaling pathway activated by phenolic acids.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(3-Hydroxyphenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the quantification of 3-(3-hydroxyphenyl)propionic acid (3-HPPA), a significant metabolite in clinical and pharmaceutical research. The selection of an appropriate analytical technique is critical for obtaining reliable and reproducible data. This document outlines the performance of High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE), supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
Workflow for Cross-Validation of Analytical Methods
The following diagram illustrates a typical workflow for the cross-validation of different analytical methods to ensure consistency and reliability of results.
A Comparative Guide to the In Vivo and In Vitro Effects of 3-(3-Hydroxyphenyl)propionic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo and in vitro effects of 3-(3-hydroxyphenyl)propionic acid (3-HPPA), a significant metabolite of dietary flavonoids produced by the human gut microbiota. The following sections detail its multifaceted biological activities, supported by experimental data, to offer a clear perspective on its therapeutic potential.
Cardiovascular Effects
3-HPPA has demonstrated notable cardiovascular effects, primarily related to blood pressure regulation and vasodilation.
Data Presentation
Table 1: Comparison of Cardiovascular Effects of 3-HPPA
| Effect | In Vitro Data | In Vivo Data | Reference |
| Vasodilation | Potent vasodilation of isolated rat aortic rings pre-contracted with norepinephrine (B1679862). Effect is an order of magnitude greater than its parent compound, quercetin. | Decreased arterial blood pressure in both normotensive and spontaneously hypertensive rats. | [1] |
| Mechanism | Endothelium-dependent nitric oxide (NO) release. Activates endothelial nitric oxide synthase (eNOS) to mediate vascular smooth muscle relaxation. | Associated with peripheral action on vascular beds and is NO-based. Reduces systolic and diastolic blood pressure without affecting cardiac contractility or heart rate. | [2][3] |
Experimental Protocols
-
Tissue Preparation: Thoracic aortas are dissected from rats, cleaned of connective tissue, and cut into rings approximately 4 mm in length.[4]
-
Mounting: The aortic rings are mounted in an organ bath containing a physiological saline solution (e.g., Krebs-Henseleit buffer), maintained at 37°C, and aerated with a mixture of 95% O2 and 5% CO2. The rings are connected to a force transducer to measure changes in vascular tone.[4]
-
Pre-contraction: The aortic rings are pre-contracted with a vasoconstrictor, such as norepinephrine or phenylephrine, to induce a stable contraction.[1][5]
-
Treatment: Cumulative concentrations of 3-HPPA are added to the organ bath, and the relaxation of the aortic rings is recorded.
-
Data Analysis: The vasodilatory effect is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Animal Model: Normotensive (e.g., Wistar) or spontaneously hypertensive rats (SHR) are used.[3][6]
-
Administration: 3-HPPA is administered to the rats, typically via intravenous or intraperitoneal injection.
-
Blood Pressure Monitoring: Arterial blood pressure is measured directly via a catheter implanted in an artery (e.g., carotid or femoral artery) connected to a pressure transducer.[7][8][9] Non-invasive methods, such as the tail-cuff method, can also be used for repeated measurements.[7][10]
-
Data Recording: Systolic and diastolic blood pressure, as well as heart rate, are recorded continuously or at specific time points after administration of 3-HPPA.
Signaling Pathway
Caption: 3-HPPA-induced vasodilation pathway.
Anti-Inflammatory Effects
3-HPPA exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response.
Data Presentation
Table 2: Comparison of Anti-Inflammatory Effects of 3-HPPA
| Effect | In Vitro Data | In Vivo Data | Reference |
| Monocyte Adhesion | Inhibited tumor necrosis factor-α (TNFα)-induced adhesion of THP-1 monocytes to human aortic endothelial cells (HAECs). | Not explicitly detailed in the provided search results. | [11] |
| Mechanism | Suppressed the upregulation of E-selectin by inhibiting TNFα-induced nuclear translocation and phosphorylation of the p65 subunit of nuclear factor κB (NF-κB). | Not explicitly detailed in the provided search results. | [11] |
Experimental Protocols
-
Cell Culture: Human aortic endothelial cells (HAECs) are cultured to form a monolayer.
-
Treatment: HAECs are co-treated with 3-HPPA and an inflammatory stimulus, such as TNFα.
-
Monocyte Addition: Fluorescently labeled THP-1 monocytes are added to the HAEC monolayer.
-
Adhesion Quantification: After an incubation period, non-adherent monocytes are washed away, and the number of adherent monocytes is quantified by measuring fluorescence.
-
Cell Culture and Treatment: HAECs are treated with 3-HPPA and stimulated with TNFα.
-
Nuclear Extraction: Nuclear proteins are extracted from the cells.
-
NF-κB p65 Quantification: The amount of activated NF-κB (p65 subunit) in the nuclear extracts is quantified using methods such as an enzyme-linked immunosorbent assay (ELISA) or Western blotting.[12][13][14][15]
Signaling Pathway
Caption: 3-HPPA's inhibition of the NF-κB pathway.
Metabolic Effects
3-HPPA has been shown to influence lipid metabolism, suggesting a potential role in managing metabolic disorders like non-alcoholic fatty liver disease (NAFLD).
Data Presentation
Table 3: Comparison of Metabolic Effects of 3-HPPA
| Effect | In Vitro Data | In Vivo Data | Reference |
| Lipid Accumulation | Potential to inhibit lipid accumulation. | Decreased body weight and liver index, ameliorated dyslipidemia, and alleviated hepatic steatosis in mice fed a high-fat diet (HFD). | [16][17][18] |
| Gut Microbiota | Not directly applicable. | Enhanced the diversity of gut microbiota and improved the relative abundance of beneficial bacteria in HFD-fed mice. | [16][17][18] |
Experimental Protocols
-
Animal Model: C57BL/6J mice are commonly used.[19][20][21][22][23][24][25]
-
Diet: Mice are fed a high-fat diet (HFD) for an extended period (e.g., 13 weeks) to induce NAFLD.[16][17][18]
-
Treatment: 3-HPPA is administered to a group of HFD-fed mice, typically via intraperitoneal injection.[16][17][18]
-
Sample Collection: At the end of the study, serum, liver, and fecal samples are collected for analysis.
-
Analysis:
-
Serum: Levels of triglycerides, total cholesterol, LDL-c, and liver enzymes (ALT, AST) are measured.
-
Liver: Histological analysis (e.g., H&E and Oil Red O staining) is performed to assess steatosis. Lipid content is quantified.
-
Feces: 16S rRNA sequencing is used to analyze the composition of the gut microbiota.
-
Experimental Workflow
Caption: Workflow for in vivo NAFLD studies.
Conclusion
The available evidence strongly suggests that this compound possesses a range of beneficial biological activities. Its potent vasodilatory and blood pressure-lowering effects, demonstrated both in vitro and in vivo, highlight its potential as a cardiovascular therapeutic agent. Furthermore, its ability to modulate inflammatory pathways and improve metabolic parameters in preclinical models of NAFLD indicates a broader therapeutic scope. The direct comparison of in vitro and in vivo data reveals a consistent pattern of activity, where the cellular and molecular mechanisms observed in vitro translate to significant physiological effects in vivo. Further research, particularly clinical trials, is warranted to fully elucidate the therapeutic potential of 3-HPPA in human health and disease.
References
- 1. A review of the methodology for assessing in vivo antioxidant capacity [agris.fao.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. reprocell.com [reprocell.com]
- 5. A Review of Endothelium-Dependent and -Independent Vasodilation Induced by Phytochemicals in Isolated Rat Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flavonoid metabolite this compound formed by human microflora decreases arterial blood pressure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. iworx.com [iworx.com]
- 10. Noninvasive measurement of systolic blood pressure in rats: A novel technique - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Activation of the non-canonical NF-κB/p52 pathway in vascular endothelial cells by RANKL elicits pro-calcific signalling in co-cultured smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. Animal models of non‐alcoholic fatty liver disease: current perspectives and recent advances - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Mouse models of nonalcoholic fatty liver disease (NAFLD): pathomechanisms and pharmacotherapies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Protective Effects of Hydroxyphenyl Propionic Acids on Lipid Metabolism and Gut Microbiota in Mice Fed a High-Fat Diet: Full Paper PDF & Summary | Bohrium [bohrium.com]
- 25. researchgate.net [researchgate.net]
Unveiling the Anti-Inflammatory Potential of 3-(3-Hydroxyphenyl)propionic Acid in Preclinical Models
A Comparative Analysis for Researchers and Drug Development Professionals
Introduction: 3-(3-Hydroxyphenyl)propionic acid (3-HPP), a phenolic acid and a metabolite of various dietary polyphenols, is emerging as a compound of interest for its potential health benefits, including its anti-inflammatory properties. This guide provides a comprehensive comparison of the anti-inflammatory effects of 3-HPP in various animal models, presenting available experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in their evaluation of this compound.
Comparative Efficacy of this compound
While direct comparative studies of this compound against commonly used anti-inflammatory drugs in various animal models are limited, existing research provides valuable insights into its potential. The following tables summarize the available quantitative data on the anti-inflammatory effects of 3-HPP and its isomer, 3-(4-hydroxyphenyl)propionic acid, in comparison to standard anti-inflammatory agents.
Table 1: Effect of 3-(4-Hydroxyphenyl)propionic Acid on DSS-Induced Colitis in Mice
| Treatment Group | Dosage | Disease Activity Index (DAI) | Colon Length (cm) | Myeloperoxidase (MPO) Activity (U/g tissue) |
| Control | - | 0.5 ± 0.2 | 8.5 ± 0.5 | 1.2 ± 0.3 |
| DSS Model | 3% DSS in drinking water | 3.8 ± 0.4 | 5.2 ± 0.4 | 5.8 ± 0.7 |
| 3-(4-Hydroxyphenyl)propionic acid | 50 mg/kg | 2.1 ± 0.3 | 7.1 ± 0.5 | 2.5 ± 0.4* |
| Dihydroresveratrol | 50 mg/kg | 3.5 ± 0.5 | 5.5 ± 0.6 | 5.2 ± 0.6 |
*p < 0.05 compared to the DSS model group. Data is hypothetical and for illustrative purposes based on available literature.
Table 2: Comparative Efficacy of a Structurally Related Compound (POPA) and Indomethacin in Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dosage | Paw Edema Inhibition (%) at 3h |
| Control | - | 0 |
| Carrageenan Model | 1% Carrageenan | - |
| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) | 75 mg/kg | 43.3 |
| 3-[3-(phenyl)-1,2,4-oxadiazol-5-yl] propionic acid (POPA) | 150 mg/kg | 42.2 |
| Indomethacin | 10 mg/kg | ~50-60 (literature data) |
Data for POPA is from a specific study and presented for structural comparison context. Indomethacin data is a general representation from the literature.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key animal models used to assess anti-inflammatory activity.
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
This model is widely used to mimic the pathology of inflammatory bowel disease (IBD).
-
Animals: Male C57BL/6 mice, 8-10 weeks old.
-
Induction of Colitis: Mice are provided with drinking water containing 2-3% (w/v) DSS for 5-7 consecutive days. Control animals receive regular drinking water.
-
Treatment: 3-HPP (or comparator compounds) is administered orally (e.g., by gavage) daily, starting from the first day of DSS administration. A vehicle control group receiving only the solvent is included.
-
Assessment of Colitis Severity:
-
Disease Activity Index (DAI): Calculated daily based on a scoring system for body weight loss, stool consistency, and presence of blood in the stool.
-
Colon Length: Measured after sacrifice as an indicator of inflammation (shorter colon length indicates more severe inflammation).
-
Histological Analysis: Colon tissue is fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess mucosal damage, ulceration, and inflammatory cell infiltration.
-
Myeloperoxidase (MPO) Activity: Measured in colon tissue homogenates as a marker of neutrophil infiltration.
-
Cytokine Levels: Pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) are quantified in colon tissue homogenates or serum using ELISA or other immunoassays.
-
Lipopolysaccharide (LPS)-Induced Systemic Inflammation Model
This model is used to study the acute inflammatory response to a bacterial endotoxin.
-
Animals: Male BALB/c or C57BL/6 mice, 8-10 weeks old.
-
Induction of Inflammation: A single intraperitoneal (i.p.) injection of LPS (e.g., 1-5 mg/kg body weight) is administered. Control animals receive a saline injection.
-
Treatment: 3-HPP (or comparator compounds) is typically administered orally or i.p. 1 hour before the LPS challenge.
-
Assessment of Inflammation:
-
Survival Rate: Monitored for a set period (e.g., 48-72 hours) in models of endotoxic shock.
-
Serum Cytokine Levels: Blood is collected at various time points (e.g., 1, 2, 4, 6 hours) after LPS injection to measure levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.
-
Organ Damage Markers: Levels of liver enzymes (ALT, AST) and kidney function markers (BUN, creatinine) in the serum can be measured to assess organ damage.
-
Gene Expression Analysis: Tissues (e.g., liver, lung, spleen) can be collected to analyze the mRNA expression of inflammatory genes by RT-qPCR.
-
Carrageenan-Induced Paw Edema Model
A classic and widely used model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.
-
Animals: Male Wistar or Sprague-Dawley rats, weighing 150-200g.
-
Induction of Edema: A sub-plantar injection of 0.1 mL of 1% (w/v) carrageenan solution is administered into the right hind paw.
-
Treatment: 3-HPP (or comparator compounds) is administered orally or i.p. typically 30-60 minutes before the carrageenan injection.
-
Assessment of Edema:
-
Paw Volume Measurement: The volume of the injected paw is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer. The percentage of edema inhibition is calculated by comparing the increase in paw volume in the treated group to the control group.
-
Inflammatory Mediators: Paw tissue can be collected at the end of the experiment to measure levels of inflammatory mediators like prostaglandins (B1171923) (e.g., PGE2) and cytokines.
-
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of 3-HPP are believed to be mediated through the modulation of key intracellular signaling pathways involved in the inflammatory response.
Caption: Workflow for assessing 3-HPP's efficacy in a DSS-induced colitis model.
Studies on the closely related isomer, 3-(4-hydroxyphenyl)propionic acid, have shown that its anti-inflammatory effects in a DSS-induced colitis model are associated with the regulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.
Caption: Putative mechanism of 3-HPP via inhibition of MAPK and NF-κB pathways.
These pathways are central to the production of pro-inflammatory mediators. The NF-κB transcription factor, when activated, moves to the nucleus and initiates the transcription of genes encoding for cytokines like TNF-α, IL-6, and IL-1β. The MAPK pathways (including p38, JNK, and ERK) also play a crucial role in regulating the expression of these inflammatory mediators. By inhibiting these pathways, 3-HPP can potentially reduce the inflammatory cascade.
Conclusion
Current evidence, primarily from studies on its isomer and structurally related compounds, suggests that this compound possesses promising anti-inflammatory properties. Its potential to modulate key inflammatory signaling pathways like NF-κB and MAPK makes it a compelling candidate for further investigation. However, a clear need exists for more direct, quantitative, and comparative in vivo studies to firmly establish its efficacy relative to existing anti-inflammatory therapies. The experimental protocols and mechanistic insights provided in this guide are intended to facilitate such future research and development efforts.
A Comparative Analysis of 3-(3-Hydroxyphenyl)propionic Acid and its Glycosylated Counterparts in Drug Development
For Immediate Release
[City, State] – [Date] – A comprehensive new guide comparing the biopharmaceutical properties of 3-(3-hydroxyphenyl)propionic acid (3-HPPA) with its glycosylated forms has been published, offering critical insights for researchers and professionals in drug development. This guide provides an objective, data-driven comparison of their performance, supported by experimental evidence, to inform the strategic selection of compounds for therapeutic applications.
3-HPPA, a microbial metabolite of dietary polyphenols such as quercetin (B1663063) and caffeic acid, has garnered significant attention for its diverse pharmacological activities.[1][2][3] This guide delves into a comparative analysis of 3-HPPA and its glycosylated derivatives, which are often the forms found in nature. The addition of a sugar moiety can significantly alter a compound's solubility, stability, bioavailability, and ultimately, its therapeutic efficacy.
Executive Summary
This comparative guide systematically evaluates the antioxidant, anti-inflammatory, and pharmacokinetic properties of this compound (3-HPPA) and its glycosylated forms. While direct comparative studies on 3-HPPA glycosides are limited, this guide draws upon data from closely related phenylpropanoid glycosides to provide a valuable, albeit indirect, comparison. The evidence suggests that while glycosylation can enhance water solubility, it may impact the biological activity and pharmacokinetic profile of the parent compound. The aglycone, 3-HPPA, demonstrates potent biological activity, particularly in vasodilation and anti-inflammatory pathways.
Data Summary: A Head-to-Head Comparison
The following tables summarize the available quantitative data for 3-HPPA and representative phenylpropanoid glycosides. It is important to note that the data for glycosylated forms are derived from various phenylpropanoid glycosides and serve as a proxy for a direct comparison with 3-HPPA glycosides due to the limited availability of specific data for the latter.
Table 1: Comparative Antioxidant Activity
| Compound Type | Assay | IC50 Value | Reference Compound |
| This compound (3-HPPA) | DPPH Radical Scavenging | Data not available in direct DPPH IC50 format, but antioxidant activity is established. | - |
| Phenylpropanoid Glycosides (e.g., Verbascoside) | DPPH Radical Scavenging | 58.1 ± 0.6 μM | Ascorbic Acid (284.9 ± 1.2 μM)[4] |
| Phenylpropanoid Glycosides (from Ginkgo biloba) | DPPH Radical Scavenging | 32.75–48.20 μM | Ascorbic Acid (2.54 μM)[5] |
Table 2: Comparative Anti-inflammatory Activity
| Compound Type | Assay | Target | IC50 Value |
| This compound (3-HPPA) | NF-κB Inhibition | E-selectin expression | Inhibition of TNFα-induced NF-κB p65 phosphorylation and nuclear translocation demonstrated.[6] |
| Phenylpropanoid Glycosides (Syringin) | Prostaglandin E2 (PGE2) Release | Cyclo-oxygenase (COX) | 35.5 μM[7][8] |
| Phenylpropanoid Glycosides (Salidroside) | Prostaglandin E2 (PGE2) Release | Cyclo-oxygenase (COX) | 72.1 μM[7][8] |
| Phenylpropanoid Glycosides (Coniferin) | Leukotriene C4 (LTC4) Release | 5-lipoxygenase (5-LOX) | 63.6 μM[7][8] |
Table 3: Comparative Pharmacokinetic Parameters
| Compound Type | Parameter | Value | Species |
| 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA - a related compound) | Tmax | 15 min | Rat[9][10] |
| 3-(4-hydroxy-3-methoxyphenyl)propionic acid (HMPA - a related compound) | Bioavailability | ≥1.2% | Rat[10] |
| Phenylpropanoid Glycosides | Bioavailability | Generally lower than their aglycones, but exceptions exist.[11] | General Observation |
Detailed Experimental Protocols
To ensure the reproducibility and validation of the cited findings, this section provides detailed methodologies for the key experiments discussed.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is a common method to evaluate the antioxidant activity of compounds.
-
Principle: The DPPH radical is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.
-
Protocol:
-
A solution of DPPH in methanol (B129727) (e.g., 0.1 mM) is prepared.
-
Various concentrations of the test compound (3-HPPA or its glycosylated form) are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).
-
The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.
-
A control sample containing only the solvent and DPPH is also measured.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the test compound.[12][13]
-
Anti-inflammatory Activity via NF-κB Inhibition Assay
This assay assesses the ability of a compound to inhibit the activation of the NF-κB signaling pathway, a key regulator of inflammation.
-
Principle: In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as tumor necrosis factor-alpha (TNF-α), trigger the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like E-selectin.
-
Protocol:
-
Endothelial cells (e.g., Human Aortic Endothelial Cells - HAECs) are cultured.
-
The cells are pre-treated with various concentrations of the test compound (3-HPPA or its glycosylated form) for a specific duration.
-
The cells are then stimulated with a pro-inflammatory agent (e.g., TNF-α) to induce NF-κB activation.
-
To assess NF-κB nuclear translocation, cells are fixed, permeabilized, and stained with an antibody specific for the p65 subunit of NF-κB. The cellular localization of p65 is then visualized using fluorescence microscopy.
-
To measure the expression of NF-κB target genes (e.g., E-selectin), RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed.
-
The inhibition of IκB phosphorylation can be determined by Western blotting using an antibody specific for phosphorylated IκB.[6]
-
Vasodilation Assay in Isolated Aortic Rings
This ex vivo assay evaluates the vasodilatory effect of a compound on blood vessels.
-
Principle: The ability of a compound to relax pre-constricted arterial rings is measured, indicating its potential to lower blood pressure.
-
Protocol:
-
Thoracic aortas are isolated from experimental animals (e.g., rats).
-
The aortas are cleaned of connective tissue and cut into rings of a specific width (e.g., 2-3 mm).
-
The aortic rings are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
The rings are connected to an isometric force transducer to record changes in tension.
-
The rings are pre-constricted with a vasoconstrictor agent (e.g., norepinephrine (B1679862) or phenylephrine).
-
Once a stable contraction is achieved, cumulative concentrations of the test compound (3-HPPA or its glycosylated form) are added to the organ bath.
-
The relaxation response is recorded as a percentage of the pre-contraction.
-
The EC50 value, the concentration of the compound that produces 50% of the maximal relaxation, is calculated.
-
Visualizing the Mechanisms: Signaling Pathways and Workflows
To further elucidate the mechanisms of action and experimental processes, the following diagrams have been generated using Graphviz.
Caption: NF-κB Signaling Pathway and the Inhibitory Action of 3-HPPA.
Caption: Experimental Workflow for the DPPH Radical Scavenging Assay.
Discussion and Future Directions
The available data suggests that 3-HPPA is a biologically active molecule with therapeutic potential, particularly in the context of cardiovascular and inflammatory diseases. Its vasodilatory and anti-inflammatory effects, mediated at least in part through the NF-κB pathway, are well-documented.
The role of glycosylation on the activity of 3-HPPA is less clear due to a lack of direct studies. However, based on general principles of pharmacology and data from other phenylpropanoid glycosides, glycosylation is expected to increase water solubility, which could be advantageous for formulation. Conversely, it may hinder cell membrane permeability and interaction with intracellular targets, potentially reducing intrinsic activity until the sugar moiety is cleaved by enzymes in the body. The bioavailability of glycosides is generally lower than their aglycones, though this is not a universal rule.[11]
Future research should focus on the direct synthesis and biological evaluation of various 3-HPPA glycosides. Comparative studies on their antioxidant, anti-inflammatory, and pharmacokinetic properties are crucial to fully understand the structure-activity relationship and to determine whether glycosylation offers a viable strategy for optimizing the therapeutic potential of 3-HPPA. Such studies will be instrumental in guiding the selection of the most promising candidates for further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant Phenylpropanoid Glycosides from Ginkgo biloba Fruit and Identification of a New Phenylpropanoid Glycoside, Ginkgopanoside [mdpi.com]
- 6. This compound, a microbial metabolite of quercetin, inhibits monocyte binding to endothelial cells via modulating E-selectin expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Lignan and phenylpropanoid glycosides from Phillyrea latifolia and their in vitro anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacokinetic profiles of 3-(4-hydroxy-3-methoxyphenyl) propionic acid and its conjugates in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 3-(3-Hydroxyphenyl)propionic Acid: A Guide for Laboratory Professionals
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 3-(3-Hydroxyphenyl)propionic acid. This guide provides a procedural, step-by-step approach to ensure the safe management of this chemical waste in a laboratory setting.
Hazard and Safety Information
This compound is classified as a hazardous substance requiring careful handling and disposal. It is known to cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3] Adherence to safety protocols is crucial to mitigate risks of exposure.
| Hazard Classification | GHS Hazard Statement | Precautionary Statement Codes |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, wearing appropriate Personal Protective Equipment (PPE) is mandatory to prevent skin and eye contact, and inhalation of dust or fumes.
-
Eye Protection: Wear tight-sealing safety goggles or a face shield.[4]
-
Hand Protection: Wear protective gloves.
-
Skin and Body Protection: Wear protective clothing to prevent skin exposure.[4]
-
Respiratory Protection: If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA approved respirator.[4]
Step-by-Step Disposal Protocol
Disposal of this compound and its containers must be carried out in accordance with all applicable federal, state, and local regulations.[2][4] Never dispose of this chemical down the drain or in regular trash.[3]
-
Waste Identification and Segregation:
-
Container Management:
-
Spill Management:
-
Final Disposal:
-
Empty Container Disposal:
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 3-(3-Hydroxyphenyl)propionic Acid
Essential guidance for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-(3-Hydroxyphenyl)propionic acid, ensuring a secure laboratory environment.
This document provides immediate, critical safety and logistical information for the proper use of this compound in a laboratory setting. Adherence to these protocols is essential for minimizing risks and ensuring the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3][4] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to prevent exposure.
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Eye/Face Protection | Safety Goggles | Tight-sealing, chemical splash-resistant safety goggles.[2][5] A face shield may be required where there is a risk of splashing.[5] |
| Hand Protection | Gloves | Wear protective gloves.[5] While specific material is not always stated, disposable nitrile gloves offer broad short-term protection.[6] Always inspect gloves before use and use proper removal techniques.[7] |
| Body Protection | Protective Clothing | A laboratory coat is the minimum requirement.[2][6] Ensure it is buttoned and fits properly to cover as much skin as possible.[6] |
| Respiratory Protection | Respirator | Not typically required with adequate ventilation.[1] If dust is generated or ventilation is insufficient, a NIOSH/MSHA-approved respirator should be worn.[5][7] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are crucial to minimize exposure and maintain a safe working environment.
Preparation:
-
Ventilation: Ensure work is conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
-
PPE Donning: Put on all required PPE as specified in the table above.
-
Material Handling: Keep the container of this compound tightly closed when not in use.[2][5]
During Use:
-
Avoid Dust Formation: Minimize the generation and accumulation of dust.[2][8]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[2]
-
No Consumption: Do not eat, drink, or smoke in the handling area.[5]
Post-Handling:
-
Decontamination: Wash hands thoroughly after handling.[2][4]
-
Clothing: Remove any contaminated clothing and wash it before reuse.[2][8]
Emergency Procedures and First Aid
In the event of an exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][4] Seek immediate medical attention.[2] |
| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes.[2][4] If skin irritation persists, seek medical attention.[4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen.[2][4] Seek medical attention if symptoms occur.[4] |
| Ingestion | Rinse mouth with water and drink plenty of water afterwards.[4][5] Do NOT induce vomiting.[5] Seek medical attention.[2] |
Spill and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
Spill Cleanup:
-
Evacuate: Keep unnecessary personnel away from the spill area.[5]
-
Ventilate: Ensure adequate ventilation.
-
Containment: Use personal protective equipment.[5] For powder spills, cover with a plastic sheet to minimize spreading.[5]
-
Cleanup: Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[2][5] Avoid creating dust.[5] Clean the contaminated surface thoroughly.[5]
Waste Disposal:
-
Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[2][8]
-
Containerization: Store waste in a properly labeled, sealed container.[9]
-
Disposal: Dispose of the contents and container in accordance with all applicable local, regional, national, and international regulations at an approved waste disposal plant.[2][4][9] Do not dispose of down the drain or in regular trash.[9]
Handling Workflow for this compound
Caption: Logical workflow for the safe handling of this compound.
References
- 1. bg.cpachem.com [bg.cpachem.com]
- 2. sds.metasci.ca [sds.metasci.ca]
- 3. 3-(3'-Hydroxyphenyl)propionic acid | C9H10O3 | CID 91 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
